Udp-glcnaz disodium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H24N6Na2O17P2 |
|---|---|
Molekulargewicht |
692.3 g/mol |
IUPAC-Name |
disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 |
InChI-Schlüssel |
XGTPLFSPWJKVQB-XZUZBEIXSA-L |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of UDP-GlcNAz Disodium in Metabolic Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Uridine diphosphate-N-azidoacetylglucosamine (UDP-GlcNAz) disodium (B8443419) in the metabolic labeling of O-GlcNAcylated proteins. This powerful chemoselective tool has revolutionized the study of O-GlcNAcylation, a dynamic post-translational modification implicated in a myriad of cellular processes and disease states.
The Core Principle: Introducing a Bioorthogonal Handle
O-GlcNAcylation is the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues of nuclear and cytoplasmic proteins. This modification is catalyzed by O-GlcNAc transferase (OGT) using UDP-GlcNAc as the sugar donor. The dynamic nature of O-GlcNAcylation makes its study challenging.
Metabolic labeling with UDP-GlcNAz provides a solution by introducing a bioorthogonal chemical reporter—an azide (B81097) group—into O-GlcNAcylated proteins. UDP-GlcNAz is an analog of the natural donor substrate, UDP-GlcNAc.[1] OGT recognizes and utilizes UDP-GlcNAz, transferring the azido-sugar (GlcNAz) onto its target proteins.[2][3] This azide "handle" does not interfere with cellular processes but can be specifically targeted for visualization and enrichment through highly selective chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1]
The Metabolic Pathway: From Precursor to Labeled Protein
Directly feeding cells with GlcNAz can be inefficient due to a rate-limiting step in the hexosamine salvage pathway, specifically at the UDP-GlcNAc pyrophosphorylase (AGX1/2) enzyme.[4][5] A more robust and widely adopted strategy involves the use of peracetylated N-azidoacetylgalactosamine (Ac
The metabolic conversion of Ac
-
Cellular Uptake and Deacetylation: The peracetylated form, Ac
4 GalNAz, readily crosses the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups to yield GalNAz. -
Salvage Pathway Conversion: GalNAz enters the GalNAc salvage pathway, where it is converted to UDP-GalNAz. This pathway is generally more efficient for azido-analogs compared to the GlcNAc salvage pathway.[6][7]
-
Epimerization: The enzyme UDP-galactose-4'-epimerase (GALE) efficiently converts UDP-GalNAz to UDP-GlcNAz.[4][5]
-
O-GlcNAcylation: OGT then utilizes the newly synthesized UDP-GlcNAz to attach GlcNAz to target proteins.
Quantitative Data Presentation
The efficiency of metabolic labeling can be influenced by the choice of precursor, its concentration, and the incubation time.
Table 1: Comparison of Labeling Efficiency between Ac
| Feature | Ac | Ac | Reference(s) |
| Relative Labeling Efficiency | High | Low | [5][8][9] |
| Metabolic Bottleneck | Bypasses the AGX1/2 bottleneck | Inefficient conversion by AGX1/2 | [4][5] |
| Primary Labeled Glycans | O-GlcNAc, Mucin-type O-glycans, N-glycans (due to epimerization) | Primarily intended for O-GlcNAc, but inefficiently incorporated | [7][10][11] |
Table 2: Recommended Experimental Parameters for Metabolic Labeling with Ac
| Parameter | Recommended Range | Notes | Reference(s) |
| Concentration (in vitro) | 25 - 75 µM | Optimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential toxicity. | [12] |
| Concentration (in vivo) | ~10 µM | Lower concentrations are often used to minimize potential physiological effects. | [12][13] |
| Incubation Time | 16 - 24 hours | Labeling generally increases over the first 24 hours. | [2][12] |
Experimental Protocols
Metabolic Labeling of Cultured Cells
This protocol provides a general guideline for labeling glycoproteins in cultured cells with Ac
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Ac
4 GalNAz (stock solution in DMSO) -
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Prepare the labeling medium by adding Ac
4 GalNAz to the complete culture medium to the desired final concentration (e.g., 50 µM). -
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 16-24 hours at 37°C in a CO
2 incubator.[2] -
After incubation, wash the cells twice with cold PBS.
-
Lyse the cells directly on the plate by adding lysis buffer and scraping, or by detaching with trypsin-EDTA followed by lysis.
-
Collect the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[14]
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA). The lysate is now ready for downstream applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection
This protocol describes the "clicking" of a reporter molecule (e.g., a fluorophore or biotin (B1667282) with an alkyne group) to the azide-labeled proteins in the cell lysate.
Materials:
-
Azide-labeled cell lysate (from section 4.1)
-
Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA for aqueous solutions
-
Copper(II) sulfate (B86663) (CuSO
4 ) solution -
Sodium ascorbate (B8700270) solution (freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the cell lysate (e.g., 50 µL of 1-5 mg/mL) with PBS.[15]
-
Prepare a "click cocktail" by sequentially adding the alkyne probe, TCEP, TBTA/THPTA, and CuSO
4 . Vortex between each addition. -
Add the freshly prepared sodium ascorbate to the lysate mixture to initiate the reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The labeled proteins are now ready for visualization (e.g., by in-gel fluorescence) or enrichment.
Enrichment of O-GlcNAz-labeled Proteins
This protocol outlines the enrichment of biotinylated proteins using streptavidin affinity chromatography.
Materials:
-
Biotinylated cell lysate (from section 4.2)
-
Streptavidin-conjugated agarose (B213101) beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)
Procedure:
-
Incubate the biotinylated cell lysate with pre-washed streptavidin beads for 1-2 hours at room temperature with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
The enriched proteins can then be analyzed by Western blotting or mass spectrometry.
Mass Spectrometry for Identification of O-GlcNAcylated Proteins
Following enrichment, proteins are typically digested on-bead with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Workflow:
-
On-bead Digestion: The enriched proteins bound to the streptavidin beads are subjected to reduction, alkylation, and digestion with trypsin.
-
Peptide Analysis: The resulting peptides are analyzed by LC-MS/MS.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the proteins. The identification of peptides containing the GlcNAz modification confirms the protein as O-GlcNAcylated.
Application in Studying Signaling Pathways
O-GlcNAcylation is a key regulator of numerous signaling pathways. Metabolic labeling with UDP-GlcNAz has been instrumental in elucidating the roles of this modification in pathways such as:
-
Insulin (B600854) Signaling: O-GlcNAcylation of key proteins in the insulin signaling cascade, such as IRS-1 and Akt, can modulate their activity and contribute to insulin resistance.
-
MAPK Signaling: Components of the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are subject to O-GlcNAcylation, which can influence their phosphorylation status and downstream signaling.[16]
-
NF-κB Signaling: The transcription factor NF-κB, a central regulator of inflammation, is O-GlcNAcylated, affecting its transcriptional activity.[17]
-
Cytokine Signaling: O-GlcNAcylation plays a role in modulating the cellular response to various cytokines.[16]
Conclusion
UDP-GlcNAz disodium, primarily utilized through its more efficient precursor Ac
References
- 1. confluore.com.cn [confluore.com.cn]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 8. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling Cellular Glycosylation: A Technical Guide to the Mechanism of Action of UDP-GlcNAz Disodium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Uridine diphosphate-N-azidoacetylglucosamine (UDP-GlcNAz) disodium (B8443419) in cellular systems. This powerful chemical tool has emerged as a cornerstone in the study of O-GlcNAcylation, a dynamic post-translational modification crucial to a vast array of cellular processes. By enabling the metabolic labeling and subsequent visualization and identification of O-GlcNAc-modified proteins, UDP-GlcNAz provides an unprecedented window into the intricate world of protein glycosylation, with profound implications for understanding disease and developing novel therapeutics.
The Central Role of O-GlcNAcylation
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification using UDP-GlcNAc as the sugar donor, and O-GlcNAcase (OGA), which removes it. The dynamic nature of O-GlcNAcylation allows it to act as a nutrient sensor and a critical regulator of numerous cellular functions, including transcription, translation, signal transduction, and protein stability. Dysregulation of O-GlcNAcylation has been implicated in a range of pathologies, including cancer, diabetes, and neurodegenerative diseases.
Mechanism of Action: Metabolic Labeling with UDP-GlcNAz
UDP-GlcNAz disodium serves as a bioorthogonal analog of the natural OGT substrate, UDP-GlcNAc. Its utility lies in metabolic chemical reporting, a strategy that introduces a chemical handle—in this case, an azide (B81097) group—into cellular biomolecules. The core mechanism unfolds in a series of steps:
-
Cellular Uptake and Conversion: Cells are typically treated with a cell-permeable, peracetylated precursor of GlcNAz, such as tetra-acetylated N-azidoacetylglucosamine (Ac4GlcNAz) or tetra-acetylated N-azidoacetylgalactosamine (Ac4GalNAz). Once inside the cell, cytosolic esterases remove the acetyl groups.
-
Metabolic Incorporation: The deacetylated azido-sugar enters the hexosamine salvage pathway. Through a series of enzymatic reactions, it is converted into the nucleotide sugar donor, UDP-GlcNAz.
-
Enzymatic Transfer by OGT: O-GlcNAc transferase (OGT) recognizes UDP-GlcNAz as a substrate and transfers the N-azidoacetylglucosamine (GlcNAz) moiety onto serine and threonine residues of its target proteins.
-
Bioorthogonal Ligation for Detection: The azide group, now incorporated into cellular proteins, serves as a chemical handle for bioorthogonal "click" chemistry or Staudinger ligation. This allows for the covalent attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.
It has been observed that treatment with peracetylated GalNAz (Ac4GalNAz) can lead to more robust labeling of O-GlcNAcylated proteins compared to Ac4GlcNAz.[1] This is attributed to a metabolic bottleneck at the UDP-GlcNAc pyrophosphorylase step in the GlcNAc salvage pathway, which is less efficient for the azido-modified substrate.[1] In contrast, UDP-GalNAz is efficiently converted to UDP-GlcNAz by the enzyme UDP-galactose 4'-epimerase (GALE), bypassing this rate-limiting step.[1]
Quantitative Data for Experimental Design
The efficiency of metabolic labeling can be influenced by the choice of precursor, its concentration, and the cell line used. The following tables summarize key quantitative data to aid in the design of experiments.
| Precursor Molecule | Typical Concentration Range | Incubation Time | Cell Line Examples | Notes |
| Ac4GlcNAz | 25 - 200 µM | 16 - 48 hours | HeLa, CHO, Jurkat | Labeling can be less efficient due to a bottleneck at the UDP-GlcNAc pyrophosphorylase step.[1] |
| Ac4GalNAz | 10 - 75 µM | 24 - 48 hours | CHO, HEK293T, K-562 | Often results in more robust labeling of O-GlcNAcylated proteins due to efficient conversion to UDP-GlcNAz via GALE.[1][2] |
| Enzyme | Substrate | Kinetic Parameter | Value | Reference |
| O-GlcNAc Transferase (OGT) | UDP-GlcNAc | Km | 0.5 - 5 µM | [3] |
| O-GlcNAc Transferase (OGT) | UDP-GlcNAz | - | Accepted as a substrate | [4] |
| UDP-GlcNAc Pyrophosphorylase (AGX1/2) | GlcNAc-1-phosphate | - | Less efficient with azido-modified substrate | [1] |
| UDP-galactose 4'-epimerase (GALE) | UDP-GalNAz | - | Efficiently converts to UDP-GlcNAz | [1] |
Experimental Protocols
Protocol for Metabolic Labeling of O-GlcNAcylated Proteins in Cultured Cells
This protocol provides a general framework for the metabolic labeling of O-GlcNAcylated proteins using Ac4GalNAz, followed by lysis and preparation for downstream analysis.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Ac4GalNAz (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to 70-80% confluency.
-
Metabolic Labeling:
-
Prepare fresh culture medium containing the desired final concentration of Ac4GalNAz (e.g., 50 µM). A vehicle control (DMSO) should be run in parallel.
-
Remove the old medium from the cells and replace it with the Ac4GalNAz-containing or control medium.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Cell Harvest and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
The protein lysate is now ready for downstream applications such as click chemistry and Western blotting or affinity purification for mass spectrometry.
-
Protocol for In Vitro O-GlcNAc Transferase (OGT) Assay with UDP-GlcNAz
This protocol describes a non-radioactive in vitro assay to measure OGT activity using UDP-GlcNAz and a peptide substrate, followed by detection via click chemistry.
Materials:
-
Recombinant human OGT
-
Peptide substrate with an OGT recognition sequence (e.g., a peptide derived from casein kinase II)
-
UDP-GlcNAz
-
OGT reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl2, 1 mM DTT)
-
Alkyne-biotin probe
-
Copper(I)-TBTA catalyst solution for CuAAC (Click Chemistry)
-
Streptavidin-HRP conjugate
-
TMB substrate
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the OGT reaction buffer, peptide substrate (e.g., 10 µM), and UDP-GlcNAz (e.g., 50 µM).
-
Initiate the reaction by adding recombinant OGT (e.g., 100 nM).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Terminate the reaction by heat inactivation at 95°C for 5 minutes.
-
-
Click Chemistry Reaction (CuAAC):
-
To the reaction mixture, add the alkyne-biotin probe.
-
Add the Copper(I)-TBTA catalyst solution.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Detection (ELISA-based):
-
Coat a high-binding microplate with an antibody specific for the peptide substrate.
-
Add the click reaction mixture to the wells and incubate to capture the peptide.
-
Wash the wells to remove unbound components.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells and add TMB substrate.
-
Measure the absorbance at 650 nm. The signal intensity is proportional to the amount of biotinylated (i.e., GlcNAz-modified) peptide, and thus to the OGT activity.
-
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in UDP-GlcNAz-mediated metabolic labeling.
References
- 1. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to UDP-GlcNAz Disodium for Glycan Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-azidoacetylglucosamine (UDP-GlcNAz) is a powerful chemical tool for the study of glycosylation, a ubiquitous and critical post-translational modification of proteins. As an analog of the natural sugar donor UDP-N-acetylglucosamine (UDP-GlcNAc), UDP-GlcNAz is metabolically incorporated into glycans by cellular enzymes.[1][2] The key feature of UDP-GlcNAz is the presence of a bioorthogonal azido (B1232118) group, which allows for the selective chemical tagging of glycosylated proteins through "click chemistry."[1][3] This enables a wide range of applications, from the visualization and identification of glycoproteins to the quantitative analysis of glycosylation dynamics in complex biological systems.[4][5]
This guide provides a comprehensive overview of the use of UDP-GlcNAz and its precursors for glycan analysis, with a focus on O-GlcNAcylation, a dynamic modification implicated in numerous cellular processes and diseases such as cancer and neurodegenerative disorders.[1][6] We present detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying biochemical pathways and experimental workflows.
Core Concepts: Metabolic Labeling and Click Chemistry
The use of UDP-GlcNAz for glycan analysis is a two-step process:
-
Metabolic Labeling: Cells are incubated with a cell-permeable, peracetylated version of an azido-sugar, typically N-azidoacetylglucosamine (GlcNAz) or N-azidoacetylgalactosamine (GalNAz).[7] Once inside the cell, esterases remove the acetyl groups, and the azido-sugar enters the hexosamine biosynthetic pathway (HBP), where it is converted into UDP-GlcNAz.[2] This azido-sugar donor is then utilized by glycosyltransferases, such as O-GlcNAc transferase (OGT), to incorporate the azido-sugar into cellular glycoproteins.[4][7]
-
Click Chemistry: The incorporated azide (B81097) group serves as a chemical handle for bioorthogonal ligation. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable triazole linkage.[8][9] The alkyne can be attached to a variety of reporter tags, such as biotin (B1667282) for enrichment or a fluorophore for imaging.[6] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for live-cell imaging.
Quantitative Glycoproteomic Analysis
Metabolic labeling with azido-sugars coupled with mass spectrometry has enabled the large-scale identification and quantification of glycoproteins. The following tables summarize key findings from representative proteomic studies.
| Study Focus | Cell Line/Model | Metabolic Precursor | Number of Identified O-GlcNAc Proteins | Key Findings | Reference |
| Global O-GlcNAc Profiling | HEK293 | GlcNAz | ~1,500 | Development of an efficient click chemistry-based enrichment strategy. | --INVALID-LINK--[2] |
| O-GlcNAc Dynamics | HeLa | Ac36AzGlcNAc | 896 | Analysis of the turnover dynamics of O-GlcNAcylated proteins using SILAC. | --INVALID-LINK--[5] |
| O-GlcNAcylation in Alzheimer's Disease | Human Brain Tissue | N/A (Chemoenzymatic labeling) | 530 | Identification of altered O-GlcNAcylation on synaptic and memory-associated proteins in AD. | --INVALID-LINK--[10] |
| Tagging-via-Substrate (TAS) | HeLa | Ac4GlcNAz | 199 | Early application of Staudinger ligation for the identification of O-GlcNAc proteins. | --INVALID-LINK--[11] |
Signaling Pathways
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a critical nutrient-sensing pathway that produces UDP-GlcNAc from glucose, glutamine, acetyl-CoA, and UTP.[12] The flux through this pathway is directly linked to the levels of cellular O-GlcNAcylation, making it a key regulator of cellular signaling in response to nutrient availability.[5]
Caption: The Hexosamine Biosynthetic Pathway leading to UDP-GlcNAc synthesis.
Crosstalk between O-GlcNAcylation and Phosphorylation
O-GlcNAcylation and phosphorylation are two major intracellular signaling modifications that often exhibit a dynamic interplay. They can compete for the same or adjacent serine/threonine residues on a protein, or the modification of one can influence the other through the regulation of kinases and phosphatases.[13][14]
Caption: Crosstalk between O-GlcNAcylation and phosphorylation signaling pathways.
Experimental Workflows and Protocols
Metabolic Labeling and Proteomic Analysis Workflow
The general workflow for identifying O-GlcNAcylated proteins using metabolic labeling and click chemistry is depicted below.
Caption: Workflow for proteomic analysis of O-GlcNAcylated proteins.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4GlcNAz
This protocol describes the metabolic labeling of cultured mammalian cells with peracetylated N-azidoacetylglucosamine (Ac4GlcNAz).
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Ac4GlcNAz (stock solution in DMSO, e.g., 50 mM)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture: Culture cells to approximately 70-80% confluency in a suitable culture dish.
-
Metabolic Labeling:
-
Prepare fresh culture medium containing the desired final concentration of Ac4GlcNAz (typically 25-50 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the Ac4GlcNAz-containing medium to the cells.
-
Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO2).
-
-
Cell Harvest:
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer for downstream applications or harvest the cells by scraping into PBS and pelleting by centrifugation.
-
Store the cell pellet at -80°C until further use.
-
Protocol 2: Click Chemistry Enrichment of Azido-Labeled Proteins
This protocol details the enrichment of azide-labeled proteins from cell lysates using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a biotin-alkyne tag.
Materials:
-
Azide-labeled cell lysate (from Protocol 1)
-
Biotin-alkyne probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 1% SDS, 6 M urea, PBS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation:
-
Thaw the cell pellet on ice and resuspend in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration using a standard protein assay.
-
-
Click Reaction:
-
To 1 mg of protein lysate, add TCEP to a final concentration of 1 mM.
-
Add the biotin-alkyne probe to a final concentration of 100 µM.
-
Add TBTA to a final concentration of 100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (1 mM final concentration) and CuSO4 (1 mM final concentration).
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubate at -20°C for at least 1 hour.
-
Pellet the protein by centrifugation and wash the pellet with ice-cold methanol.
-
-
Enrichment:
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with PBS containing 1% SDS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the enriched proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or proceed with on-bead digestion for mass spectrometry analysis.
-
Conclusion
UDP-GlcNAz disodium (B8443419) and its metabolic precursors have become indispensable tools in the field of glycobiology. The combination of metabolic labeling and click chemistry provides a robust and versatile platform for the identification, visualization, and quantification of glycoproteins. The detailed protocols and workflows presented in this guide offer a starting point for researchers to explore the dynamic world of protein glycosylation and its profound implications for cellular function and disease. As our understanding of the "glycocode" continues to expand, these chemical tools will undoubtedly play a central role in deciphering its complexities.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent development of analytical methods for disease-specific protein O -GlcNAcylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07184C [pubs.rsc.org]
- 12. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to UDP-GlcNAz Disodium as a Substrate for Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Uridine diphosphate-N-azidoacetylglucosamine, disodium (B8443419) salt (UDP-GlcNAz), a pivotal tool in glycobiology and chemical biology. We delve into its role as a substrate for glycosyltransferases, with a particular focus on O-GlcNAc transferase (OGT). This guide details the principles of metabolic labeling using the cell-permeable precursor, tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz), and the subsequent bioorthogonal ligation via click chemistry for the detection, visualization, and enrichment of modified glycoproteins. We present detailed experimental protocols, quantitative data on enzyme kinetics, and logical diagrams of key pathways and workflows to facilitate the application of this powerful technology in research and drug development.
Introduction: The Advent of Bioorthogonal Glycan Labeling
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that governs a vast array of cellular processes. The study of specific glycosylation events has been historically challenging due to the structural complexity and dynamic nature of glycans. The development of bioorthogonal chemical reporters, such as azido-modified sugars, has revolutionized our ability to probe and manipulate glycosylation in living systems.
UDP-GlcNAz is an analog of the natural sugar donor UDP-GlcNAc.[1] It is utilized by certain glycosyltransferases, most notably O-GlcNAc transferase (OGT), to install an azido-functionalized N-acetylglucosamine (GlcNAz) moiety onto target proteins.[2] The azide (B81097) group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be selectively reacted with an exogenously supplied probe, typically an alkyne or a cyclooctyne, through "click chemistry".[3] This allows for the specific tagging of glycosylated proteins with various reporter molecules, including fluorophores for imaging and affinity tags like biotin (B1667282) for enrichment and proteomic analysis.[4]
The primary application of UDP-GlcNAz is in metabolic labeling studies. Since UDP-GlcNAz itself is not cell-permeable, a peracetylated, cell-permeable precursor, Ac4GlcNAz, is introduced to cells.[5] Inside the cell, esterases remove the acetyl groups, and the resulting GlcNAz enters the hexosamine salvage pathway to be converted into UDP-GlcNAz.[6] This in situ-generated UDP-GlcNAz is then used by cellular glycosyltransferases.
Metabolic Incorporation and Bioorthogonal Detection
The overall workflow for utilizing UDP-GlcNAz as a substrate for glycosyltransferases in a cellular context involves several key steps: metabolic labeling, cell lysis, click chemistry-mediated tagging, and downstream analysis.
The Hexosamine Salvage Pathway: Converting Ac4GlcNAz to UDP-GlcNAz
The successful metabolic labeling of glycoproteins with GlcNAz hinges on the cell's own enzymatic machinery. The hexosamine salvage pathway provides the route for the conversion of intracellular GlcNAz into the usable sugar donor, UDP-GlcNAz. However, studies have shown that the metabolic labeling with Ac4GlcNAz can be inefficient in some cell types due to a bottleneck at the UDP-GlcNAc pyrophosphorylase step.[7] Interestingly, the use of peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) can lead to more robust labeling of O-GlcNAc. This is because Ac4GalNAz is converted to UDP-GalNAz, which is then efficiently epimerized to UDP-GlcNAz by the UDP-galactose 4'-epimerase (GALE).[7]
Glycosyltransferase Substrate Specificity and Kinetics
While OGT is the most well-characterized glycosyltransferase that utilizes UDP-GlcNAz, the substrate promiscuity of other glycosyltransferases is an area of active research.
O-GlcNAc Transferase (OGT)
OGT exhibits a remarkable tolerance for modifications at the N-acetyl group of its UDP-GlcNAc donor substrate. UDP-GlcNAz has been shown to be a good substrate for OGT, enabling the robust labeling of O-GlcNAcylated proteins.[8] While comprehensive kinetic data is still emerging, available studies indicate that UDP-GlcNAz is a competent substrate for OGT, albeit with potentially different kinetics compared to the natural substrate, UDP-GlcNAc. One study reported that OGT can utilize UDP-5S-GlcNAc with a 14-fold reduction in kcat compared to UDP-GlcNAc, highlighting the enzyme's flexibility.[9] Another study confirmed that UDP-GlcNAz is a good OGT substrate in an in vitro assay.[8]
| Substrate | Glycosyltransferase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| UDP-GlcNAc | Human OGT | 1 - >20 | - | - | [10] |
| UDP-GlcNAz | Human OGT | 62.5 (used) | - | - | [11] |
| UDP-4FGalNAz | Human OGT | - | - | Accepted ~2.5x better than UDP-GalNAc | [8] |
Note: Quantitative kinetic parameters for UDP-GlcNAz with OGT are not consistently reported in the literature. The values provided are based on available data and may vary depending on the specific assay conditions and protein acceptor.
Other Glycosyltransferases
The utility of UDP-GlcNAz as a substrate for other classes of glycosyltransferases is less defined.
-
Galactosyltransferases: Some galactosyltransferases have shown a degree of tolerance for modified UDP-galactose donors.[12] However, there is limited evidence to suggest that they efficiently utilize UDP-GlcNAz in place of UDP-GalNAc.
-
Sialyltransferases: The biosynthesis of sialic acids proceeds through UDP-GlcNAc 2-epimerase.[13] It is plausible that azido-modified precursors could enter this pathway, but the direct use of UDP-GlcNAz by sialyltransferases has not been extensively documented.
-
Fucosyltransferases: Information regarding the ability of fucosyltransferases to utilize UDP-GlcNAz is scarce.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving UDP-GlcNAz.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4GlcNAz
This protocol describes the metabolic incorporation of GlcNAz into cellular glycoproteins.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4GlcNAz (stock solution in DMSO, e.g., 50 mM)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Seed cells in a culture dish and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by adding Ac4GlcNAz to the complete culture medium to a final concentration of 25-75 µM.[5] The optimal concentration should be determined empirically for each cell line.
-
Aspirate the old medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 24-72 hours under standard culture conditions.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard method (e.g., BCA assay). The lysate is now ready for click chemistry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysate
This protocol describes the ligation of an alkyne-containing probe to the azide-modified glycoproteins in the cell lysate.[3][14]
Materials:
-
Azide-labeled protein lysate (from Protocol 1)
-
Alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore, 10 mM stock in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)
-
Copper(II) sulfate (B86663) (CuSO₄) (20 mM in water)
-
Sodium ascorbate (B8700270) (300 mM in water, freshly prepared)
-
PBS
Procedure:
-
In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1-5 mg/mL in PBS. A typical reaction volume is 200 µL.
-
Add the alkyne-probe to a final concentration of 100-200 µM.
-
Add THPTA to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 15 mM.
-
Vortex briefly and incubate at room temperature for 1-2 hours, protected from light.
-
The click-labeled lysate is now ready for downstream applications. For analysis by SDS-PAGE, the reaction can be stopped by adding 4x Laemmli sample buffer.
Protocol 3: Enrichment of Biotinylated Glycoproteins using Streptavidin Affinity Purification
This protocol describes the capture of biotin-tagged glycoproteins.[15]
Materials:
-
Click-labeled lysate containing biotinylated proteins (from Protocol 2)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% SDS)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with wash buffer.
-
Add the click-labeled lysate to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant (unbound fraction).
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
To elute the bound proteins, resuspend the beads in elution buffer and boil for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the enriched glycoproteins.
Protocol 4: On-Bead Digestion for Mass Spectrometry Analysis
This protocol is for preparing enriched glycoproteins for identification by mass spectrometry.[16][17]
Materials:
-
Glycoprotein-bound streptavidin beads (from Protocol 3)
-
Ammonium (B1175870) bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT) (100 mM)
-
Iodoacetamide (IAA) (200 mM)
-
Trypsin (sequencing grade)
-
Formic acid
Procedure:
-
Wash the protein-bound beads twice with 50 mM ammonium bicarbonate.
-
Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteines.
-
Add trypsin (e.g., 1 µg) and incubate at 37°C overnight.
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
The peptides are now ready for desalting (e.g., using a C18 StageTip) and analysis by LC-MS/MS.
Protocol 5: In-Gel Fluorescence Scanning
This protocol is for visualizing fluorescently tagged glycoproteins after SDS-PAGE.[18]
Materials:
-
Click-labeled lysate with a fluorescent alkyne-probe (from Protocol 2)
-
SDS-PAGE gel
-
Fluorescence gel scanner
Procedure:
-
Resolve the fluorescently labeled protein lysate by SDS-PAGE.
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel in deionized water for 5-10 minutes to remove excess SDS.
-
Scan the gel using a fluorescence imager with the appropriate excitation and emission filters for the chosen fluorophore.
-
After scanning, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands as a loading control.
Applications in Drug Discovery and Development
The ability to specifically label and identify glycoproteins using UDP-GlcNAz has significant implications for drug discovery.
-
Target Identification and Validation: Aberrant glycosylation is a hallmark of many diseases, including cancer. Metabolic labeling with Ac4GlcNAz can be used to identify glycoproteins that are differentially glycosylated in diseased versus healthy cells, revealing potential new drug targets.
-
High-Throughput Screening: The enzymatic assay for OGT using UDP-GlcNAz can be adapted for high-throughput screening of small molecule libraries to identify novel inhibitors of OGT.[19][20] Such inhibitors have therapeutic potential in diseases where O-GlcNAcylation is dysregulated.
-
Mechanism of Action Studies: For drugs that are known to affect cellular metabolism, metabolic labeling with Ac4GlcNAz can be used to investigate their downstream effects on glycosylation pathways.
Conclusion
UDP-GlcNAz, in conjunction with its cell-permeable precursor Ac4GlcNAz, has become an indispensable tool for the study of glycosylation. Its utility as a substrate for OGT and potentially other glycosyltransferases, combined with the power of bioorthogonal click chemistry, provides a robust platform for the visualization, identification, and functional characterization of glycoproteins in complex biological systems. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness this technology for their specific research questions, ultimately advancing our understanding of the critical roles of glycosylation in health and disease.
References
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput assay for O-GlcNAc transferase detects primary sequence preferences in peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 17. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. High-Throughput Screening for Bacterial Glycosyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Udp-GlcNAz Disodium in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) N-azidoacetylglucosamine (UDP-GlcNAz) disodium (B8443419) is a powerful chemical tool that has revolutionized the study of O-linked β-N-acetylglucosamine (O-GlcNAc) glycosylation, a dynamic and ubiquitous post-translational modification. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing UDP-GlcNAz in research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this reagent for metabolic labeling, proteomic analysis, and inhibitor screening. This guide includes detailed experimental protocols, a compilation of relevant quantitative data, and visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of UDP-GlcNAz applications.
Introduction to UDP-GlcNAz Disodium
This compound is a chemically modified analog of the natural sugar donor, UDP-GlcNAc.[1][2] The key feature of UDP-GlcNAz is the replacement of the N-acetyl group with an N-azidoacetyl group.[3][4] This seemingly subtle alteration provides a bioorthogonal chemical handle—the azide (B81097) group—that can be specifically targeted for covalent ligation with alkyne- or cyclooctyne-containing probes through "click chemistry".[1][5]
The primary application of UDP-GlcNAz lies in the field of metabolic glycan labeling.[6] Cells are typically treated with a cell-permeable, peracetylated form of N-azidoacetylglucosamine (Ac4GlcNAz), which is then intracellularly deacetylated and converted through the hexosamine salvage pathway into UDP-GlcNAz.[4][6] This unnatural sugar donor is subsequently utilized by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins on serine and threonine residues.[4] The incorporated azido-sugar serves as a reporter for O-GlcNAcylated proteins, enabling their visualization, identification, and quantification.
Core Principles of Application
The utility of UDP-GlcNAz in research is centered on two key principles: metabolic incorporation and bioorthogonal chemistry.
-
Metabolic Incorporation: The cellular machinery, particularly OGT, exhibits a degree of promiscuity, allowing it to recognize and utilize UDP-GlcNAz as a substrate in place of the endogenous UDP-GlcNAc.[6] This enables the site-specific installation of the azide handle onto proteins that are naturally O-GlcNAcylated.
-
Bioorthogonal Chemistry: The azide group introduced via metabolic labeling is chemically inert to the vast majority of biological functional groups.[7] This allows for highly specific chemical reactions with exogenously supplied probes, even within the complex environment of a cell lysate or even in living cells. The most common bioorthogonal reactions employed are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
Key Research Applications
The unique properties of UDP-GlcNAz have enabled a wide range of applications in glycoscience and beyond:
-
Proteomic Profiling of O-GlcNAcylation: Metabolic labeling with Ac4GlcNAz followed by click chemistry-mediated attachment of an affinity tag (e.g., biotin) allows for the enrichment and subsequent identification of O-GlcNAcylated proteins by mass spectrometry.[8]
-
Visualization of O-GlcNAcylated Proteins: The azide handle can be ligated to a fluorescent probe, enabling the visualization of O-GlcNAcylated proteins by in-gel fluorescence or microscopy.[9][10]
-
Studying O-GlcNAc Dynamics: Pulse-chase experiments using Ac4GlcNAz can be employed to study the turnover rates of O-GlcNAcylation on specific proteins.[11][12]
-
High-Throughput Screening for OGT Inhibitors: UDP-GlcNAz is a crucial reagent in non-radioactive, high-throughput screening assays for identifying inhibitors of OGT, a key enzyme in O-GlcNAcylation.[2][13]
-
Validation of O-GlcNAcase (OGA) Inhibitors: By increasing the cellular pool of O-GlcNAcylated proteins, UDP-GlcNAz can be used to assess the efficacy of OGA inhibitors.[14]
Quantitative Data
The following tables summarize key quantitative parameters relevant to the use of UDP-GlcNAz and its precursors in research.
Table 1: Recommended Concentrations for Metabolic Labeling with Ac4GlcNAz
| Cell Line | Recommended Ac4GlcNAz Concentration (µM) | Incubation Time (hours) |
| HeLa | 200 | 16 |
| Jurkat | 25-75 | 24-72 |
| CHO.K1 | 25-75 | 24-72 |
| NIH 3T3 | 25-75 | 24-72 |
| A549 | 0-50 | 72 |
| MCF-7 | Not specified | 72 |
Note: The optimal concentration and incubation time should be empirically determined for each cell line and experimental condition.[13][15][16]
Table 2: O-GlcNAcylation Turnover Rates of Selected Proteins
| Protein | Turnover Rate (k) (h⁻¹) |
| Various | 0.02 - 1.6 |
| Fibrillarin (FBL) | ~0.01 (hyperstable) |
| NOP56 | ~0.01 (hyperstable) |
| NOP58 | ~0.01 (hyperstable) |
Data from quantitative time-resolved O-GlcNAc proteomics (qTOP) studies.[12][17]
Table 3: IC50 Values of Known OGT Inhibitors Determined by UDP-GlcNAz-based Assays
| Inhibitor | IC50 (µM) |
| OGT Inhibitor 4 | 53 ± 7 |
| OGT Inhibitor 5 | 10 ± 1 |
| L01 | 22 |
| APNT | 68 |
| APBT | 169 |
These values were determined using various high-throughput screening assays that employ UDP-GlcNAz as the sugar donor.[2][13]
Experimental Protocols
Metabolic Labeling of O-GlcNAcylated Proteins with Ac4GlcNAz
This protocol describes the metabolic incorporation of the azide handle into cellular proteins.
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Ac4GlcNAz (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
4% SDS buffer (4% SDS, 150 mM NaCl, 50 mM TEA, pH 7.4)
-
Protease inhibitor cocktail
Procedure:
-
Culture cells to approximately 80% confluency.
-
Replace the culture medium with fresh medium containing the desired concentration of Ac4GlcNAz (e.g., 200 µM for HeLa cells) or an equivalent volume of DMSO as a vehicle control.[18]
-
Incubate the cells for the desired period (e.g., 16 hours for HeLa cells) at 37°C in a CO2 incubator.[18]
-
Harvest the cells by scraping in ice-cold PBS.
-
Pellet the cells by centrifugation at 2000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.
-
Lyse the cell pellet in 200 µL of 4% SDS buffer supplemented with protease inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 15°C. The supernatant is the protein lysate containing azide-labeled proteins.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol describes the "clicking" of an alkyne-containing probe onto the azide-labeled proteins in the lysate.
Materials:
-
Azide-labeled protein lysate (from section 5.1)
-
Alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore, stock solution in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP, freshly prepared 50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 2 mM stock in DMSO/t-BuOH)
-
Copper(II) sulfate (B86663) (CuSO4·5H2O, 50 mM stock in water)
Procedure:
-
In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1 mg/mL.
-
Prepare the CuAAC reaction cocktail as a master mix. For each sample, combine in the following order:
-
20 µL of alkyne-probe stock solution
-
20 µL of 50 mM TCEP
-
10 µL of 2 mM TBTA
-
20 µL of 50 mM CuSO4·5H2O
-
Vortex briefly between each addition.[18]
-
-
Add 70 µL of the freshly prepared CuAAC cocktail to each protein lysate sample.
-
Incubate the reaction in the dark at room temperature for 1 hour with gentle rotation.
-
(Optional) Quench the reaction by adding 10 µL of 0.5 M EDTA.
-
Precipitate the proteins to remove excess reagents. Add 3 mL of methanol, vortex, then add 750 µL of chloroform, vortex, and finally add 2 mL of water and vortex.
-
Centrifuge at 6000 x g for 5 minutes at 15°C.
-
Carefully remove and discard the upper aqueous layer.
-
Add 2.25 mL of methanol, vortex, and centrifuge at 10,000 x g for 10 minutes at 15°C.
-
Decant the supernatant and air-dry the protein pellet for 5 minutes. The protein pellet is now ready for downstream applications.[18]
In-Gel Fluorescence Detection of Labeled Proteins
This protocol allows for the visualization of metabolically labeled proteins after separation by SDS-PAGE.
Materials:
-
Click-labeled protein pellet (from section 5.2, using an alkyne-fluorophore)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
Fluorescence gel scanner
Procedure:
-
Resuspend the click-labeled protein pellet in SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
After electrophoresis, carefully remove the gel from the cassette.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Signaling Pathways and Experimental Workflows
Signaling Pathways
O-GlcNAcylation plays a crucial regulatory role in numerous cellular signaling pathways. UDP-GlcNAz has been instrumental in elucidating the specific proteins that are modified and how this modification impacts pathway function.
O-GlcNAcylation is a key regulator of insulin (B600854) signaling and is implicated in insulin resistance.[1][4][19] Increased flux through the hexosamine biosynthetic pathway leads to elevated levels of UDP-GlcNAc and subsequent hyper-O-GlcNAcylation of key signaling proteins, which can attenuate the insulin response.[1]
Caption: O-GlcNAcylation in Insulin Signaling.
O-GlcNAcylation is dynamically regulated throughout the cell cycle and modifies key cell cycle proteins, thereby influencing cell cycle progression and checkpoints.[3][5][20]
Caption: O-GlcNAcylation in Cell Cycle Control.
Experimental Workflows
This workflow outlines the steps for identifying O-GlcNAcylated proteins from a cell lysate using metabolic labeling and mass spectrometry.
Caption: Proteomic Workflow for O-GlcNAc Identification.
This workflow details a common approach for screening compound libraries to identify potential inhibitors of OGT.
Caption: High-Throughput Screening for OGT Inhibitors.
Conclusion
This compound and its cell-permeable precursor have become indispensable tools for the study of O-GlcNAcylation. The principles of metabolic labeling and bioorthogonal chemistry provide a robust and versatile platform for the detection, identification, and quantification of O-GlcNAcylated proteins. The detailed protocols and workflows presented in this guide offer a starting point for researchers to apply these powerful techniques to their own areas of interest, from fundamental cell biology to drug discovery. As our understanding of the diverse roles of O-GlcNAcylation continues to expand, the applications of UDP-GlcNAz are poised to grow in parallel, promising further exciting discoveries in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Growing and dividing: how O-GlcNAcylation leads the way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc modification, insulin signaling and diabetic complications [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection and identification of O-GlcNAcylated proteins by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deciphering the Functions of Protein O-GlcNAcylation with Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein O-GlcNAcylation in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Utilizing Udp-glcnaz Disodium for the Study of O-GlcNAcylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of UDP-GlcNAz disodium (B8443419) salt, a pivotal chemical tool in the study of O-GlcNAcylation. O-GlcNAcylation is a dynamic and ubiquitous post-translational modification implicated in a vast array of cellular processes and disease states, including cancer, diabetes, and neurodegenerative disorders. Understanding the intricate roles of O-GlcNAcylation necessitates robust methods for its detection and characterization, for which UDP-GlcNAz has become an indispensable reagent.
Introduction to O-GlcNAcylation and UDP-GlcNAz
O-GlcNAcylation is the addition of a single β-N-acetylglucosamine (O-GlcNAc) moiety to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA).[1][2] OGT utilizes uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) as the sugar donor.[4][5]
UDP-GlcNAz, an azide-modified analog of UDP-GlcNAc, serves as a substrate for OGT, allowing for the metabolic incorporation of an azide (B81097) chemical reporter onto O-GlcNAcylated proteins.[6][7] This bioorthogonal handle can then be selectively reacted with probes containing an alkyne or a strained cyclooctyne (B158145) group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[7][8] This "click chemistry" approach enables the visualization, enrichment, and identification of O-GlcNAcylated proteins.[9][10]
Core Principles of UDP-GlcNAz-based O-GlcNAcylation Studies
The study of O-GlcNAcylation using UDP-GlcNAz-based methods typically involves a multi-step workflow. This process begins with the introduction of a cell-permeable, acetylated form of N-azidoacetylglucosamine (GlcNAz), such as tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz), to cells or organisms.[11] Inside the cell, esterases remove the acetyl groups, and the resulting GlcNAz enters the hexosamine salvage pathway, where it is converted to UDP-GlcNAz.[11][12] OGT then transfers the GlcNAz moiety onto its protein substrates.[11] Following metabolic labeling, cells are lysed, and the azide-tagged proteins are subjected to click chemistry with a reporter probe for downstream analysis.
Alternatively, a chemoenzymatic labeling approach can be employed on cell lysates or purified proteins.[13][14] This method uses a mutant form of β-1,4-galactosyltransferase (GalT(Y289L)) that can transfer an azide-modified galactose (GalNAz) from UDP-GalNAz onto existing O-GlcNAc residues.[4][15] The incorporated azide is then available for click chemistry reactions.
Caption: Metabolic labeling workflow for O-GlcNAcylation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for experiments utilizing UDP-GlcNAz and related reagents.
Table 1: Chemical Properties of UDP-GlcNAc Disodium Salt
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅N₃Na₂O₁₇P₂ | [16][17] |
| Molecular Weight | 651.32 g/mol | [16][17] |
| Appearance | White to off-white crystalline powder | [16] |
| Solubility in Water | 50 mg/mL | [16] |
| Storage Temperature | -20°C | [16][17] |
Table 2: Typical Reagent Concentrations and Incubation Times for Metabolic Labeling
| Reagent | Cell Type | Concentration | Incubation Time | Reference |
| Ac₄GlcNAz | HEK293 | 200 µM | 18 hours | [18] |
| Ac₄GalNAz | Jurkat | Not specified | Not specified | [19] |
| Glucosamine (for increasing O-GlcNAc levels) | Jurkat | 4 mM | 3 hours | [20] |
| PUGNAc (OGA inhibitor) | Jurkat | 50 µM | 3 hours | [20] |
Table 3: Reagent Concentrations for Chemoenzymatic Labeling and Click Chemistry
| Step | Reagent | Concentration | Reference |
| Chemoenzymatic Labeling | |||
| UDP-GalNAz | Not specified | [15] | |
| GalT(Y289L) | Not specified | [15] | |
| MnCl₂ | 10 mM | [14] | |
| Click Chemistry (CuAAC) | |||
| Copper(II) Sulfate | Not specified | [8] | |
| TBTA Ligand | Not specified | [8] | |
| Ascorbic Acid | Not specified | [8] |
Experimental Protocols
Metabolic Labeling of O-GlcNAcylated Proteins
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular proteins.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Chemoenzymatic Labeling of O-GlcNAcylated Proteins
This protocol is for labeling O-GlcNAcylated proteins in a cell lysate.
-
Reaction Setup:
-
Protein Precipitation:
-
Precipitate the proteins to remove unreacted UDP-GalNAz using a chloroform/methanol precipitation method.[15]
-
Click Chemistry Reaction (CuAAC)
This protocol describes the copper-catalyzed click reaction to attach a biotin-alkyne probe to the azide-modified proteins.
-
Reagent Preparation:
-
Prepare stock solutions of copper(II) sulfate, a copper-chelating ligand (e.g., TBTA), a reducing agent (e.g., ascorbic acid), and the alkyne-biotin probe.[8]
-
-
Click Reaction:
-
To the protein sample containing azide-modified proteins, add the copper(II) sulfate/ligand complex, the alkyne-biotin probe, and freshly prepared ascorbic acid.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Enrichment of Biotinylated Proteins
-
Incubation with Streptavidin Beads:
-
Add streptavidin-conjugated agarose (B213101) or magnetic beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated proteins.
-
-
Washing:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series may include a high-salt buffer, a low-salt buffer, and a buffer containing a non-ionic detergent.
-
Western Blot Analysis
-
Elution and Sample Preparation:
-
Elute the enriched proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).[21]
-
Incubate the membrane with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
-
Sample Preparation for Mass Spectrometry
-
On-Bead Digestion:
-
After the final wash of the streptavidin beads, resuspend them in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Add a protease such as trypsin and incubate overnight at 37°C.[18]
-
-
Peptide Desalting:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or a similar reverse-phase chromatography method.[18]
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the O-GlcNAcylated proteins and map the sites of modification.
-
Signaling Pathways and Experimental Workflows
O-GlcNAcylation in the Hippo Signaling Pathway
O-GlcNAcylation has been shown to regulate the Hippo pathway, a critical signaling cascade that controls organ size and cell proliferation.[22][23] Key components of the Hippo pathway, including YAP and LATS2, are O-GlcNAcylated, which can affect their activity and localization.[24]
Caption: O-GlcNAcylation in the Hippo signaling pathway.
O-GlcNAcylation in the Insulin (B600854) Signaling Pathway
O-GlcNAcylation plays a crucial role in insulin signaling, and its dysregulation is linked to insulin resistance.[2][3] Several key proteins in the insulin signaling cascade, such as IRS-1 and Akt, are O-GlcNAcylated, which can attenuate the downstream signal.[25][26]
Caption: O-GlcNAcylation in the insulin signaling pathway.
Experimental Workflow for O-GlcNAc Proteomics
The following diagram illustrates a typical workflow for identifying O-GlcNAcylated proteins using metabolic labeling and mass spectrometry.
Caption: A typical O-GlcNAc proteomics workflow.
Applications in Drug Development
The ability to study O-GlcNAcylation with tools like UDP-GlcNAz has significant implications for drug development. Given the involvement of O-GlcNAcylation in various diseases, OGT and OGA are attractive therapeutic targets. UDP-GlcNAz-based assays can be adapted for high-throughput screening of OGT inhibitors.[27][28] Furthermore, identifying the specific proteins that are aberrantly O-GlcNAcylated in a disease state can reveal novel drug targets and biomarkers.[14]
Conclusion
UDP-GlcNAz disodium salt and its cell-permeable precursors are powerful chemical tools that have revolutionized the study of O-GlcNAcylation. The combination of metabolic or chemoenzymatic labeling with click chemistry provides a versatile and robust platform for the detection, enrichment, and identification of O-GlcNAcylated proteins. The methodologies outlined in this guide offer a framework for researchers to investigate the roles of this critical post-translational modification in health and disease, ultimately paving the way for new therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 2 from O-GlcNAc signaling: a metabolic link between diabetes and cancer? | Semantic Scholar [semanticscholar.org]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. UDP-a-D-N-Acetylglucosamine, Disodium Salt [sigmaaldrich.com]
- 17. UDP-GlcNAc disodium salt | 91183-98-1 | MU07955 [biosynth.com]
- 18. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. O-GlcNAcylation: An Emerging Protein Modification Regulating the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System [frontiersin.org]
- 27. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
A Technical Guide to the Stability and Storage of UDP-GlcNAz Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate (B83284) N-azidoacetylglucosamine (UDP-GlcNAz) disodium (B8443419) salt is a pivotal chemical tool in the field of glycobiology and chemical biology. As an unnatural analog of the naturally occurring UDP-N-acetylglucosamine (UDP-GlcNAc), it serves as a substrate for various glycosyltransferases, enabling the metabolic labeling of glycoproteins. The incorporated azido (B1232118) group facilitates subsequent bioorthogonal reactions, such as click chemistry, for the visualization, identification, and functional study of glycans and glycosylated proteins.
Given its critical role in these sophisticated applications, ensuring the integrity and stability of UDP-GlcNAz disodium salt is paramount for reproducible and reliable experimental outcomes. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound salt, along with relevant experimental protocols and pathway diagrams.
Core Stability and Storage Recommendations
Proper handling and storage are crucial to prevent the degradation of this compound salt. The compound is susceptible to degradation by moisture, temperature fluctuations, and certain pH conditions.
Storage of Solid Compound
For long-term storage, this compound salt should be kept as a solid in a tightly sealed container at low temperatures. The presence of the disodium salt form generally enhances the stability of the solid compound compared to its free acid form.
Table 1: Recommended Storage Conditions for Solid this compound Salt
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and preserves long-term integrity. |
| Atmosphere | Dry, inert atmosphere (e.g., under argon or nitrogen) | The compound is hygroscopic; moisture can lead to hydrolysis. |
| Light | Protected from light | While not explicitly stated in all literature, it is good practice for complex organic molecules. |
Stability in Solution
A critical consideration for researchers is the limited stability of this compound salt in aqueous solutions. It is highly recommended to prepare solutions fresh before each use. If a stock solution must be prepared, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Table 2: Short-Term Storage of this compound Salt Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -80°C | Significantly slows down hydrolytic degradation. |
| Duration | Up to 1 month (some suppliers suggest up to 6 months at -80°C) | To ensure optimal activity. Shorter durations are preferable. |
| Solvent | High-purity water or appropriate buffer | The pH of the solution can impact stability. |
| Handling | Prepare fresh for each experiment whenever possible. | To avoid degradation and ensure consistent results. |
Factors Influencing Stability
Several factors can influence the rate of degradation of this compound salt:
-
pH: Nucleotide sugars like UDP-GlcNAz are susceptible to hydrolysis, particularly under acidic or strongly alkaline conditions. Neutral pH (around 7.0-7.5) is generally recommended for short-term storage and experimental use.
-
Temperature: As with most biochemical reagents, higher temperatures accelerate the rate of degradation.
-
Enzymatic Degradation: The presence of contaminating phosphatases or pyrophosphatases in biological samples can lead to the enzymatic degradation of UDP-GlcNAz.
Experimental Protocols for Stability Assessment
While specific forced degradation studies on this compound salt are not extensively published, the stability can be assessed using methods developed for similar nucleotide sugars like UDP-GlcNAc. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: HPLC-Based Stability Assay
This protocol outlines a general method for assessing the stability of this compound salt under various stress conditions (e.g., different pH, temperature).
Objective: To quantify the degradation of this compound salt over time.
Materials:
-
This compound salt
-
Buffers of various pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline)
-
HPLC system with a suitable detector (e.g., UV-Vis at 262 nm for the uracil (B121893) moiety)
-
A suitable HPLC column (e.g., a C18 reverse-phase column for ion-pairing chromatography or an anion-exchange column)
-
High-purity water and solvents for the mobile phase
Methodology:
-
Sample Preparation: Prepare solutions of this compound salt at a known concentration in the different stress-condition buffers.
-
Incubation: Incubate the samples at the desired temperatures for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
HPLC Analysis: At each time point, inject an aliquot of the sample into the HPLC system.
-
Quantification: The degradation of UDP-GlcNAz can be monitored by the decrease in the peak area of the parent compound and the appearance of degradation product peaks.
-
Data Analysis: Plot the percentage of remaining UDP-GlcNAz against time to determine the degradation kinetics.
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of Glycoproteins with UDP-GlcNAz Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoprotein (B1211001) labeling is a powerful technique for the study of glycosylation, a critical post-translational modification involved in a vast array of cellular processes, including signaling, immune recognition, and protein stability.[1] Aberrant glycosylation is a hallmark of numerous diseases, such as cancer and neurodegenerative disorders, making the analysis of glycoproteins a key area of research in drug development and diagnostics.[2][3]
This document provides a detailed protocol for the metabolic labeling of glycoproteins using N-azidoacetylglucosamine (GlcNAz), which is metabolically converted into the high-energy donor molecule UDP-GlcNAz. This unnatural sugar nucleotide is then utilized by cellular enzymes, primarily O-GlcNAc transferase (OGT), to incorporate the azido-sugar into nucleocytoplasmic proteins.[4][5] The azide (B81097) group serves as a bioorthogonal chemical handle, allowing for the selective detection and enrichment of labeled glycoproteins through "click chemistry" reactions.[6][][8]
While direct intracellular delivery of UDP-GlcNAz disodium (B8443419) is challenging due to its charge and size, the most common and effective method involves feeding cells a peracetylated, cell-permeable precursor, such as tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz). Once inside the cell, esterases remove the acetyl groups, and the resulting GlcNAz enters the hexosamine salvage pathway to be converted into UDP-GlcNAz.[5] This application note will focus on this widely used precursor-based approach and also discuss specific applications for the direct use of UDP-GlcNAz disodium.
Signaling Pathway: The Hexosamine Biosynthetic and Salvage Pathway
The metabolic labeling process hijacks the cell's natural hexosamine biosynthetic and salvage pathways. Ac4GlcNAz passively diffuses across the cell membrane and is deacetylated to GlcNAz. GlcNAz is then phosphorylated and ultimately converted to UDP-GlcNAz, the donor substrate for glycosyltransferases. OGT, for example, transfers the GlcNAz moiety to serine or threonine residues of target proteins.
Caption: Metabolic conversion of Ac4GlcNAz to UDP-GlcNAz for glycoprotein labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4GlcNAz
This protocol describes the metabolic incorporation of GlcNAz into glycoproteins in cultured mammalian cells using the precursor Ac4GlcNAz.
Materials:
-
Cultured mammalian cells (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium
-
Ac4GlcNAz (N-azidoacetylglucosamine, tetraacetylated)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling. Allow cells to adhere overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4GlcNAz in DMSO (e.g., 50 mM). Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-50 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any remaining labeling medium.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer. Scrape adherent cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard protein assay.
-
Storage: The cell lysate containing the azido-labeled glycoproteins can be used immediately for downstream applications or stored at -80°C.
Protocol 2: Detection and Enrichment of Azido-Labeled Glycoproteins via Click Chemistry
This protocol outlines the ligation of a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-modified glycoproteins.
Materials:
-
Cell lysate containing azido-labeled glycoproteins (from Protocol 1)
-
Biotin-alkyne or fluorescent-alkyne probe
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agents)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
-
Streptavidin-agarose beads (for biotin-based enrichment)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the cell lysate (containing 50-100 µg of protein) with the click chemistry reagents. The final concentrations should be optimized, but typical ranges are provided in the table below.
-
Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Sample Preparation for Analysis:
-
For Western Blot Analysis: Add SDS-PAGE sample buffer to the reaction mixture, boil for 5 minutes, and resolve the proteins by SDS-PAGE. Transfer to a membrane and probe with streptavidin-HRP (for biotin) or image directly (for fluorescent probes).
-
For Enrichment: Add streptavidin-agarose beads to the biotin-ligated lysate. Incubate for 1-2 hours at 4°C with rotation. Wash the beads extensively to remove non-specifically bound proteins. Elute the enriched glycoproteins for subsequent analysis, such as mass spectrometry.[5]
-
Quantitative Data Summary
The following tables provide typical concentration ranges and conditions for metabolic labeling and click chemistry reactions. These should be optimized for specific cell lines and experimental goals.
Table 1: Metabolic Labeling Conditions
| Parameter | Typical Range | Notes |
| Ac4GlcNAz Concentration | 25 - 100 µM | Higher concentrations may induce toxicity in some cell lines. |
| Incubation Time | 24 - 72 hours | Dependent on protein turnover rates. Longer times increase label incorporation. |
| Cell Density | 50 - 80% confluency | Ensure cells are actively dividing for efficient metabolic uptake. |
Table 2: Click Chemistry Reaction Components
| Component | Stock Concentration | Final Concentration | Purpose |
| Azido-Protein Lysate | 1 - 5 mg/mL | 50 - 100 µg total | The source of labeled glycoproteins. |
| Alkyne Probe (Biotin/Fluorophore) | 1 - 10 mM in DMSO | 50 - 100 µM | The detection or affinity tag. |
| CuSO4 | 50 mM in H2O | 1 mM | Copper(I) catalyst source. |
| TCEP or Sodium Ascorbate | 50 mM in H2O | 1 mM | Reduces Cu(II) to the active Cu(I) state. |
| TBTA | 2 mM in DMSO | 100 µM | Ligand to stabilize Cu(I) and improve reaction efficiency. |
Direct Application of this compound
This compound is a charged molecule and is not cell-permeable, limiting its use in metabolic labeling of live, intact cells.[9] However, it is the direct donor substrate for glycosyltransferases and is therefore invaluable for:
-
In Vitro Enzymatic Assays: UDP-GlcNAz can be used as a substrate for purified OGT or other glycosyltransferases to label specific proteins or peptides in a test tube.[] This is critical for studying enzyme kinetics, substrate specificity, and inhibitor screening in drug development.
-
Labeling in Permeabilized Cells: For some applications, cells can be permeabilized to allow the entry of UDP-GlcNAz to label intracellular proteins.
-
Cell-Surface Glyco-Engineering: UDP-GlcNAz can be used with exogenous glycosyltransferases to modify cell-surface glycans, which has applications in diagnostics and targeted therapies.[6]
Experimental Workflow Diagram
The overall workflow from metabolic labeling to analysis is a multi-step process.
Caption: A typical workflow for metabolic glycoprotein labeling and analysis.
Conclusion
Metabolic labeling with azide-modified sugars is a versatile and robust method for studying glycoproteins in a cellular context. By understanding the underlying metabolic pathways and optimizing the labeling and detection protocols, researchers can gain significant insights into the roles of glycosylation in health and disease. This technology is particularly relevant for identifying novel biomarkers and therapeutic targets in the field of drug development.
References
- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. glycodepot.com [glycodepot.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Metabolic Usage and Glycan Destinations of GlcNAz in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UDP-GlcNAz Disodium Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UDP-GlcNAz (Uridine diphosphate (B83284) N-azidoacetylglucosamine) disodium (B8443419) in conjunction with click chemistry for the metabolic labeling and detection of O-GlcNAc modified proteins. This powerful technique allows for the investigation of glycosylation patterns, which play crucial roles in various cellular processes and are implicated in numerous diseases, including cancer and neurodegenerative disorders.
Introduction
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. The study of O-GlcNAcylation has been challenging due to its dynamic nature and the lack of effective analytical tools. Metabolic labeling with sugar analogs, such as N-azidoacetylglucosamine (GlcNAz), coupled with bioorthogonal click chemistry, has emerged as a robust method to overcome these challenges.
Cells are fed with a peracetylated version of GlcNAz (Ac4GlcNAz) or N-azidoacetylgalactosamine (Ac4GalNAz), which are cell-permeable.[1][2][3] Inside the cell, these precursors are metabolized into UDP-GlcNAz.[1][4] O-GlcNAc transferase (OGT) then utilizes UDP-GlcNAz as a donor substrate, incorporating the azido-sugar onto target proteins.[1][4] The azide (B81097) group serves as a bioorthogonal handle that can be specifically detected via "click" chemistry with an alkyne-containing probe, enabling visualization and enrichment of O-GlcNAcylated proteins.[5][6]
Two primary forms of click chemistry are employed for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate an azide to a terminal alkyne.[7][][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, making it suitable for live-cell imaging.[10][11][12][13][]
Signaling Pathway and Experimental Workflow
The overall process involves the metabolic incorporation of an azido-sugar and subsequent detection via click chemistry.
Caption: Workflow of UDP-GlcNAz metabolic labeling and click chemistry detection.
Quantitative Data Summary
The efficiency of metabolic labeling and click chemistry can be influenced by various factors, including the choice of precursor, cell type, and reaction conditions. The table below summarizes key quantitative data from published literature.
| Parameter | Value | Cell Type/System | Notes | Reference(s) |
| Metabolic Conversion | ||||
| UDP-GlcNAz:UDP-GalNAz Ratio from Ac4GalNAz | ~3:1 | Human cells | Demonstrates efficient epimerization of UDP-GalNAz to UDP-GlcNAz. | [1] |
| Enzyme Kinetics | ||||
| UDP-GalNAz substrate efficiency for ppGalNAcTs | ~1/3 of UDP-GalNAc | In vitro | Under saturating conditions. | [15] |
| Metabolic Labeling Conditions | ||||
| Optimal Ac4GalNAz Concentration | 50 µM | CHO cells | For labeling of mucin-type O-linked glycoproteins. | [15] |
| Ac4GlcNAz Incubation Time | 16 hours | HeLa cells | For efficient incorporation. | [3] |
| Click Reaction Efficiency | ||||
| CuAAC Protein Identification | 229 putative O-GlcNAc proteins | A549 cells | Using Biotin-Diazo-Alkyne. | [16] |
| SPAAC Protein Identification | 188 putative O-GlcNAc proteins | A549 cells | Using Biotin-DIBO-Alkyne. | [16] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins with Ac4GalNAz
This protocol describes the metabolic labeling of cellular glycoproteins using the precursor Ac4GalNAz, which is converted to UDP-GlcNAz intracellularly.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (50-70% confluency) at the time of treatment.
-
Prepare Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in DMSO to a stock concentration of 50 mM.
-
Metabolic Labeling:
-
For adherent cells, remove the culture medium and replace it with fresh medium containing the desired final concentration of Ac4GalNAz (typically 25-50 µM). A DMSO-only control should be run in parallel.
-
For suspension cells, add the appropriate volume of Ac4GalNAz stock solution directly to the culture medium.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.[5]
-
Cell Harvest:
-
For adherent cells, wash the cells twice with ice-cold PBS, then detach them by scraping or trypsinization.
-
For suspension cells, pellet the cells by centrifugation.
-
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease inhibitors.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Storage: The cell lysate containing the azido-labeled proteins can be used immediately for click chemistry or stored at -80°C.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the ligation of an alkyne-containing reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-labeled glycoproteins in the cell lysate.
Materials:
-
Azido-labeled cell lysate (from Protocol 1)
-
Alkyne probe (e.g., Biotin-alkyne, 10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock in water
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 1.7 mM stock in DMSO
-
Copper(II) sulfate (B86663) (CuSO4), 50 mM stock in water
-
Sodium ascorbate (B8700270), 50 mM stock in water (prepare fresh)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (containing 50-100 µg of protein)
-
Adjust volume with lysis buffer to a final volume of 50 µL.
-
Alkyne probe (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
-
Initiate Reaction: Add CuSO4 (final concentration 1 mM) and freshly prepared sodium ascorbate (final concentration 1 mM) to the reaction mixture.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour.
-
Sample Preparation for Downstream Analysis:
-
For Western blotting, add 4X SDS-PAGE loading buffer, boil for 5 minutes, and proceed with gel electrophoresis.
-
For affinity purification of biotin-labeled proteins, proceed to streptavidin bead binding.
-
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free ligation of a strained alkyne (e.g., DBCO, BCN) to the azide-labeled glycoproteins, suitable for applications where copper cytotoxicity is a concern, such as live-cell imaging.
Materials:
-
Azido-labeled cells or cell lysate (from Protocol 1)
-
Cyclooctyne probe (e.g., DBCO-biotin, DBCO-fluorophore, 10 mM stock in DMSO)
-
PBS or appropriate buffer
Procedure for Cell Lysate:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Cell lysate (containing 50-100 µg of protein)
-
Adjust volume with lysis buffer to a final volume of 50 µL.
-
Cyclooctyne probe (final concentration 100 µM)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal time may need to be determined empirically.
-
Sample Preparation: Proceed with sample preparation for downstream analysis as described for CuAAC.
Procedure for Live-Cell Imaging:
-
Metabolic Labeling: Perform metabolic labeling of cells as described in Protocol 1.
-
Wash: Wash the cells twice with warm PBS or serum-free medium.
-
Labeling: Add the cyclooctyne-fluorophore probe to the cells in fresh medium at a final concentration of 25-50 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.
-
Wash: Wash the cells three times with warm PBS to remove excess probe.
-
Imaging: Proceed with fluorescence microscopy.
Caption: Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) protocol.
Applications in Drug Development
The ability to specifically label and identify O-GlcNAcylated proteins has significant implications for drug development.
-
Target Identification and Validation: Aberrant O-GlcNAcylation is associated with various diseases. This methodology can be used to identify specific proteins whose glycosylation status changes in disease states, providing novel drug targets.[6]
-
Biomarker Discovery: Changes in the O-GlcNAc proteome can serve as biomarkers for disease diagnosis, prognosis, and response to therapy.[6]
-
Mechanism of Action Studies: Researchers can investigate how drugs affect O-GlcNAcylation dynamics to understand their mechanisms of action.
-
Inhibitor Screening: The click chemistry-based detection system can be adapted for high-throughput screening of inhibitors for enzymes involved in the O-GlcNAc pathway, such as OGT and O-GlcNAcase (OGA).[17][18]
By providing a robust and versatile platform for studying O-GlcNAcylation, UDP-GlcNAz and click chemistry are invaluable tools for advancing our understanding of glycobiology and accelerating the development of new therapeutics.
References
- 1. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glycodepot.com [glycodepot.com]
- 7. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. researchgate.net [researchgate.net]
- 15. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-based design of UDP-GlcNAc analogs as candidate GnT-V inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UDP-Gal: GlcNAc-R beta1,4-galactosyltransferase--a target enzyme for drug design. Acceptor specificity and inhibition of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UDP-GlcNAz Disodium in Cancer Cell Glycomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-azidoacetylglucosamine (UDP-GlcNAz) disodium (B8443419) is a powerful chemical tool for the investigation of O-linked β-N-acetylglucosamine (O-GlcNAc) modifications, a dynamic post-translational modification implicated in the pathophysiology of cancer. Altered glycosylation is a hallmark of cancer, affecting cell signaling, metabolism, and metastasis. UDP-GlcNAz, an analog of the natural sugar donor UDP-GlcNAc, is metabolically incorporated into cellular glycoproteins by O-GlcNAc transferase (OGT). The embedded azide (B81097) group serves as a bioorthogonal handle for "click chemistry" reactions, enabling the visualization, identification, and quantification of O-GlcNAcylated proteins in cancer cells. This document provides detailed application notes and protocols for the use of UDP-GlcNAz disodium in cancer cell glycomics research.
Principle of the Method
The core of this technique lies in metabolic glycoengineering. Cancer cells are cultured with a cell-permeable precursor, such as tetra-acetylated N-azidoacetylgalactosamine (Ac4GalNAz), which is intracellularly converted to UDP-GlcNAz.[1][2] This azido-sugar donor is then utilized by OGT to modify nuclear and cytoplasmic proteins. The azide-tagged glycoproteins can be subsequently conjugated to reporter molecules, such as fluorescent dyes or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the selective enrichment and analysis of O-GlcNAcylated proteins, providing insights into their roles in cancer biology.
Applications in Cancer Research
-
Identification of Aberrantly Glycosylated Proteins: Elucidate changes in the O-GlcNAc proteome associated with cancer progression, metastasis, and drug resistance.[3][4]
-
Biomarker Discovery: Identify novel cancer biomarkers based on differential O-GlcNAcylation patterns between cancerous and healthy cells.
-
Target Validation: Investigate the role of specific O-GlcNAcylated proteins in cancer-related signaling pathways.
-
Drug Development: Screen for inhibitors of OGT or modulators of O-GlcNAcylation as potential therapeutic agents.
Quantitative Data Summary
Metabolic labeling with UDP-GlcNAz precursors coupled with quantitative proteomics allows for the comparison of O-GlcNAcylation levels across different cancer cell states. Below are representative tables summarizing the types of quantitative data that can be obtained.
Table 1: O-GlcNAcylated Proteins Differentially Expressed in Highly Invasive vs. Lowly Invasive Lung Adenocarcinoma Cells
| Protein | Regulation in Highly Invasive Cells | Fold Change (Illustrative) | Function |
| SAM68 | Upregulated | 2.5 | RNA binding protein, implicated in cancer aggressiveness[4] |
| Protein X | Upregulated | 1.8 | Cell Adhesion |
| Protein Y | Downregulated | -2.1 | Apoptosis Regulation |
| Protein Z | Downregulated | -3.0 | DNA Repair |
This table is an illustrative representation based on findings that identified 106 upregulated and 158 downregulated O-GlcNAcylated protein candidates in highly invasive lung cancer cells.[4]
Table 2: Quantification of O-GlcNAc Site Occupancy on a Target Protein in Response to a Drug Treatment
| Protein | O-GlcNAc Site | Occupancy (Control) | Occupancy (Drug-Treated) | p-value |
| Protein A | Serine 123 | 45% | 15% | <0.01 |
| Protein A | Threonine 45 | 60% | 55% | >0.05 |
| Protein B | Serine 78 | 20% | 70% | <0.001 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cancer Cells with an Ac4GalNAz Precursor
This protocol describes the metabolic labeling of cancer cells with tetra-acetylated N-azidoacetylgalactosamine (Ac4GalNAz), a precursor that is metabolically converted to UDP-GlcNAz.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Ac4GalNAz (peracetylated azidogalactosamine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cancer cells at an appropriate density in a culture dish and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4GalNAz in DMSO. Dilute the stock solution in a complete culture medium to a final concentration of 25-50 µM.[1] A vehicle-only control (DMSO in medium) should be prepared in parallel.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac4GalNAz-containing medium or the control medium.
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer for downstream applications (e.g., RIPA buffer for western blotting, or a urea-based buffer for mass spectrometry).
-
Collect the cell lysate and store it at -80°C until further use.
Protocol 2: Click Chemistry Reaction for Biotin Tagging of Azido-Glycoproteins
This protocol outlines the copper-catalyzed click chemistry reaction to attach a biotin-alkyne probe to the azide-modified glycoproteins in the cell lysate.
Materials:
-
Azide-labeled cell lysate from Protocol 1
-
Biotin-alkyne probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Methanol, Chloroform, Water for protein precipitation
Procedure:
-
Protein Precipitation (Optional but Recommended): To remove interfering substances, precipitate the protein from the cell lysate using a methanol/chloroform/water procedure.
-
Redissolve Protein: Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in 50 mM Tris-HCl, pH 8.0).
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the cell lysate, biotin-alkyne, TCEP, and TBTA.
-
Initiate Reaction: Add CuSO4 to the mixture to initiate the click reaction. The final concentrations of reactants should be optimized but are typically in the range of 100-200 µM for the biotin-alkyne, 1 mM for TCEP, 100 µM for TBTA, and 1 mM for CuSO4.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Stop Reaction: The reaction can be stopped by adding EDTA or by proceeding directly to protein precipitation to remove excess reagents.
Protocol 3: Enrichment of Biotinylated Glycoproteins and On-Bead Digestion for Mass Spectrometry
This protocol describes the enrichment of biotin-tagged glycoproteins using streptavidin beads and subsequent on-bead digestion for proteomic analysis.
Materials:
-
Biotinylated cell lysate from Protocol 2
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, urea, and ammonium (B1175870) bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
Procedure:
-
Bead Incubation: Incubate the biotinylated cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with rotation to capture the biotinylated glycoproteins.
-
Washing: Pellet the beads by centrifugation and wash them sequentially with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Reduction and Alkylation: Resuspend the beads in a buffer containing DTT and incubate to reduce disulfide bonds. Then, add IAA to alkylate the free thiols.
-
On-Bead Digestion: Wash the beads to remove DTT and IAA. Resuspend the beads in an ammonium bicarbonate buffer and add trypsin. Incubate overnight at 37°C to digest the proteins.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Sample Preparation for Mass Spectrometry: Desalt the peptides using a C18 StageTip or equivalent and prepare for LC-MS/MS analysis.
Visualizations
Signaling Pathways
References
- 1. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic analysis of the association between decreasing O-GlcNAcylation and metastasis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative O-GlcNAc Proteomic Analysis Reveals a Role of O-GlcNAcylated SAM68 in Lung Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Glycans in Live Cells: An Application Note on Metabolic Labeling with UDP-GlcNAz Precursors and Fluorescent Probes
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that plays a pivotal role in a vast array of biological processes, including cell-cell recognition, signaling, and immune responses.[1] Aberrant glycosylation is a hallmark of numerous diseases, most notably cancer, making the study of glycans, or "glycobiology," a rapidly expanding field in biomedical research and drug development.[1][2] Visualizing these complex structures in their native environment—the live cell—is essential for understanding their dynamic functions.
This application note details a powerful and widely adopted method for imaging glycans in living cells: metabolic glycoengineering coupled with bioorthogonal click chemistry.[1][3][4] This two-step strategy involves the metabolic incorporation of an unnatural sugar analog containing a bioorthogonal chemical reporter (an azide (B81097) group) into the cellular glycans.[1][3] These azide-modified glycans can then be covalently labeled with a fluorescent probe through a highly specific and biocompatible "click" reaction, enabling their visualization by fluorescence microscopy.[1][4]
We focus on the use of peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) and peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) as precursors for the intracellular synthesis of UDP-N-azidoacetylglucosamine (UDP-GlcNAz) and UDP-N-azidoacetylgalactosamine (UDP-GalNAz), respectively.[5][6][7] These azido-sugar nucleotides are then utilized by cellular glycosyltransferases to incorporate the azide reporter into various glycoconjugates.[5][6]
Principle of the Method
The visualization of glycans using this technique is a two-stage process:
-
Metabolic Labeling: Live cells are incubated with a peracetylated azido-sugar, such as Ac4GlcNAz or Ac4GalNAz. The peracetyl groups enhance cell permeability.[8] Once inside the cell, cytosolic esterases remove the acetyl groups, and the azido-sugar enters the hexosamine biosynthetic pathway.[6] It is then converted into the corresponding UDP-azido-sugar (e.g., UDP-GlcNAz).[5][9] Cellular enzymes, specifically glycosyltransferases, recognize this unnatural substrate and incorporate the azido-sugar into nascent glycan chains on proteins and lipids.[2][5]
-
Bioorthogonal Fluorescent Labeling: The azide group is a bioorthogonal chemical handle, meaning it is chemically inert within the biological system but can react selectively with a complementary functional group.[1][3] After metabolic labeling, the cells are treated with a fluorescent probe containing a reactive partner for the azide, typically an alkyne. The azide and alkyne undergo a highly efficient and specific cycloaddition reaction, a form of "click chemistry," to form a stable triazole linkage, thereby covalently attaching the fluorophore to the glycan.[1][4]
There are two primary forms of azide-alkyne cycloaddition used for live-cell imaging:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but requires a copper(I) catalyst, which can be toxic to live cells.[10][11] However, the use of copper-chelating ligands can mitigate this toxicity, making it suitable for certain live-cell applications.[11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides without the need for a catalyst.[8][10] This makes SPAAC particularly well-suited for live-cell imaging.[10][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway for the incorporation of azido-sugars and the general experimental workflow for glycan visualization.
Caption: Metabolic pathway for Ac4GlcNAz incorporation.
Caption: General experimental workflow for glycan visualization.
Quantitative Data Summary
The efficiency of metabolic labeling and subsequent fluorescent detection can vary depending on the cell type, azido-sugar concentration, incubation time, and the specific fluorescent probe used. The following table summarizes representative quantitative data from published studies.
| Parameter | Cell Line | Azido-Sugar | Concentration | Incubation Time | Fluorescent Probe | Fold Increase in Fluorescence (vs. Control) | Reference |
| Labeling Efficiency | Jurkat | Ac4ManNAz | 10 µM | - | Biotinylated Conjugate | - | [11] |
| Protein Labeling | Rat-1 Fibroblasts | Azidohomoalanine (Aha) | - | 4 hours | Coumarin-cyclooctyne | 8- to 20-fold | [12] |
| Glycoprotein Labeling | HeLa | Ac4GlcNAz | 200 µM | 16 hours | Alkyne-Rho | Dose-dependent | [6] |
| Cell Surface Labeling | K-562 | Caged GalNAzMe-1-phosphate | 50 µM | - | Clickable Fluorophore | Dose-dependent | [13] |
| O-GlcNAc Labeling | CHO | Ac34FGalNAz | 50 µM | 24 hours | In-gel fluorescence | - | [14] |
Experimental Protocols
Basic Protocol 1: Metabolic Labeling of Live Cells with Azido-Sugars
This protocol describes the general procedure for incorporating azido-sugars into cellular glycans.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) or Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 35 mm imaging dish) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare Azido-Sugar Stock Solution: Prepare a stock solution of Ac4GlcNAz or Ac4GalNAz in DMSO. A typical stock concentration is 50 mM.
-
Metabolic Labeling:
-
For adherent cells, remove the culture medium and replace it with fresh medium containing the desired final concentration of the azido-sugar. A starting concentration of 50 µM is recommended, which can be optimized.[13][14]
-
For suspension cells, add the appropriate volume of the azido-sugar stock solution directly to the cell suspension.
-
As a negative control, treat a separate set of cells with an equivalent volume of DMSO.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified CO2 incubator. The optimal incubation time should be determined empirically for each cell type and experimental goal.[15]
-
Harvesting (Optional, for biochemical analysis): For downstream applications like western blotting or mass spectrometry, harvest the cells. For adherent cells, use a cell scraper or trypsin to detach the cells.[15] For suspension cells, pellet the cells by centrifugation. Wash the cell pellet with ice-cold PBS.
Basic Protocol 2: Fluorescent Labeling of Azido-Glycans via SPAAC
This protocol details the "copper-free" click chemistry reaction for labeling metabolically incorporated azides with a cyclooctyne-functionalized fluorescent probe.
Materials:
-
Metabolically labeled cells (from Basic Protocol 1)
-
Cyclooctyne-conjugated fluorescent probe (e.g., DBCO-Fluor 488)
-
PBS or serum-free medium
Procedure:
-
Wash Cells: Gently wash the metabolically labeled cells twice with warm PBS or serum-free medium to remove any un-incorporated azido-sugars.
-
Prepare Fluorescent Probe Solution: Prepare a working solution of the cyclooctyne-conjugated fluorescent probe in PBS or serum-free medium. The optimal concentration will depend on the specific probe and should be determined experimentally, but a starting range of 1-10 µM is common.
-
Incubation with Fluorescent Probe: Add the fluorescent probe solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash Cells: Wash the cells three times with warm PBS to remove any unreacted fluorescent probe.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Basic Protocol 3: Fluorescent Labeling of Azido-Glycans via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction. Note: This method may exhibit some cytotoxicity, and conditions should be optimized for each cell line.
Materials:
-
Metabolically labeled cells (from Basic Protocol 1)
-
Alkyne-functionalized fluorescent probe (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
PBS
Procedure:
-
Wash Cells: Gently wash the metabolically labeled cells twice with warm PBS.
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. The final concentrations may require optimization, but a typical cocktail consists of:
-
1-10 µM alkyne-fluorescent probe
-
100 µM CuSO4
-
500 µM THPTA
-
1 mM sodium ascorbate (freshly prepared) in PBS.
-
-
Incubation with Click Reaction Cocktail: Add the click reaction cocktail to the cells and incubate for 10-30 minutes at room temperature, protected from light.
-
Wash Cells: Wash the cells three times with warm PBS to remove the reaction components and unreacted probe.
-
Imaging: Proceed with fluorescence microscopy imaging.
Applications and Considerations
-
Probing Glycan Dynamics: This method allows for the pulse-chase labeling of glycans to study their synthesis, trafficking, and turnover in live cells.
-
Disease-Specific Glycosylation: By comparing glycan labeling patterns in healthy versus diseased cells, researchers can identify changes in glycosylation associated with specific pathologies.[2]
-
Drug Discovery: This technique can be used to screen for drugs that alter glycosylation pathways.
-
Cell Viability: It is crucial to assess cell viability after metabolic labeling and fluorescent probing, especially when using CuAAC.[16][17] Standard assays such as Trypan Blue exclusion or live/dead staining can be employed.[17]
-
Specificity of Labeling: While Ac4GlcNAz is a precursor for UDP-GlcNAz, it's important to note that the cellular machinery can sometimes interconvert UDP-GlcNAz and UDP-GalNAz.[5][18] Therefore, labeling with Ac4GlcNAz may not be exclusively restricted to GlcNAc-containing glycans.
Conclusion
Metabolic glycoengineering using UDP-GlcNAz precursors and fluorescent probes is a robust and versatile technique for visualizing glycans in live cells.[1][19] The detailed protocols and considerations provided in this application note offer a comprehensive guide for researchers and drug development professionals to successfully implement this powerful imaging modality in their studies of glycobiology. The ability to visualize the "sugar code" in its native context opens up new avenues for understanding the fundamental roles of glycans in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. glycodepot.com [glycodepot.com]
- 3. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ångström-resolution imaging of cell-surface glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems [jci.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Live cells and cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 19. Visualizing glycans on single cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomic Analysis of Glycosylation using UDP-GlcNAz Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification of nuclear and cytoplasmic proteins. It plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders. The study of O-GlcNAcylation has been significantly advanced by the development of chemical biology tools that allow for the specific labeling and enrichment of O-GlcNAc-modified proteins for proteomic analysis.
This document provides detailed protocols for the metabolic labeling of glycoproteins using a cell-permeable N-azidoacetylglucosamine (GlcNAz) analog, which is intracellularly converted to UDP-GlcNAz. This azido-sugar is then incorporated into proteins by O-GlcNAc transferase (OGT). The incorporated azide (B81097) serves as a bioorthogonal handle for the covalent attachment of a biotin (B1667282) tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." The biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway for the incorporation of the azido-sugar and the subsequent experimental workflow for the enrichment and analysis of O-GlcNAc-modified proteins.
Caption: Metabolic incorporation of Ac4GlcNAz into cellular proteins.
Caption: Experimental workflow for proteomic analysis of O-GlcNAcylation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have employed metabolic labeling and click chemistry for the analysis of O-GlcNAcylated proteins.
Table 1: Identification of O-GlcNAcylated Proteins in Different Cell Lines
| Cell Line | Number of Identified O-GlcNAc Proteins | Number of Identified O-GlcNAc Sites | Reference |
| HEK293 | ~1500 | 192 | [1] |
| Human Brain Tissue | 530 | 1094 | [2] |
| HeLa | 42 | 105 (nuclear localized) | [3] |
| PANC-1 | 140 | - |
Table 2: Reagent Concentrations and Incubation Times for Key Protocol Steps
| Step | Reagent | Concentration | Incubation Time | Temperature | Reference |
| Metabolic Labeling | Ac4GlcNAz | 200 µM | 16 hours | 37°C | [4] |
| Metabolic Labeling | Ac4GalNAz | 25 µM | 48 hours | 37°C | [5] |
| Click Chemistry (CuAAC) | CuSO₄ | 1 mM | 1 hour | Room Temp | [6] |
| Click Chemistry (CuAAC) | TCEP | 1 mM | 1 hour | Room Temp | [7] |
| Click Chemistry (CuAAC) | TBTA | 100 µM | 1 hour | Room Temp | [7] |
| Click Chemistry (CuAAC) | Alkyne-Biotin | 50 µM | 1 hour | Room Temp | [6] |
| On-Bead Digestion | Trypsin | 0.5 µg per sample | Overnight | 37°C | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins
This protocol describes the metabolic incorporation of an azido-sugar into cellular proteins.
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Per-O-acetylated N-azidoacetylglucosamine (Ac4GlcNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cells to approximately 80% confluency in a 150 mm dish.[5]
-
Prepare a stock solution of Ac4GlcNAz in DMSO.
-
On the day of the experiment, dilute the Ac4GlcNAz stock solution in fresh cell culture medium to a final concentration of 200 µM.[4] Also prepare a vehicle control medium containing an equivalent amount of DMSO.
-
Remove the old medium from the cells and replace it with the Ac4GlcNAz-containing medium or the vehicle control medium.
-
Incubate the cells for 16-48 hours at 37°C in a humidified incubator with 5% CO₂.[4][5] The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or by scraping, depending on the cell type.
-
Pellet the cells by centrifugation and proceed to cell lysis.
Protocol 2: Cell Lysis and Protein Extraction
This protocol details the lysis of metabolically labeled cells and the extraction of proteins.
Materials:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or a urea-based buffer (8 M urea, 200 mM Tris-HCl pH 8, 4% CHAPS, 1 M NaCl).
-
Protease and phosphatase inhibitor cocktails
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Benzonase nuclease
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
For viscous lysates due to nucleic acid release, add Benzonase nuclease and incubate on ice for 10-15 minutes.
-
Lyse the cells by sonication on ice or by repeated passage through a narrow-gauge needle.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
For subsequent click chemistry, it is recommended to reduce and alkylate the protein sample. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Then, add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
Protocol 3: Click Chemistry (CuAAC) for Biotinylation
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an alkyne-biotin tag to the azide-modified proteins.
Materials:
-
Protein lysate from Protocol 2 (1 mg/mL)
-
Alkyne-biotin probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
Procedure:
-
In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg in 1 mL).
-
Add the following reagents in the specified order, vortexing briefly after each addition:
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Proceed to protein precipitation or directly to enrichment.
Protocol 4: Enrichment of Biotinylated Proteins
This protocol details the enrichment of biotinylated proteins using streptavidin-functionalized magnetic beads.
Materials:
-
Streptavidin-coated magnetic beads
-
SDS Wash Buffer: 100 mM Tris-HCl pH 8, 1% SDS, 250 mM NaCl, 5 mM EDTA.[1]
-
Urea Wash Buffer: 8 M urea, 100 mM Tris-HCl pH 8.[1]
-
Acetonitrile (B52724) (ACN)
-
50 mM Ammonium Bicarbonate (AmBic)
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with RIPA buffer (without SDS).
-
Add the protein lysate from the click chemistry reaction to the equilibrated beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
After the final wash, the beads with the enriched proteins are ready for on-bead digestion.
Protocol 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol describes the on-bead tryptic digestion of the enriched proteins and preparation of the resulting peptides for mass spectrometry analysis.
Materials:
-
50 mM Ammonium Bicarbonate (AmBic)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
C18 StageTips or equivalent for desalting
Procedure:
-
Resuspend the washed beads from Protocol 4 in 50 mM AmBic.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Cool the sample to room temperature and alkylate by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark.
-
Add trypsin (e.g., 0.5 µg) to the bead suspension and incubate overnight at 37°C with shaking.[1]
-
After digestion, pellet the beads and transfer the supernatant containing the peptides to a new tube.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using C18 StageTips according to the manufacturer's protocol.
-
Elute the desalted peptides and dry them in a vacuum concentrator.
-
Resuspend the dried peptides in a solution of 0.1% formic acid in mass spectrometry-grade water for LC-MS/MS analysis.
Protocol 6: Mass Spectrometry Analysis
This protocol provides general guidelines for the LC-MS/MS analysis of the enriched O-GlcNAc peptides.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
LC-MS/MS Parameters:
-
Liquid Chromatography: Peptides are typically separated on a C18 reversed-phase column using a gradient of increasing acetonitrile in 0.1% formic acid.
-
Mass Spectrometry:
-
The mass spectrometer should be operated in data-dependent acquisition mode.
-
Acquire full MS scans in the Orbitrap at a resolution of 60,000-120,000.
-
Select the most intense precursor ions for fragmentation.
-
Use higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD) for fragmentation. ETD is often preferred for preserving the labile O-GlcNAc modification.[8][9]
-
-
Data Analysis:
-
Process the raw data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database (e.g., Swiss-Prot) with the following variable modifications:
-
Oxidation (M)
-
Acetylation (Protein N-term)
-
GlcNAc (S/T)
-
The mass of the GlcNAz modification on Ser/Thr residues.
-
-
Set a false discovery rate (FDR) of 1% for peptide and protein identification.
-
Troubleshooting
-
Low Labeling Efficiency:
-
Cause: Insufficient incubation time or concentration of Ac4GlcNAz.
-
Solution: Optimize the incubation time and concentration of the azido-sugar for the specific cell line. Ensure the Ac4GlcNAz is fully dissolved and fresh.
-
-
High Background in Click Chemistry:
-
Cause: Non-specific binding of the alkyne-biotin probe.
-
Solution: Ensure the click chemistry reaction is performed in a buffer without primary amines (e.g., Tris). Optimize the concentration of the alkyne-biotin probe; a lower concentration may reduce background.[6]
-
-
High Abundance of Non-Glycosylated Proteins after Enrichment:
-
Cause: Inefficient washing or non-specific binding to the streptavidin beads.
-
Solution: Increase the stringency and number of washes. Use a series of different wash buffers (e.g., with high salt, urea, and detergents). Ensure the beads are properly blocked.
-
-
Loss of O-GlcNAc Modification during MS/MS:
By following these detailed protocols and considering the troubleshooting suggestions, researchers can effectively utilize the UDP-GlcNAz disodium (B8443419) protocol for the robust and sensitive proteomic analysis of protein O-GlcNAcylation.
References
- 1. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 3. ptglab.com [ptglab.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 7. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with UDP-GlcNAz Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for bioconjugation. When coupled with metabolic glycoengineering using Uridine Diphosphate N-azidoacetylglucosamine (UDP-GlcNAz), this strategy allows for the precise labeling, visualization, and proteomic analysis of O-GlcNAcylated proteins. O-GlcNAcylation is a dynamic post-translational modification implicated in a myriad of cellular processes and disease states, including cancer, diabetes, and neurodegenerative disorders.
These application notes provide detailed protocols for the metabolic incorporation of the azido-sugar into cellular glycans and the subsequent CuAAC reaction for the conjugation of reporter molecules.
Principle
The workflow involves two main stages. Initially, cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylglucosamine (Ac4GlcNAz). This cell-permeable precursor is deacetylated by intracellular esterases and metabolized through the hexosamine biosynthetic pathway to form UDP-GlcNAz.[1][2] This azido-sugar nucleotide then serves as a substrate for O-GlcNAc transferase (OGT), which incorporates the GlcNAz moiety onto nuclear and cytoplasmic proteins.[1][2]
In the second stage, the azide-modified glycoproteins can be detected via CuAAC. In the presence of a Cu(I) catalyst, the azide (B81097) group undergoes a [3+2] cycloaddition with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin (B1667282) tag) to form a stable triazole linkage.[3]
Data Presentation
The efficiency of the CuAAC reaction can be influenced by various factors including the biological context, reagent concentrations, and the choice of copper-chelating ligand. While yields are often reported as high or near-quantitative in simplified systems, the efficiency in complex biological samples can vary.[2][3]
Table 1: Reported CuAAC Reaction Efficiencies in Biological Systems
| Biological System | Reactants | Ligand | Reaction Time | Reported Efficiency/Yield | Reference |
| Live OVCAR5 Cells (Membrane Proteins) | HPG-modified proteins + Biotin-azide | BTTAA derivative | 10 min | >18% | [4] |
| Live OVCAR5 Cells (Cytosolic Proteins) | HPG-modified proteins + Biotin-azide | BTTAA derivative | 10 min | >0.8% (increases with biothiol reduction) | [4] |
| Peptide Conjugation (in solution) | Azide- and Alkyne-modified peptides | Not specified | 5 hours | >95% | [5] |
| Protein Labeling (in vitro) | Azide-labeled siRNA + Alkyne-coumarin | THPTA | 1 hour | Near-quantitative | [6][7] |
Table 2: Recommended Reagent Concentrations for CuAAC on Metabolically Labeled Samples
| Application | CuSO₄ Concentration | Ligand (e.g., THPTA) Concentration | Sodium Ascorbate (B8700270) Concentration | Alkyne-Probe Concentration |
| Live Cell Surface Labeling | 50 µM | 250 µM | 2.5 mM | 25 µM |
| Cell Lysate Labeling | 100 µM - 2 mM | 500 µM - 10 mM (5:1 ratio to Cu) | 5 mM - 100 mM | 50 - 100 µM |
| In Vitro Protein Labeling | 100 µM | 500 µM | 5 mM | 25 - 50 µM |
Note: These are starting concentrations and should be optimized for specific cell types and applications. The ratio of ligand to copper is critical, with a 5:1 ratio commonly recommended to both accelerate the reaction and protect biomolecules from oxidative damage.[7][8][9]
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4GlcNAz
This protocol describes the metabolic incorporation of an azide group into cellular glycoproteins.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells in a suitable culture dish and grow to approximately 80% confluency.
-
Prepare Ac4GlcNAz Stock: Dissolve Ac4GlcNAz in DMSO to prepare a 100 mM stock solution.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the desired final concentration of Ac4GlcNAz (typically 50-200 µM). A vehicle control (DMSO only) should be run in parallel.
-
Incubation: Incubate the cells for 16-48 hours at 37°C in a humidified 5% CO₂ incubator to allow for metabolic incorporation. The optimal incubation time may vary between cell lines and should be determined empirically.
-
Cell Harvesting (for lysate preparation):
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
The cell pellet can be stored at -80°C or used immediately for lysate preparation.
-
Protocol 2: CuAAC Reaction in Cell Lysate
This protocol is for labeling azide-modified proteins in a cell lysate with an alkyne-functionalized reporter probe (e.g., alkyne-biotin or alkyne-fluorophore).
Materials:
-
Metabolically labeled cell pellet (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Alkyne-functionalized reporter probe (e.g., alkyne-biotin, 10 mM in DMSO)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Sonicate or incubate on ice to ensure complete lysis.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Determine Protein Concentration: Use a standard protein assay (e.g., BCA) to determine the protein concentration of the lysate.
-
Prepare for CuAAC: In a microcentrifuge tube, dilute a portion of the cell lysate (e.g., 1 mg of total protein) with buffer to a final volume of approximately 450 µL.
-
Prepare Reagent Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA. For a final concentration of 100 µM CuSO₄ and 500 µM THPTA in a 500 µL reaction, mix 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA. It is critical to mix the copper and ligand before adding to the protein solution.[6][7]
-
Assemble the Reaction: Add the reagents in the following order:
-
Cell lysate (e.g., 437.5 µL)
-
Alkyne-probe (e.g., 5 µL of 5 mM stock for a final concentration of 50 µM)
-
CuSO₄/THPTA premix (7.5 µL)
-
Aminoguanidine (25 µL of 100 mM stock for a final concentration of 5 mM, optional but recommended to prevent protein damage)[8]
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate (25 µL of 100 mM stock for a final concentration of 5 mM) to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Downstream Processing: The labeled proteins are now ready for downstream applications such as enrichment on streptavidin beads (if using alkyne-biotin) followed by Western blotting or mass spectrometry, or direct visualization by in-gel fluorescence (if using a fluorescent alkyne).
Visualizations
Signaling Pathway: O-GlcNAcylation in Insulin (B600854) Signaling
O-GlcNAcylation, the result of UDP-GlcNAz incorporation, can attenuate insulin signaling by modifying key proteins in the pathway, contributing to insulin resistance.
Caption: O-GlcNAcylation inhibits key nodes in the insulin signaling pathway.
Experimental Workflow: Metabolic Labeling and CuAAC Detection
This diagram illustrates the overall process from introducing the azido-sugar to detecting the labeled proteins.
Caption: Workflow for labeling and detecting glycoproteins using CuAAC.
Logical Relationship: CuAAC Catalytic Cycle
This diagram shows the key components and their roles in the copper-catalyzed click reaction.
Caption: The catalytic cycle of the CuAAC reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with UDP-GlcNAz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that enables the covalent ligation of molecules in complex biological environments.[1] Unlike copper-catalyzed reactions, SPAAC is metal-free, making it ideal for applications in living systems without concerns of catalyst-induced toxicity.[2][] This technology is particularly powerful when combined with metabolic labeling, where cells are fed unnatural sugar analogs containing an azide (B81097) group.
These azido (B1232118) sugars are processed by the cell's natural metabolic pathways, leading to the formation of azide-functionalized nucleotide sugars like UDP-N-azidoacetylglucosamine (UDP-GlcNAz).[4][5] This UDP-GlcNAz then serves as a donor substrate for glycosyltransferases, such as O-GlcNAc Transferase (OGT), which incorporates the azido-sugar (GlcNAz) onto target proteins and other glycoconjugates.[4][6] The incorporated azide acts as a chemical handle, allowing for subsequent detection and manipulation via SPAAC with a strained cyclooctyne (B158145) probe (e.g., DBCO, DIBO) conjugated to a reporter molecule like a fluorophore or biotin.[2][7]
This method provides a robust platform for visualizing, identifying, and quantifying glycoproteins, studying post-translational modifications, and developing targeted therapeutic strategies.[1][8]
Principle of the Method
The overall process involves two key stages:
-
Metabolic Labeling: Cells are incubated with a cell-permeable, peracetylated azido sugar, such as peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz) or peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz).[9][10] Inside the cell, esterases remove the acetyl groups, and the salvage pathway enzymes convert the azido sugar into the high-energy donor, UDP-GlcNAz.[4][10] In mammalian cells, the enzyme GALE can interconvert UDP-GalNAz and UDP-GlcNAz, meaning that feeding cells Ac₄GalNAz can also efficiently lead to the labeling of O-GlcNAcylated proteins.[9][10] OGT then transfers the GlcNAz moiety to serine and threonine residues of nucleocytoplasmic proteins.[6]
-
Bioorthogonal Ligation (SPAAC): After metabolic incorporation, the azide-modified biomolecules are detected by reacting them with a cyclooctyne-conjugated probe. The inherent ring strain of the cyclooctyne drives a [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage under physiological conditions without the need for a catalyst.[1][] This allows for the specific attachment of probes for fluorescence imaging, affinity purification, or drug delivery.[2][8]
Signaling and Metabolic Pathways
The diagram below illustrates the metabolic conversion of a precursor azido sugar into UDP-GlcNAz and its subsequent incorporation into proteins, followed by SPAAC detection.
Quantitative Data for Experimental Design
The success of a SPAAC experiment depends on efficient metabolic labeling and a sufficiently fast bioorthogonal reaction. The tables below provide key parameters to guide experimental setup.
Table 1: Typical Conditions for Metabolic Labeling of Glycoproteins
| Parameter | Value | Cell Type | Notes | Reference(s) |
|---|---|---|---|---|
| Precursor | Ac₄GlcNAz / Ac₄GalNAz | Mammalian (HeLa, HEK293, CHO) | Ac₄GalNAz often gives more robust labeling of O-GlcNAcylated proteins due to efficient conversion to UDP-GlcNAz.[9][10] | [9][10][11] |
| Precursor Conc. | 25 - 100 µM | Mammalian Cell Lines | Higher concentrations may lead to toxicity or off-target effects. Titration is recommended. | [11][12] |
| Incubation Time | 24 - 72 hours | Mammalian Cell Lines | Time required to achieve sufficient labeling density depends on cell division rate and protein turnover. | [11][12] |
| Vehicle | DMSO | N/A | Ensure final DMSO concentration in media is non-toxic (typically <0.5%). |[11] |
Table 2: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features | Reference(s) |
|---|---|---|---|
| DIBO (Dibenzocyclooctynol) | ~0.1 - 0.3 | Good stability and reactivity. Widely used for cell surface and intracellular labeling. | [7][13] |
| DBCO (Dibenzocyclooctyne) | ~0.3 - 1.0 | High reactivity and good stability. Excellent for live-cell imaging. | [2][14] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.01 - 0.1 | Compact and highly stable, but slower kinetics. Useful for long-term labeling. | [14] |
| BARAC (Biarylazacyclooctynone) | > 1.0 | Exceptionally fast kinetics, allowing for low probe concentrations and wash-free imaging. |[15] |
Note: Reaction rates are approximate and can vary based on the specific azide structure, solvent, and temperature.[16]
Experimental Workflow
The general workflow for labeling and detecting glycoproteins using UDP-GlcNAz and SPAAC is outlined below.
Detailed Protocols
Protocol 1: Metabolic Labeling and In-Gel Fluorescence Detection of O-GlcNAcylated Proteins
This protocol describes the labeling of total intracellular glycoproteins in cultured mammalian cells and their visualization via SDS-PAGE.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz) stock (100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
RIPA Lysis Buffer with protease inhibitors
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488), stock (10 mM in DMSO)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Seeding: Seed HeLa cells in a 6-well plate at a density that will result in ~80% confluency after 72 hours. Allow cells to adhere overnight.
-
Metabolic Labeling: a. Prepare Ac₄GalNAz-containing medium by diluting the 100 mM stock solution into pre-warmed complete medium to a final concentration of 50 µM. b. As a negative control, prepare a parallel well with medium containing an equivalent amount of DMSO. c. Aspirate the old medium from the cells and add the Ac₄GalNAz-containing medium (or control medium). d. Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.[11]
-
Cell Lysis: a. Aspirate the medium and wash the cells twice with 2 mL of cold PBS. b. Add 150 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.
-
SPAAC Reaction: a. In a microcentrifuge tube, combine 50 µg of protein lysate with PBS to a final volume of 48 µL. b. Add 2 µL of 10 mM DBCO-fluorophore stock solution (final concentration ~400 µM). c. Incubate the reaction for 2 hours at room temperature, protected from light.
-
SDS-PAGE Analysis: a. Add 4x Laemmli sample buffer to the reaction mixture and boil for 5 minutes. b. Load 20 µg of each sample onto a 4-12% Bis-Tris SDS-PAGE gel. c. Run the gel according to the manufacturer's instructions.
-
In-Gel Fluorescence Scanning: a. After electrophoresis, carefully remove the gel from the cassette. b. Scan the gel using a fluorescence scanner with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., 488/520 nm for Alexa Fluor 488). c. Following scanning, the gel can be stained with Coomassie Blue to visualize total protein loading.
Protocol 2: Fluorescence Imaging of Metabolically Labeled Glycans in Live Cells
This protocol details the labeling and visualization of glycoproteins on the surface of live mammalian cells.
Materials:
-
Adherent mammalian cells (e.g., CHO) grown on glass-bottom imaging dishes.
-
Complete cell culture medium.
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock (50 mM in DMSO). Note: Ac₄ManNAz is used here as it is a precursor for sialic acid, which is prominently displayed on the cell surface.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
DBCO-conjugated fluorophore (e.g., DBCO-CF680), stock (10 mM in DMSO).
-
Hoechst 33342 for nuclear counterstaining.
-
Live-cell imaging medium (e.g., FluoroBrite DMEM).
-
Fluorescence microscope with appropriate filters and environmental chamber.
Procedure:
-
Cell Seeding and Labeling: a. Seed CHO cells on glass-bottom imaging dishes. b. The next day, replace the medium with complete medium containing 25 µM Ac₄ManNAz.[11] c. Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
SPAAC Reaction on Live Cells: a. Prepare a labeling solution by diluting the DBCO-fluorophore stock in pre-warmed complete culture medium to a final concentration of 20 µM.[12] b. Aspirate the labeling medium from the cells and wash twice with warm PBS. c. Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.[12]
-
Washing and Staining: a. Remove the labeling solution and wash the cells three times with warm PBS to remove unreacted probe. b. Add live-cell imaging medium containing Hoechst 33342 (1 µg/mL) and incubate for 10 minutes for nuclear counterstaining.
-
Fluorescence Microscopy: a. Replace the staining solution with fresh, pre-warmed imaging medium. b. Immediately transfer the dish to the microscope stage equipped with a 37°C and 5% CO₂ environmental chamber. c. Acquire images using appropriate filter sets for the chosen fluorophore and Hoechst 33342. Cells in the control dish (not treated with Ac₄ManNAz) should show minimal background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. The Metabolic Usage and Glycan Destinations of GlcNAz in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UDP-GlcNAz Disodium Labeling for Flow Cytometry Analysis of Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering with unnatural sugars provides a powerful tool for the detection and analysis of glycoproteins. This application note details the use of UDP-GlcNAz disodium, an azide-modified UDP-N-acetylglucosamine analog, for the metabolic labeling of glycoproteins. Cells readily uptake acetylated forms of N-azidoacetylglucosamine (GlcNAz), which are then intracellularly converted to UDP-GlcNAz. This azido-sugar donor is subsequently incorporated into various glycan structures by glycosyltransferases. The azide (B81097) group serves as a bioorthogonal chemical handle, allowing for the specific detection of labeled glycoproteins through a click chemistry reaction with a fluorescently tagged alkyne or cyclooctyne (B158145) probe. This method enables the sensitive and quantitative analysis of glycoprotein (B1211001) expression and dynamics at the single-cell level using flow cytometry.
This document provides detailed protocols for cell culture, metabolic labeling with a UDP-GlcNAz precursor, copper-free click chemistry for fluorescent tagging, and subsequent analysis by flow cytometry. It also includes quantitative data on labeling efficiency and cell viability, as well as troubleshooting guidelines to ensure successful experimentation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key biological pathways and the overall experimental procedure.
Diagram 1: Metabolic Incorporation of Azido Sugars
Caption: Metabolic pathway for the conversion of Ac4GlcNAz to UDP-GlcNAz and its incorporation into glycoproteins.
Diagram 2: Experimental Workflow for Flow Cytometry Analysis
Caption: Overview of the experimental workflow from cell culture to data analysis.
Diagram 3: Copper-Free Click Chemistry Reaction
In Vivo Metabolic Labeling of Glycans with UDP-GlcNAz Disodium in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo metabolic labeling of glycans using UDP-GlcNAz disodium (B8443419) salt in animal models. This technique enables the introduction of an azide (B81097) chemical reporter into the glycan structures of living organisms, allowing for their subsequent visualization and characterization through bioorthogonal chemistry.
Introduction to Metabolic Glycan Labeling
Metabolic glycan labeling is a powerful technique that leverages the cell's own biosynthetic machinery to incorporate unnatural, chemically tagged monosaccharides into glycoconjugates.[1][2][3] The azide group on UDP-GlcNAz serves as a bioorthogonal handle, meaning it is chemically inert to biological functional groups but can be selectively reacted with an external probe.[2][4] This allows for the covalent attachment of imaging agents (e.g., fluorophores) or affinity tags (e.g., biotin) to labeled glycans.[1][3]
The primary donor substrate for N-acetylglucosamine (GlcNAc) in glycan synthesis is UDP-GlcNAc.[5][6][7] By introducing UDP-GlcNAz, glycosyltransferases can incorporate the azido-sugar (GlcNAz) into various glycans, including N-linked glycans and O-GlcNAc modifications on intracellular proteins.[8][9] It is important to note that in vivo, UDP-GalNAz can be converted to UDP-GlcNAz by epimerases, which means that administering precursors like Ac4GalNAz can also lead to the labeling of GlcNAc-containing glycans.[10][11]
Metabolic Pathway and Incorporation
The administered UDP-GlcNAz is a direct substrate for glycosyltransferases within the cell. However, due to the charged nature of the disodium salt, its direct administration for intracellular labeling is less common than the use of its cell-permeable acetylated precursor, N-azidoacetylglucosamine (Ac4GlcNAz). Once inside the cell, Ac4GlcNAz is deacetylated to GlcNAz and then converted in two steps to UDP-GlcNAz, which is then incorporated into glycans. The direct use of UDP-GlcNAz disodium may be advantageous for specific applications where extracellular glycosylation is targeted or when specific transporters are utilized.
Figure 1. Metabolic incorporation and detection of UDP-GlcNAz.
Quantitative Data Summary
The following table summarizes representative quantitative data from in vivo metabolic glycan labeling studies using azido-sugar precursors in animal models. Note that data for direct this compound administration is limited; therefore, data from studies using its precursors are provided as a reference for expected outcomes.
| Parameter | Animal Model | Compound Administered | Dosage | Administration Route | Labeling Duration | Key Quantitative Finding | Reference |
| Glycan Imaging | Mouse (Tumor Xenograft) | Ac4GalNAz | 300 mg/kg/day | Intraperitoneal (i.p.) | 7 days | >10-fold increase in MRI T1 contrast in tumor, kidney, and liver. | [12] |
| Serum Glycoprotein Labeling | Mouse | Ac4GalNAz | 300 mg/kg/day | Intraperitoneal (i.p.) | 7 days | 12 ± 1 fold increase in gadolinium concentration in serum post-probe. | [12] |
| Cardiomyocyte-Specific Labeling | Transgenic Mouse | 1,3-Pr2GlcNAl | Not specified | Intraperitoneal (i.p.) | 3 days | Identification of 582 cardiomyocyte O-GlcNAcylated proteins. | [13] |
Experimental Protocols
Preparation and Storage of this compound
-
Storage: Store this compound at -20°C in a desiccated environment.[14] The compound is stable under these conditions but can degrade upon exposure to moisture, heat, or light.[14]
-
Stock Solution Preparation: For in vivo use, it is crucial to prepare fresh solutions. If a stock solution is necessary, dissolve this compound in sterile, nuclease-free water or a suitable buffer. For long-term storage of solutions, it is recommended to store at -80°C for up to 6 months.[11][15] Before use in animals, ensure the solution is sterile, for example, by passing it through a 0.22 µm filter.[16]
In Vivo Administration Protocol (Adapted from Ac4GalNAz Protocols)
This protocol is adapted from established methods for similar compounds and should be optimized for your specific animal model and research question.
Materials:
-
This compound salt
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Animal model (e.g., C57BL/6 mice)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Standard animal handling and monitoring equipment
Procedure:
-
Formulation Preparation:
-
On the day of injection, dissolve the this compound salt in sterile saline or PBS to the desired concentration. A starting concentration to consider, based on related compounds, would be in the range of 10-50 mg/mL.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be required.[11] Allow the solution to return to room temperature before injection.
-
-
Animal Dosing:
-
Dosage: A starting dosage of 100-300 mg/kg of body weight can be used as a starting point for optimization.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery.[10]
-
Injection Volume: Typically 100-200 µL for a mouse, adjusting based on animal weight and the final concentration of your formulation.
-
Frequency: Administer once daily. Daily injections help maintain a consistent supply of the metabolic precursor.[10]
-
Duration: A labeling period of 3 to 7 days is often sufficient to achieve robust labeling of glycoproteins.[10][12]
-
-
Post-Labeling Tissue Collection:
-
At the end of the labeling period, euthanize the animals according to approved institutional protocols.
-
Perfuse the animals with PBS to remove blood from the tissues.
-
Harvest tissues of interest (e.g., liver, spleen, heart, tumor) and either snap-freeze them in liquid nitrogen or proceed directly to homogenization for lysate preparation.
-
Figure 2. Experimental workflow for in vivo glycan labeling.
Detection of Azido-Labeled Glycans in Tissue Lysates
Materials:
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)
-
An alkyne-functionalized probe (e.g., alkyne-fluorophore for in-gel fluorescence, or alkyne-biotin for enrichment)
-
SDS-PAGE and Western blotting equipment or fluorescence gel scanner
Procedure:
-
Lysate Preparation:
-
Homogenize the harvested tissues in lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
To a defined amount of protein lysate (e.g., 50-100 µg), add the click chemistry reaction cocktail. The final concentrations of reagents may need optimization, but a common starting point is:
-
100 µM alkyne-probe
-
1 mM CuSO4
-
1 mM reducing agent (e.g., sodium ascorbate)
-
100 µM TBTA ligand
-
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.
-
-
Analysis:
-
In-Gel Fluorescence: Add SDS-PAGE loading buffer to the reaction mixture, run the samples on a polyacrylamide gel, and visualize the labeled proteins using a fluorescence gel scanner at the appropriate wavelength for your chosen fluorophore.
-
Western Blotting (for biotin-probes): Run the samples on an SDS-PAGE gel and transfer to a membrane. Detect the biotinylated proteins using a streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
Mass Spectrometry: For proteomic identification, use an alkyne-biotin probe to enrich the labeled glycoproteins on streptavidin beads, followed by on-bead digestion and LC-MS/MS analysis.
-
Concluding Remarks
The in vivo metabolic labeling of glycans with this compound is a potent tool for studying glycosylation in the context of a whole organism. While the direct in vivo application of the disodium salt is less documented than its acetylated precursors, the provided protocols offer a strong foundation for developing and optimizing experiments. Researchers should carefully consider the specific biological question, the target tissue, and the potential challenges of delivering a charged molecule like this compound when designing their studies. The flexibility of bioorthogonal chemistry allows for a wide range of downstream applications, from in vivo imaging to cell-specific glycoproteomics, paving the way for new discoveries in glycobiology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. UDP-GlcNAc-13C disodium I CAS#: I 13C labeled UDP-GlcNAc Disodium Salt I InvivoChem [invivochem.com]
- 4. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabolic Usage and Glycan Destinations of GlcNAz in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis of UDP-N-acetylglucosamine Is Essential for Bloodstream Form Trypanosoma brucei in Vitro and in Vivo and UDP-N-acetylglucosamine Starvation Reveals a Hierarchy in Parasite Protein Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Glycan labeling strategies and their use in identification and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glycodepot.com [glycodepot.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Quantitative Analysis of O-GlcNAcylation Using UDP-GlcNAz Disodium and Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) involving the attachment of a single β-N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1] This process is crucial for regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism.[2] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of various diseases, such as cancer, diabetes, and neurodegenerative disorders.[3] Consequently, the quantitative analysis of protein O-GlcNAcylation is essential for understanding disease mechanisms and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the quantitative analysis of O-GlcNAcylated proteins using a chemoenzymatic labeling strategy with UDP-GlcNAz disodium (B8443419), followed by mass spectrometry. This method offers high specificity and sensitivity for the detection and quantification of O-GlcNAcylation.
Principle of the Method
The quantitative analysis of O-GlcNAcylation using UDP-GlcNAz disodium is a multi-step process that leverages the substrate promiscuity of a mutant enzyme and the specificity of bioorthogonal chemistry. The core principle involves three key stages:
-
Chemoenzymatic Labeling: A mutant form of β-1,4-galactosyltransferase (GalT Y289L) is utilized to transfer an azide-modified N-acetylglucosamine analog (GlcNAz) from the donor substrate, this compound, to O-GlcNAc moieties on proteins within a complex biological sample. This introduces a chemically unique azide (B81097) tag onto O-GlcNAcylated proteins.
-
Bioorthogonal "Click" Chemistry and Enrichment: The azide-labeled glycoproteins are then covalently tagged with a biotin-alkyne probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The resulting biotinylated proteins can be efficiently enriched and isolated from the complex mixture using streptavidin-functionalized beads.
-
Quantitative Mass Spectrometry: The enriched O-GlcNAcylated proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification can be achieved using various established proteomics strategies, including stable isotope labeling with amino acids in cell culture (SILAC), isobaric tagging (e.g., TMT, iTRAQ), or label-free quantification (LFQ).
Signaling Pathway
The enzymatic addition and removal of O-GlcNAc are catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. OGT utilizes the donor substrate UDP-GlcNAc, which is synthesized through the hexosamine biosynthetic pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism, thus making O-GlcNAcylation a sensor of the cell's metabolic state.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of O-GlcNAcylation using this compound is depicted below. This workflow can be adapted for different quantitative strategies such as SILAC, iTRAQ/TMT, or Label-Free Quantification.
Experimental Protocols
Protocol 1: Chemoenzymatic Labeling of O-GlcNAcylated Proteins
This protocol describes the labeling of O-GlcNAcylated proteins in a cell lysate with an azide group using this compound and the mutant enzyme GalT1 (Y289L).
Materials:
-
Cell lysate in appropriate lysis buffer
-
This compound (10 mM stock in water)
-
Recombinant GalT1 (Y289L) enzyme
-
10x GalT Reaction Buffer (e.g., 500 mM HEPES, pH 7.5, 100 mM MnCl₂)
-
Nuclease (e.g., Benzonase)
-
Protease inhibitor cocktail
Procedure:
-
Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA).
-
To 1 mg of total protein in a microcentrifuge tube, add nuclease and protease inhibitor cocktail according to the manufacturer's instructions.
-
Add 10x GalT Reaction Buffer to a final concentration of 1x.
-
Add this compound to a final concentration of 200 µM.
-
Add GalT1 (Y289L) enzyme to a final concentration of 1 µg/µL.
-
Adjust the final volume with nuclease-free water.
-
Incubate the reaction mixture at 4°C overnight with gentle rotation.
Protocol 2: Biotinylation via Click Chemistry
This protocol details the attachment of a biotin (B1667282) tag to the azide-labeled proteins.
Materials:
-
Azide-labeled protein sample from Protocol 1
-
Biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne, 10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄, 50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock in DMSO)
Procedure:
-
To the reaction mixture from Protocol 1, add the following components in order:
-
Biotin-alkyne probe to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours with gentle rotation.
Protocol 3: Enrichment of Biotinylated Glycoproteins
This protocol describes the capture of biotinylated glycoproteins using streptavidin magnetic beads.
Materials:
-
Biotinylated protein sample from Protocol 2
-
Streptavidin magnetic beads
-
Wash Buffer 1 (e.g., 2% SDS in PBS)
-
Wash Buffer 2 (e.g., 1 M NaCl in PBS)
-
Wash Buffer 3 (e.g., 0.1% Rapigest in 50 mM ammonium (B1175870) bicarbonate)
-
50 mM Ammonium Bicarbonate
Procedure:
-
Equilibrate the streptavidin magnetic beads according to the manufacturer's instructions.
-
Add the biotinylated protein sample to the equilibrated beads and incubate at room temperature for 1 hour with gentle rotation.
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (3 times)
-
Wash Buffer 2 (2 times)
-
50 mM Ammonium Bicarbonate (3 times)
-
Protocol 4: On-Bead Digestion and Mass Spectrometry Analysis
This protocol details the digestion of the enriched glycoproteins and preparation for LC-MS/MS.
Materials:
-
Beads with bound glycoproteins from Protocol 3
-
Dithiothreitol (DTT, 100 mM stock in 50 mM ammonium bicarbonate)
-
Iodoacetamide (IAA, 200 mM stock in 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.
-
Place the tube on a magnetic rack and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode, with fragmentation methods such as collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD) for optimal peptide and glycan fragmentation.
Data Presentation
Quantitative data obtained from mass spectrometry analysis should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to present quantitative O-GlcNAcylation data from different proteomics approaches.
Table 1: Relative Quantification of O-GlcNAcylated Peptides using SILAC
This table shows a list of identified O-GlcNAcylated peptides with their corresponding SILAC ratios, indicating up- or down-regulation between two conditions (e.g., control vs. treatment).
| Protein Name | Gene Name | Peptide Sequence | O-GlcNAc Site | Heavy/Light Ratio | p-value | Regulation |
| Alpha-actinin-4 | ACTN4 | T(O-GlcNAc)QVTISGPVK | Thr-123 | 2.54 | 0.001 | Up |
| Filamin-A | FLNA | S(O-GlcNAc)PAGFPGSK | Ser-2152 | 0.45 | 0.005 | Down |
| Vimentin | VIM | S(O-GlcNAc)SIRRIQVR | Ser-72 | 1.89 | 0.012 | Up |
| Nucleoporin Nup62 | NUP62 | GFS(O-GlcNAc)FGATTK | Ser-254 | 0.62 | 0.021 | Down |
| Histone H2B | HIST1H2BB | T(O-GlcNAc)ESHKAK | Thr-101 | 3.12 | <0.001 | Up |
Data is illustrative and based on typical results from SILAC-based quantitative glycoproteomics experiments.
Table 2: Quantitative Analysis of O-GlcNAcylation Site Occupancy
This table presents the stoichiometry of O-GlcNAcylation at specific sites, which can be determined using label-free or isotopic labeling methods by comparing the intensities of modified and unmodified peptides.
| Protein Name | Gene Name | O-GlcNAc Site | % Site Occupancy (Control) | % Site Occupancy (Treated) | Fold Change |
| Casein kinase II subunit alpha | CSNK2A1 | Ser-347 | 15.2 | 35.8 | 2.36 |
| RNA polymerase II subunit A | POLR2A | Ser-5 | 8.1 | 4.2 | 0.52 |
| Eukaryotic initiation factor 4G1 | EIF4G1 | Thr-876 | 22.5 | 31.0 | 1.38 |
| CREB-regulated transcription coactivator 2 | CRTC2 | Ser-171 | 12.8 | 5.9 | 0.46 |
| O-GlcNAc transferase | OGT | Ser-20 | 35.6 | 48.2 | 1.35 |
Data is illustrative and based on typical results from site occupancy studies.
Conclusion
The chemoenzymatic labeling of O-GlcNAcylated proteins with this compound, coupled with mass spectrometry-based quantitative proteomics, provides a powerful and specific workflow for studying the dynamics of this critical post-translational modification. The detailed protocols and data presentation formats provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to quantitatively analyze protein O-GlcNAcylation in various biological contexts. This approach will facilitate a deeper understanding of the roles of O-GlcNAcylation in health and disease and aid in the discovery of novel therapeutic targets.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Click Chemistry Reactions with UDP-GlcNAz Disodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with click chemistry reactions involving UDP-GlcNAz disodium (B8443419). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during metabolic labeling with UDP-GlcNAz precursors and subsequent click chemistry reactions.
Q1: Why am I seeing low or no signal from my click reaction?
Low or no signal is the most common issue and can stem from problems in either the metabolic labeling or the click chemistry step.
-
Inefficient Metabolic Labeling:
-
Low Incorporation of Azido (B1232118) Sugar: The cellular machinery may have a lower affinity for the azido-sugar analog (e.g., Ac4GlcNAz) compared to the natural substrate (GlcNAc).[1] Consider increasing the concentration of the azido-sugar precursor or the incubation time. However, be mindful of potential cytotoxicity at higher concentrations.[2]
-
Rate-Limiting Metabolic Steps: The conversion of the precursor (e.g., Ac4GlcNAz) to UDP-GlcNAz involves several enzymatic steps. The pyrophosphorylase step in the GlcNAc salvage pathway can be a rate-limiting factor.[1]
-
Cell Type Variability: Labeling efficiency can differ significantly between cell types due to variations in key enzymes like UDP-Glc/GlcNAc C4-epimerase.[1]
-
UDP-GlcNAz Instability: Ensure proper storage of UDP-GlcNAz disodium at -20°C in a dry environment to prevent degradation.[3]
-
-
Inefficient Click Reaction:
-
Copper Catalyst Inactivation (CuAAC): The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. It is crucial to use a reducing agent like sodium ascorbate (B8700270) and a stabilizing ligand.[4][5] Prepare the sodium ascorbate solution fresh for each experiment.
-
Interfering Substances: Components in your reaction buffer or cell lysate can inhibit the click reaction. Thiols (from DTT or cysteine residues) and some amine-containing buffers (like Tris) can chelate the copper catalyst.[5]
-
Inaccessible Azide (B81097)/Alkyne Groups: The azide group on the glycoprotein (B1211001) or the alkyne on the detection probe may be sterically hindered, preventing the reaction.
-
Low Reactant Concentrations: Click reactions are concentration-dependent. Very dilute solutions can lead to poor yields.
-
Q2: My click reaction has a high background. What are the possible causes and solutions?
High background can obscure your signal and lead to false positives.
-
Non-specific Binding of Detection Reagents: The fluorescent probe or biotin (B1667282) tag may non-specifically bind to proteins or other cellular components. Ensure adequate washing steps after the click reaction.
-
Off-Target Reactions (SPAAC): Some strained cyclooctynes used in copper-free click chemistry (SPAAC) can react with thiols on proteins, leading to off-target labeling and high background.[3]
-
Copper-Mediated Protein Damage (CuAAC): Copper can generate reactive oxygen species (ROS) that may damage proteins, causing them to aggregate and non-specifically trap detection reagents.[4] The use of copper-chelating ligands can mitigate this issue.[5]
Q3: Should I use Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Click Chemistry?
The choice between CuAAC and SPAAC depends on your specific application.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition):
-
Advantages: Generally has faster reaction kinetics and is more cost-effective.[6] It often results in higher labeling efficiency and specificity in vitro.[3][6]
-
Disadvantages: The copper catalyst can be toxic to living cells, limiting its in vivo applications.[7] It can also lead to the generation of reactive oxygen species (ROS), potentially damaging biomolecules.[4]
-
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition):
-
Advantages: It is a copper-free reaction, making it highly biocompatible and suitable for live-cell imaging and in vivo studies.[1]
-
Disadvantages: The reaction kinetics are generally slower than CuAAC. The required strained cyclooctynes can be more expensive, and some may exhibit off-target reactivity with thiols.[3][6]
-
Data Presentation: Comparison of CuAAC and SPAAC
The following tables summarize key quantitative data to aid in the selection of the appropriate click chemistry method.
Table 1: General Performance Comparison of CuAAC and SPAAC
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower (potential cytotoxicity) | Higher |
| Reaction Kinetics | Faster | Slower |
| Side Reactions | ROS generation, potential protein damage | Off-target reaction with thiols |
| Cost | Generally lower | Higher (strained cyclooctynes) |
| Typical Yield | High to quantitative under optimized conditions | High to quantitative |
Table 2: Quantitative Comparison of Labeling Efficiency
| Application | CuAAC Performance | SPAAC Performance | Reference |
| In Vitro Glycoprotein Labeling | Identified 229 putative O-GlcNAc modified proteins. | Identified 188 putative O-GlcNAc modified proteins. | [3][6] |
| In Vivo Labeling | Suitable for short-term exposure with well-ligated copper. | Preferred for sensitive cell types and long-term observation due to superior biocompatibility. | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins with Ac4GlcNAz
This protocol describes the metabolic incorporation of an azide group into cellular glycoproteins using a peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) precursor.
-
Cell Culture: Plate and culture your cells of interest to the desired confluency.
-
Preparation of Ac4GlcNAz Stock Solution: Dissolve Ac4GlcNAz in a biocompatible solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac4GlcNAz stock solution to the cell culture medium to achieve a final concentration typically in the range of 25-75 µM.[8] The optimal concentration should be determined empirically for your specific cell line and experimental goals.
-
Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido sugar into glycoproteins.[9]
-
Cell Harvesting and Lysis: After incubation, wash the cells with PBS to remove excess Ac4GlcNAz. Harvest the cells and prepare cell lysates using a suitable lysis buffer containing protease inhibitors.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Labeled Glycoproteins
This protocol is for the in vitro labeling of azide-modified glycoproteins in a cell lysate with an alkyne-containing detection probe.
-
Reagent Preparation:
-
Protein Lysate: Prepare 50-100 µg of protein lysate from metabolically labeled cells.
-
Alkyne Probe: Prepare a stock solution of your alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne) in DMSO.
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.
-
Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water. Using a ligand is highly recommended to stabilize the Cu(I) catalyst and reduce protein damage.[2][5]
-
Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in water fresh before each experiment.
-
-
Click Reaction Assembly: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Protein Lysate
-
Alkyne Probe (final concentration typically 100 µM)
-
A pre-mixed solution of CuSO4 (final concentration 1 mM) and THPTA (final concentration 5 mM). A 1:5 copper to ligand ratio is often recommended.[5]
-
Sodium Ascorbate (final concentration 2 mM)
-
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
Analysis: The labeled proteins can now be analyzed by SDS-PAGE followed by in-gel fluorescence scanning or western blot for biotin detection.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ac4GlcNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 9. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Udp-glcnaz disodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Udp-glcnaz disodium (B8443419). The information provided is intended to help identify and minimize potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Udp-glcnaz disodium and what is its primary application?
This compound (Uridine diphosphate (B83284) N-azidoacetylglucosamine disodium salt) is a chemical analogue of the naturally occurring nucleotide sugar UDP-GlcNAc.[1][2] Its primary application is in the field of metabolic glycoengineering. Researchers use this compound to label and study a specific type of post-translational modification called O-GlcNAcylation on intracellular proteins.[3] The Udp-glcnaz molecule contains an azide (B81097) group, which is a bioorthogonal chemical reporter. This azide group allows for the specific attachment of probes for visualization, enrichment, and proteomic analysis of O-GlcNAcylated proteins through a chemical reaction known as "click chemistry".[1][4]
Q2: What are the potential off-target effects of this compound?
The primary off-target concern when using azido-sugars for metabolic labeling is the potential for metabolic cross-talk between different glycosylation pathways. While Udp-glcnaz is designed to be a substrate for O-GlcNAc transferase (OGT), other glycosyltransferases may also utilize it as a substrate, leading to the labeling of other types of glycans.
A significant and well-documented off-target effect arises from the cellular metabolism of related azido-sugars. For instance, if a researcher uses an N-azidoacetylgalactosamine (GalNAz) precursor to study O-GalNAc glycosylation, the resulting UDP-GalNAz can be converted by the enzyme UDP-galactose 4'-epimerase (GALE) into UDP-GlcNAz.[4][5] This leads to the unintended labeling of O-GlcNAcylated proteins. While less efficient, the reverse conversion can also occur.[6]
Another consideration is the potential for cytotoxicity at high concentrations or with prolonged exposure, which can manifest as reduced cell viability or altered cellular metabolism. Additionally, the introduction of a non-natural sugar analog could potentially perturb the natural metabolic pathways of the cell.[3]
Q3: How can I minimize these off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and specific results. Here are several strategies:
-
Titration: Perform a dose-response experiment to determine the lowest effective concentration of the Udp-glcnaz precursor that provides sufficient labeling without causing significant cytotoxicity.
-
Time-Course Experiment: Optimize the incubation time to achieve adequate labeling while minimizing the potential for metabolic perturbation and cytotoxicity.
-
Use of Appropriate Controls:
-
No-Sugar Control: Cells that are not treated with the azido-sugar should be included to assess background signal.
-
Competition Control: Co-incubation with a high concentration of the natural sugar (e.g., glucosamine (B1671600) or N-acetylglucosamine) can help to confirm that the labeling is occurring through the intended metabolic pathway.
-
-
Validation of Specificity: Use orthogonal methods to validate the identity of labeled proteins and the type of glycosylation. This can include immunoprecipitation of a known O-GlcNAcylated protein followed by detection of the azide label, or enzymatic removal of O-GlcNAc glycans to confirm the loss of signal.
-
Cell Line Considerations: Be aware that metabolic pathways can vary between different cell lines. Optimization experiments may be necessary for each new cell line used.
-
Choice of Precursor: The choice of the azido-sugar precursor can influence labeling efficiency and specificity. For example, due to a metabolic bottleneck in the conversion of Ac4GlcNAz to UDP-GlcNAz, some researchers use Ac4GalNAz to more efficiently generate intracellular UDP-GlcNAz through the action of the GALE epimerase.[5][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Toxicity/Death | Concentration of Udp-glcnaz precursor is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. (See Protocol 2) |
| Prolonged incubation time. | Optimize the incubation time; a shorter duration may be sufficient for labeling. | |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent is below the toxic threshold for your cell line. Include a solvent-only control. | |
| Low Labeling Efficiency | Insufficient concentration of Udp-glcnaz precursor. | Titrate the concentration upwards, while monitoring for cytotoxicity. (See Protocol 1) |
| Inefficient metabolic conversion of the precursor. | Consider using an alternative precursor like Ac4GalNAz, which can be more efficiently converted to UDP-GlcNAz in some cell lines.[5] | |
| Short incubation time. | Increase the incubation time and perform a time-course experiment to find the optimal duration. | |
| Issues with the click chemistry reaction. | Verify the quality and concentration of your click chemistry reagents. Optimize the reaction conditions (e.g., catalyst concentration, reaction time). (See Protocol 4) | |
| High Non-Specific Background | Non-specific binding of detection reagents. | Ensure adequate blocking and washing steps in your downstream detection protocol (e.g., Western blot, immunofluorescence). |
| Metabolic cross-talk leading to labeling of other glycans. | Use competition controls with natural sugars to assess specificity. Consider using a GALE knockout cell line if you need to distinguish between O-GlcNAc and O-GalNAc labeling.[8] | |
| Impure Udp-glcnaz precursor. | Ensure the purity of your chemical reagent. | |
| Protein of Interest is Not Labeled | The protein is not O-GlcNAcylated or has a very low level of modification. | Use a positive control of a known O-GlcNAcylated protein to validate your experimental setup. |
| The specific O-GlcNAc site is not accessible to OGT when the azido-sugar is the substrate. | This is a possibility with any analog. Consider overexpressing your protein of interest to increase the chances of detection. | |
| Inefficient lysis or protein extraction. | Ensure your lysis buffer and protocol are effective for extracting your protein of interest. |
Experimental Protocols
Protocol 1: Titration Experiment to Determine Optimal Udp-glcnaz Precursor Concentration
This protocol provides a general framework for determining the optimal concentration of an acetylated Udp-glcnaz precursor (e.g., Ac4GlcNAz) for metabolic labeling.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Acetylated Udp-glcnaz precursor (e.g., Ac4GlcNAz) stock solution in DMSO
-
96-well or 12-well tissue culture plates
-
Lysis buffer
-
Click chemistry reagents (e.g., alkyne-biotin, copper sulfate (B86663), reducing agent)
-
Streptavidin-HRP and chemiluminescent substrate for Western blot detection
Procedure:
-
Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
Prepare a series of dilutions of the Ac4GlcNAz stock solution in complete culture medium. A suggested range is 0 µM (DMSO control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Ac4GlcNAz.
-
Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
After incubation, wash the cells with PBS and lyse them.
-
Normalize the protein concentration of the lysates.
-
Perform the click chemistry reaction by adding the alkyne-biotin and catalyst to a small amount of each lysate.
-
Run the biotin-labeled lysates on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with streptavidin-HRP and develop with a chemiluminescent substrate.
-
The optimal concentration will be the lowest concentration that gives a robust signal without a significant decrease in total protein, as observed by a loading control on your Western blot.
Protocol 2: Cell Viability Assay to Assess Cytotoxicity
This protocol describes a general method for assessing the cytotoxicity of a Udp-glcnaz precursor using a standard MTT or XTT assay.[9][10]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Acetylated Udp-glcnaz precursor (e.g., Ac4GlcNAz) stock solution in DMSO
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the Ac4GlcNAz precursor (as in Protocol 1), including a no-sugar control and a solvent control.
-
Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the tetrazolium salt to formazan (B1609692).
-
If using MTT, add the solubilization solution and incubate further to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. A significant decrease in viability indicates cytotoxicity.
Protocol 3: Control Experiments for Identifying Off-Target Labeling
Competition Assay:
-
Set up your standard labeling experiment with the optimal concentration of the Ac4GlcNAz precursor.
-
In a parallel set of wells, co-incubate the cells with the Ac4GlcNAz precursor and a 10- to 50-fold excess of N-acetylglucosamine (GlcNAc).
-
After the incubation period, process the samples as usual and compare the labeling intensity between the standard experiment and the competition experiment. A significant reduction in signal in the presence of excess GlcNAc suggests that the labeling is occurring through the intended GlcNAc salvage pathway.
Enzymatic Digestion Control:
-
After labeling your protein lysates with an alkyne-probe via click chemistry, treat an aliquot of the labeled lysate with an O-GlcNAcase (OGA) enzyme.
-
Incubate according to the enzyme manufacturer's protocol.
-
Run both the treated and untreated samples on an SDS-PAGE gel and detect the labeled proteins. A reduction or loss of signal in the OGA-treated sample confirms that the azide label was on an O-GlcNAc modification.
Protocol 4: General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This is a general protocol for the "click" reaction to attach a detection probe to the azide-labeled proteins in a cell lysate.[11][12]
Materials:
-
Azide-labeled cell lysate (1-5 mg/mL)
-
Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore) stock solution in DMSO
-
Copper(II) sulfate (CuSO4) stock solution in water
-
Reducing agent stock solution in water (e.g., sodium ascorbate, THPTA)
-
Microcentrifuge tubes
Procedure:
-
To 50 µL of cell lysate, add your alkyne-probe to the desired final concentration (e.g., 10-50 µM).
-
Add the reducing agent to a final concentration of 1-5 mM.
-
Add CuSO4 to a final concentration of 0.1-1 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
The reaction can be stopped by adding EDTA to chelate the copper.
-
The labeled lysate is now ready for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).
Visualizations
Caption: A generalized experimental workflow for using this compound.
Caption: Metabolic pathways for intended and off-target labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com.cn [confluore.com.cn]
Technical Support Center: Optimizing Udp-glcnaz Disodium Concentration
Welcome to the technical support center for the use of UDP-GlcNAz disodium (B8443419) salt in research applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of UDP-GlcNAz disodium for effective metabolic labeling while minimizing cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: UDP-GlcNAz (Uridine diphosphate (B83284) N-azidoacetylglucosamine) disodium salt is an analog of the naturally occurring nucleotide sugar UDP-GlcNAc.[1][2] It is used as a metabolic precursor to introduce bioorthogonal azide (B81097) (-N3) groups into cellular glycans. Once incorporated, these azide groups can be specifically tagged with probes containing a complementary reactive group (e.g., via click chemistry) for visualization, enrichment, and proteomic analysis of glycoproteins.[3][4]
Q2: Why is it crucial to optimize the concentration of this compound?
A2: Optimizing the concentration of this compound is critical to balance efficient metabolic labeling with cell health. High concentrations of azido (B1232118) sugars can lead to cellular stress and toxicity, potentially through perturbation of the Hexosamine Biosynthesis Pathway (HBP) and induction of the unfolded protein response (UPR) or ER stress.[5][6] Conversely, a concentration that is too low will result in insufficient labeling for downstream detection and analysis.
Q3: What are the potential signs of cell toxicity when using this compound?
A3: Signs of cytotoxicity can include:
-
Changes in cell morphology (e.g., rounding, detachment from the culture surface).
-
Reduced cell proliferation or viability.
-
Induction of apoptosis or necrosis.
-
Alterations in metabolic activity.
Q4: Can this compound affect cellular signaling pathways?
A4: Yes. As an analog of UDP-GlcNAc, UDP-GlcNAz can influence the Hexosamine Biosynthesis Pathway (HBP) and the downstream process of O-GlcNAcylation.[7][8] O-GlcNAcylation is a dynamic post-translational modification that regulates the function of numerous nuclear and cytoplasmic proteins involved in various signaling pathways, including transcription, stress response, and metabolism.[9][10] Perturbations in the HBP can lead to feedback inhibition and potentially alter the landscape of O-GlcNAcylated proteins.[5]
Troubleshooting Guides
Issue 1: High Cell Death or Poor Cell Health After Treatment
Possible Cause: The concentration of this compound is too high, leading to cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: To determine the optimal concentration for your specific cell line, it is essential to perform a dose-response experiment. This involves treating cells with a range of this compound concentrations and assessing cell viability.
-
Select Appropriate Cytotoxicity Assays:
-
MTT or Resazurin Assay: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.[4][11]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[12][13]
-
Apoptosis Assays: Assays such as Annexin V staining or caspase activity assays can detect programmed cell death.[14][15]
-
-
Analyze the Data: Plot the cell viability data against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability). For metabolic labeling experiments, it is crucial to work at concentrations well below the IC50 value.
Data Presentation: Example Dose-Response Data
The following tables present hypothetical dose-response data for this compound in three common cell lines after a 48-hour incubation period. Note: These are example values and the optimal concentration must be determined empirically for your specific experimental conditions.
Table 1: Cell Viability (MTT Assay) as a Percentage of Control
| UDP-GlcNAz (µM) | HeLa Cells (%) | Jurkat Cells (%) | HepG2 Cells (%) |
| 0 (Control) | 100 | 100 | 100 |
| 10 | 98 | 99 | 97 |
| 25 | 95 | 96 | 94 |
| 50 | 90 | 92 | 88 |
| 100 | 82 | 85 | 79 |
| 250 | 65 | 70 | 60 |
| 500 | 45 | 52 | 40 |
Table 2: LDH Release as a Percentage of Maximum Release Control
| UDP-GlcNAz (µM) | HeLa Cells (%) | Jurkat Cells (%) | HepG2 Cells (%) |
| 0 (Control) | 5 | 4 | 6 |
| 10 | 6 | 5 | 7 |
| 25 | 8 | 7 | 9 |
| 50 | 12 | 10 | 15 |
| 100 | 25 | 22 | 30 |
| 250 | 45 | 40 | 55 |
| 500 | 70 | 65 | 80 |
Issue 2: Low or No Detectable Labeling Signal
Possible Cause: The concentration of this compound is too low, or the incubation time is insufficient.
Troubleshooting Steps:
-
Increase Concentration (within non-toxic range): Based on your dose-response data, select a higher concentration of this compound that is still well-tolerated by the cells (e.g., causes less than 10% reduction in viability).
-
Extend Incubation Time: Metabolic incorporation is a time-dependent process. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for greater incorporation of the azido sugar.
-
Optimize Downstream Detection: Ensure that your click chemistry reaction and subsequent detection method (e.g., fluorescence microscopy, western blotting) are optimized for sensitivity.
-
Check Cell Health: Poor cell health can lead to reduced metabolic activity and therefore, decreased incorporation of the sugar analog. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a step-by-step guide to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound salt
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (approximately 50-60% confluency) at the time of treatment.
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0, 10, 25, 50, 100, 250, and 500 µM.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no-cell" control with medium only and a "vehicle" control if a solvent other than the medium is used for dilution.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the this compound concentration to generate a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
// HBP Pathway Glucose -> Fructose6P; Fructose6P -> Glucosamine6P [label="GFAT"]; Glucosamine6P -> GlcNAc6P; GlcNAc6P -> GlcNAc1P; GlcNAc1P -> UDP_GlcNAc [label="UAP1"];
// UDP-GlcNAz Entry GlcNAz [label="GlcNAz (external)", shape=ellipse, fillcolor="#FFFFFF"]; GlcNAz -> GlcNAc6P [style=dashed, label="Salvage Pathway"]; GlcNAc1P -> UDP_GlcNAz [style=dashed, label="UAP1"];
// Feedback Inhibition UDP_GlcNAc -> GFAT [label="Feedback\nInhibition", style=dashed, color="#EA4335", arrowhead=tee]; UDP_GlcNAz -> GFAT [label="Potential\nInhibition", style=dashed, color="#EA4335", arrowhead=tee];
// O-GlcNAcylation UDP_GlcNAc -> OGlcNAc_Protein [label="OGT"]; Protein -> OGlcNAc_Protein; OGlcNAc_Protein -> Protein [label="OGA"];
// O-GlcNAcylation with Azido Sugar UDP_GlcNAz -> OGlcNAz_Protein [label="OGT"]; Protein -> OGlcNAz_Protein; OGlcNAz_Protein -> Protein [label="OGA", style=dashed];
} END_DOT Caption: Perturbation of the Hexosamine Biosynthesis Pathway by UDP-GlcNAz.
References
- 1. Protein O-GlcNAcylation and the regulation of energy homeostasis: lessons from knock-out mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 7. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. OGT and OGA: Sweet guardians of the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the Functions of Protein O-GlcNAcylation with Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Metabolic Usage and Glycan Destinations of GlcNAz in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing poor cell permeability of Udp-glcnaz disodium
Welcome to the technical support center for UDP-GlcNAc disodium (B8443419). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of its poor cell permeability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you successfully deliver UDP-GlcNAc into your target cells.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of UDP-GlcNAc disodium so poor?
The poor cell permeability of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is due to its physicochemical properties. The molecule is:
-
Highly Charged: The two phosphate (B84403) groups in the UDP moiety give the molecule a strong negative charge at physiological pH. This charge causes electrostatic repulsion from the negatively charged surface of the cell's plasma membrane.
-
Hydrophilic: As a nucleotide sugar, UDP-GlcNAc is highly soluble in water (hydrophilic) and cannot easily diffuse across the hydrophobic lipid bilayer of the cell membrane.
-
Relatively Large: With a molar mass of over 600 g/mol , it is too large to pass through the membrane via simple diffusion.
This combination of factors effectively prevents its passive entry into the cytoplasm.
Q2: What are the primary methods to overcome the poor permeability of UDP-GlcNAc?
There are three main strategies to facilitate the intracellular delivery of UDP-GlcNAc:
-
Physical Disruption Methods: Techniques like electroporation create transient pores in the cell membrane, allowing molecules to enter the cytoplasm directly from the surrounding medium.
-
Carrier-Based Delivery: Cationic lipids or cell-penetrating peptides (CPPs) can be used to form complexes with the negatively charged UDP-GlcNAc. These complexes neutralize the charge and facilitate entry into the cell, often via endocytosis.
-
Metabolic Precursor Strategy: Instead of delivering UDP-GlcNAc directly, a cell-permeable precursor, such as an acetylated form of N-acetylglucosamine (GlcNAc), can be supplied. Once inside the cell, these precursors are metabolized into UDP-GlcNAc through the hexosamine biosynthetic pathway.
Troubleshooting Guide
Issue: Low or undetectable intracellular UDP-GlcNAc after experimental delivery.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Inefficient Delivery Method | The chosen method may not be optimal for your cell type. Hard-to-transfect cells, like primary neurons or immune cells, may show low efficiency with lipid-based reagents. Solution: Switch to a different method. If lipofection fails, try electroporation, which is effective across a broader range of cell types. |
| Suboptimal Reagent Concentration (Lipofection) | The ratio of cationic lipid to UDP-GlcNAc is critical. Too little lipid will result in incomplete complex formation, while too much can be cytotoxic. Solution: Perform a titration experiment. Test a range of lipid-to-UDP-GlcNAc ratios (e.g., 1:1, 2:1, 4:1 by mass) to find the optimal balance between delivery efficiency and cell viability. |
| Incorrect Electroporation Parameters | Voltage and pulse duration are key parameters. Settings optimized for large molecules like DNA are often unsuitable for small molecules. For small molecules, higher voltage and shorter (microsecond) pulses may be required. Solution: Optimize electroporation settings. Start with the manufacturer's recommended protocol for your cell type and perform a matrix optimization of voltage and pulse length. |
| Degradation of UDP-GlcNAc | UDP-GlcNAc can be degraded by phosphatases present in serum or released from dead cells. Solution: Use serum-free media during the complex formation and transfection steps. Ensure cell viability is high to minimize the release of degradative enzymes. |
| Inefficient Endosomal Escape (Carrier-Based Methods) | The lipid or CPP complex may be successfully endocytosed but then become trapped in endosomes and degraded in lysosomes. Solution: Use a transfection reagent that includes components designed to enhance endosomal escape (e.g., helper lipids like DOPE) or co-administer an endosomolytic agent. |
| Metabolic Precursor Not Being Utilized | The cells may lack the necessary enzymatic machinery to efficiently convert the precursor into UDP-GlcNAc, or the pathway may be saturated. Solution: Confirm that your cell line expresses the required enzymes (e.g., esterases for acetylated precursors, kinases). Measure the downstream effect (e.g., total protein O-GlcNAcylation) via Western blot as a more sensitive readout of pathway activity. |
Quantitative Data & Method Comparison
Direct comparative studies on the delivery efficiency of UDP-GlcNAc are limited. However, data from plasmid DNA and siRNA delivery provide a useful proxy for comparing the general effectiveness of different methods. Furthermore, studies using metabolic precursors offer quantitative insights into their ability to augment intracellular UDP-GlcNAc pools.
Table 1: General Comparison of Delivery Methods for Negatively Charged Cargo
| Method | Typical Efficiency | Cell Viability | Pros | Cons |
| Lipofection | 30-80% (cell type dependent)[1] | Moderate to High | Easy to perform; suitable for high-throughput formats. | Efficiency is highly cell-type dependent; requires optimization of lipid:cargo ratio. |
| Electroporation | 40-90%[2][3] | Low to Moderate | Highly efficient across a broad range of cell types, including difficult-to-transfect cells.[3] | Can cause significant cell death; requires specialized equipment and optimization of electrical parameters.[2] |
| Cell-Penetrating Peptides (CPPs) | Variable | High | Low cytotoxicity; can deliver a wide range of cargo.[4] | Efficiency can be low and cargo-dependent; synthesis of CPP-cargo conjugates can be complex. |
Table 2: Efficacy of Metabolic Precursor (GlcNAc) on Intracellular UDP-GlcNAc Levels
This table summarizes data from a study where various non-tumorigenic cell lines were treated with N-acetyl-D-glucosamine (GlcNAc) to increase intracellular UDP-GlcNAc.
| Cell Line | Treatment | Fold Increase in UDP-GlcNAc (vs. Control) |
| HPDE | 10 mM GlcNAc | ~3.5-fold[5] |
| RPE | 10 mM GlcNAc | ~3.0-fold[5] |
| MCF10A | 10 mM GlcNAc | ~2.5-fold[5] |
| BJ | 10 mM GlcNAc | ~2.0-fold[5] |
| HEK293 | 10 mM GlcNAc | ~2.0-fold[5] |
| HBE | 10 mM GlcNAc | ~1.5-fold[5] |
| Data derived from quantitative analysis by LC/MS.[5] |
Experimental Protocols
Protocol 1: Delivery of UDP-GlcNAc via Electroporation
This protocol provides a general framework for delivering UDP-GlcNAc into mammalian cells using a square-wave electroporator. Critical Note: Parameters must be optimized for each specific cell type.
Materials:
-
Mammalian cells in culture
-
UDP-GlcNAc disodium salt
-
Phosphate-Buffered Saline (PBS), sterile
-
Electroporation buffer (e.g., Opti-MEM™ I Reduced Serum Medium)
-
Electroporator (e.g., Neon™ Transfection System or similar) and sterile cuvettes
-
Standard cell culture reagents and vessels
Procedure:
-
Cell Preparation: Harvest cells that are in the logarithmic growth phase. Wash the cells once with sterile PBS and perform a cell count.
-
Resuspension: Centrifuge the required number of cells (e.g., 1 x 10^6 cells) and gently resuspend the pellet in 100 µL of ice-cold electroporation buffer.
-
Adding UDP-GlcNAc: Add the desired amount of UDP-GlcNAc to the cell suspension. A final concentration range of 1-10 mM is a good starting point for optimization. Mix gently by pipetting.
-
Electroporation: Immediately transfer the cell/UDP-GlcNAc mixture to a sterile electroporation cuvette. Place the cuvette in the electroporator and apply the electrical pulse.
-
Optimization is Key: For small molecules, square-wave pulses are often effective. Start with parameters recommended for your cell line and optimize voltage (e.g., 150-300 V) and pulse duration (e.g., 5-25 ms).[6]
-
-
Recovery: After the pulse, let the cuvette rest on ice for 5-10 minutes to allow the cell membranes to recover.[7]
-
Plating: Gently transfer the cells from the cuvette into a culture dish containing pre-warmed, complete growth medium (with serum, without antibiotics).
-
Incubation and Analysis: Incubate the cells for 24-48 hours before assaying for the desired outcome.
Protocol 2: Delivery of UDP-GlcNAc via Cationic Lipofection
This protocol is adapted for the delivery of a small, anionic molecule using a common reagent like Lipofectamine™.
Materials:
-
Mammalian cells (70-90% confluent in a 24-well plate)
-
UDP-GlcNAc disodium salt stock solution (e.g., 100 mM in nuclease-free water)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000 or 3000)
-
Serum-free medium (e.g., Opti-MEM™ I)
-
Standard cell culture reagents
Procedure:
-
Cell Plating: One day before transfection, seed cells in a 24-well plate so they are 70-90% confluent on the day of the experiment.[8]
-
Complex Formation (per well): a. In tube A, dilute 1-5 µL of the 100 mM UDP-GlcNAc stock solution into 50 µL of Opti-MEM™ medium. Mix gently. b. In tube B, mix your cationic lipid reagent gently, then dilute 1-2 µL in 50 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.[8] c. After the 5-minute incubation, combine the contents of tube A and tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.[8]
-
Transfection: a. Remove the growth medium from the cells. b. Add the 100 µL of UDP-GlcNAc-lipid complexes to the well. c. Add 400 µL of complete growth medium (with serum, without antibiotics).
-
Incubation and Analysis: Incubate the cells at 37°C for 24-48 hours. The medium can be changed after 4-6 hours if cytotoxicity is a concern. Analyze for the desired outcome.
Protocol 3: Increasing Intracellular UDP-GlcNAc via a Metabolic Precursor
This protocol uses a cell-permeable GlcNAc analog to bypass the membrane barrier and leverage the cell's own metabolic pathways.
Materials:
-
Mammalian cells in culture
-
N-acetyl-D-glucosamine (GlcNAc) or a more permeable analog like 6-acetyl-GlcNAc.
-
Standard cell culture reagents
Procedure:
-
Cell Culture: Plate cells as required for your downstream assay and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare a stock solution of GlcNAc (or its analog) in complete culture medium. Remove the existing medium from the cells and replace it with the treatment medium.
-
A typical final concentration for GlcNAc is between 1 mM and 10 mM.[5]
-
-
Incubation: Incubate the cells for the desired period. An increase in intracellular UDP-GlcNAc can often be detected within 16-24 hours.[9]
-
Analysis: Harvest the cells and perform metabolite extraction to quantify intracellular UDP-GlcNAc levels by LC-MS or a suitable enzymatic assay.[10][11] Alternatively, assess the downstream biological effect, such as an increase in total protein O-GlcNAcylation, by Western blot.
References
- 1. Comparing Electroporation and Lipofection for the Knockout Efficiency of Cas9 Protein and Cas9 mRNA in 293T and Hela Cells - Resources - PixelBiosciences GmbH [pixelbiosciences.com]
- 2. Electrotransfection and lipofection show comparable efficiency for in vitro gene delivery of primary human myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating Electroporation and Lipofectamine Approaches for Transient and Stable Transgene Expressions in Human Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
- 7. scribd.com [scribd.com]
- 8. Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming background fluorescence in Udp-glcnaz disodium imaging experiments
Welcome to the technical support center for Udp-glcnaz disodium (B8443419) imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly high background fluorescence, and achieve optimal imaging results.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind Udp-glcnaz disodium imaging?
A1: this compound is a metabolic chemical reporter. The acetylated form, per-O-acetylated N-azidoacetylglucosamine (Ac4GlcNAz), is cell-permeable. Once inside the cell, esterases remove the acetyl groups. The resulting GlcNAz enters the hexosamine biosynthetic pathway (HBP) and is converted to UDP-GlcNAz.[1] This azido-sugar is then used by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins. The incorporated azide (B81097) group can then be detected via a bioorthogonal chemical reaction, typically a "click chemistry" reaction with a fluorescently-labeled alkyne or phosphine (B1218219) probe, allowing for visualization of O-GlcNAc modified proteins.[1][2]
Q2: I am observing high background fluorescence. What are the potential causes?
A2: High background fluorescence can stem from several factors:
-
Metabolic Interconversion: The UDP-GlcNAz probe can be enzymatically converted to UDP-GalNAz by the epimerase GALE.[3][4] This leads to the labeling of mucin-type O-linked glycans, which may not be the target of your experiment and can contribute to what appears as background.
-
Nonspecific Probe Binding: The fluorescent probes used for click chemistry may bind non-specifically to cells or cellular components.[5]
-
Cellular Autofluorescence: Many cell types naturally fluoresce, especially in the blue and green channels. This intrinsic fluorescence can contribute to a high background signal.[6]
-
Reagent Concentration: Using too high a concentration of the Ac4GlcNAz precursor or the fluorescent detection reagent can lead to increased background.
-
Inadequate Washing: Insufficient washing after incubation with the fluorescent probe can leave residual, unbound fluorophores, resulting in high background.[6]
-
Contamination: Contamination of reagents or cell culture with fluorescent particles can also be a source of background.
Q3: Can I use a different chemical reporter to reduce background?
A3: Yes, switching the orientation of the click chemistry partners can be effective. Using an alkyne-modified GlcNAc analog (Ac4GlcNAlk) in conjunction with an azide-bearing fluorescent tag has been shown to result in lower background signal compared to the Ac4GlcNAz/alkyne-probe combination.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving high background fluorescence in your Udp-glcnaz imaging experiments.
Problem: High Background Fluorescence Across the Entire Image
| Possible Cause | Suggested Solution |
| Cellular Autofluorescence | Include an unstained control sample (cells that have not been treated with Ac4GlcNAz or the fluorescent probe) to determine the level of natural autofluorescence.[6] Consider using a fluorophore in the red or far-red spectrum to avoid the typical blue/green autofluorescence. |
| Nonspecific Binding of Fluorescent Probe | Perform a control experiment where cells are not treated with Ac4GlcNAz but are incubated with the fluorescent probe. Significant signal in this control indicates nonspecific binding. Reduce the concentration of the fluorescent probe and/or increase the number and duration of wash steps after probe incubation.[6] |
| High Concentration of Ac4GlcNAz | Titrate the concentration of Ac4GlcNAz to find the optimal balance between specific signal and background. Start with a lower concentration and incrementally increase it. |
| Suboptimal Imaging Settings | Ensure you are using the correct excitation and emission filters for your chosen fluorophore.[6] Adjust the exposure time and gain settings on the microscope to minimize background noise while still capturing the specific signal. |
Problem: Punctate or Speckled Background
| Possible Cause | Suggested Solution |
| Precipitation of Fluorescent Probe | Centrifuge the fluorescent probe solution before adding it to the cells to pellet any aggregates. |
| Reagent Contamination | Ensure all buffers and media are filtered and free from particulate contamination. |
| Cell Death | Dead cells can non-specifically take up fluorescent probes. Use a viability stain (e.g., DAPI or Propidium Iodide) to distinguish live and dead cells and exclude the latter from your analysis. |
Problem: High Background Signal in Specific Cellular Compartments (e.g., cell surface)
| Possible Cause | Suggested Solution |
| Metabolic Interconversion to UDP-GalNAz | The epimerase GALE can convert UDP-GlcNAz to UDP-GalNAz, leading to the labeling of cell surface mucins.[3][4] This is a biological process, not an artifact. To confirm this, you can use GALE knockout cells if available.[7] Alternatively, consider using a modified sugar, such as Ac34FGalNAz, which is resistant to epimerization by GALE.[4] |
| Cross-reactivity with other Glycans | UDP-GlcNAz is a precursor for other glycosylation pathways, including N-linked glycans.[2][3] If you are only interested in O-GlcNAc modifications, enzymatic removal of N-linked glycans with PNGase F can be performed as a control to assess the contribution of N-glycans to your signal.[8] |
Experimental Protocols & Data
Table 1: Comparison of Azide and Alkyne-Modified GlcNAc Reporters
| Reporter | Detection Reagent | Relative Background Signal | Notes |
| Ac4GlcNAz | Alkyne-Fluorophore | Higher | Can be interconverted to UDP-GalNAz, labeling multiple glycan types.[3][4] |
| Ac4GlcNAlk | Azide-Fluorophore | Lower | May provide a more specific signal for O-GlcNAc modifications with reduced background.[3] |
Protocol: Basic Metabolic Labeling and Fluorescence Detection
-
Metabolic Labeling: Culture cells to the desired confluency. Add Ac4GlcNAz to the culture medium at a final concentration of 25-100 µM. Incubate for 16-24 hours.
-
Cell Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Chemistry Reaction: Prepare the click chemistry reaction mix according to the manufacturer's instructions. A typical reaction mix includes a fluorescently-labeled alkyne, a copper(I) catalyst (e.g., copper sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper-chelating ligand. Incubate the cells with the reaction mix for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Metabolic pathway of Ac4GlcNAz leading to fluorescence.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biotium.com [biotium.com]
- 7. pnas.org [pnas.org]
- 8. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
Dealing with the metabolic conversion of UDP-GalNAz to UDP-GlcNAz in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the metabolic conversion of UDP-GalNAz to UDP-GlcNAz during metabolic labeling experiments.
Troubleshooting Guide
This guide addresses common issues researchers face when using N-azidoacetylgalactosamine (GalNAz) to label O-GlcNAcylated proteins, a process complicated by the natural metabolic conversion of its activated form, UDP-GalNAz, to UDP-GlcNAz.
Problem 1: Low Labeling Efficiency of Target O-GlcNAcylated Proteins
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Ac4GalNAz Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. A typical starting range is 25-75 µM.[1] For in vivo studies, a lower concentration around 10 µM may balance efficiency and cell health.[1] |
| Insufficient Incubation Time | Optimize the incubation period. Labeling generally increases within the first 24 hours and may then decrease due to protein turnover.[1] |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and healthy before adding Ac4GalNAz. Stressed cells may not efficiently incorporate the sugar analog.[1] |
| Competition with Natural Sugars | High levels of N-Acetylgalactosamine (GalNAc) in the culture medium can compete with Ac4GalNAz. Consider using a medium with lower GalNAc concentrations.[2][3] |
| Inefficient Conversion to UDP-GlcNAz | While Ac4GalNAz is generally more efficient than Ac4GlcNAz for labeling O-GlcNAc proteins, the UDP-GlcNAc pyrophosphorylase step can be rate-limiting for the latter.[4] Using Ac4GalNAz leverages the efficient epimerization to UDP-GlcNAz by GALE.[4] |
Problem 2: Non-specific Labeling of Glycans Other Than O-GlcNAc
Possible Causes & Solutions
| Cause | Recommended Solution |
| Epimerization of UDP-GalNAz to UDP-GlcNAz | The enzyme UDP-galactose 4'-epimerase (GALE) efficiently converts UDP-GalNAz to UDP-GlcNAz.[2][4][5] This leads to the incorporation of the azido (B1232118) sugar into various GlcNAc-containing glycans, not just O-GlcNAc.[5] |
| Solution 1: Use GALE-deficient (GALE-KO) cells. In these cells, UDP-GalNAz is not converted to UDP-GlcNAz, leading to more specific labeling of O-GalNAc glycans.[5] | |
| Solution 2: Use modified sugar analogs. Analogs with modifications at the N-acetyl position or 4-position (e.g., Ac34FGalNAz) can be resistant to GALE-mediated epimerization.[6][7] | |
| Metabolic Crosstalk | GalNAz can be incorporated into mucin-type O-glycans, while the epimerized UDP-GlcNAz can be incorporated into N-linked glycans and other structures.[2][5] |
| Solution: Competition experiments. Co-treatment with natural sugars can help elucidate the metabolic pathways. For instance, co-treatment with GalNAc should reduce labeling if the GalNAc salvage pathway is used.[2][3] |
Frequently Asked Questions (FAQs)
Q1: Why does Ac4GalNAz lead to more robust labeling of O-GlcNAcylated proteins than Ac4GlcNAz?
A1: The enhanced labeling of O-GlcNAcylated proteins with Ac4GalNAz is due to efficient metabolic conversion.[4] N-azidoacetylgalactosamine (GalNAz) is processed through the GalNAc salvage pathway to UDP-GalNAz, which is then efficiently epimerized to UDP-GlcNAz by the enzyme UDP-galactose 4'-epimerase (GALE).[2][4] In contrast, the conversion of Ac4GlcNAz to UDP-GlcNAz is often limited by the UDP-GlcNAc pyrophosphorylase step in the GlcNAc salvage pathway, resulting in lower levels of the necessary sugar donor for O-GlcNAc transferase.[4]
Q2: What is the typical ratio of UDP-GlcNAz to UDP-GalNAz in cells treated with Ac4GalNAz?
A2: In mammalian cells treated with Ac4GalNAz, the equilibrium substantially favors UDP-GlcNAz over UDP-GalNAz. The approximate ratio observed is 3:1 (UDP-GlcNAz:UDP-GalNAz).[4][8] This is consistent with in vitro studies of bacterial UDP-GlcNAc C4 epimerase, which showed a similar ratio favoring UDP-GlcNAc.[4]
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| UDP-GlcNAz to UDP-GalNAz Ratio | ~3:1 | Ac4GalNAz-treated mammalian cells | [4][8] |
| Bacterial Epimerase Equilibrium | ~7:3 (UDP-GlcNAc:UDP-GalNAc) | In vitro with bacterial UDP-GlcNAc C4 epimerase | [4] |
| Ac4GalNAz Labeling Fluorescence | ~30-fold higher than background | Ac4GalNAz-treated CHO cells | [2] |
Q3: How can I confirm that the observed labeling is dependent on GALE activity?
A3: To confirm GALE-dependent labeling, you can use GALE-deficient (GALE-KO) cells. In these cells, the epimerization of UDP-GalNAz to UDP-GlcNAz is blocked.[5] Comparing the labeling patterns in wild-type versus GALE-KO cells treated with Ac4GalNAz will demonstrate the extent to which labeling is due to the converted UDP-GlcNAz.[5] In GALE-KO cells, Ac4GalNAz treatment should result in labeling of a more restricted set of glycoproteins compared to wild-type cells.[5]
Q4: Are there alternative methods to label O-GlcNAcylated proteins without the issue of metabolic conversion?
A4: Yes, several strategies exist to circumvent the metabolic conversion issue:
-
Enzymatic Labeling: A mutant β-1,4-galactosyltransferase (Y289L GalT1) can be used to directly transfer GalNAz from a UDP-GalNAz donor to O-GlcNAc residues on proteins in cell lysates.[9][10][11] This chemoenzymatic approach bypasses cellular metabolism.[12]
-
Modified Sugar Analogs: Researchers have developed GalNAc analogs with chemical modifications that are not substrates for GALE. For example, larger substitutions at the N-acetyl position can inhibit interconversion.[6] Ac34FGalNAz is another analog designed to be incompatible with GALE-mediated epimerization.[7]
-
Alkynyl-Modified Sugars: Alkynyl-modified sugars, such as alkyneacetyl-GalNAc (GalNAlk), have been shown to have lower rates of metabolic interconversion compared to their azido-counterparts.[13]
Experimental Protocols
Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins with Ac4GalNAz
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and enter logarithmic growth phase.
-
Preparation of Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in DMSO to create a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac4GalNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-75 µM).
-
Incubation: Incubate the cells for the optimized duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the incorporated azido sugars.
-
Downstream Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence, or by Western blot after affinity purification if a biotin (B1667282) tag was used.
Protocol 2: Chemoenzymatic Labeling of O-GlcNAcylated Proteins
This protocol is adapted from the Click-iT™ O-GlcNAc Enzymatic Labeling System.[14]
-
Sample Preparation: Prepare soluble protein fractions or subcellular fractions from cell lysates.
-
Reaction Setup: In a microcentrifuge tube, combine the protein sample with labeling buffer, MnCl2, and water.
-
Addition of UDP-GalNAz: Add UDP-GalNAz to the reaction mixture.
-
Negative Control: Prepare a negative control reaction without the labeling enzyme.
-
Enzymatic Reaction: Add the mutant GalT1 (Y289L) enzyme to initiate the labeling reaction.
-
Incubation: Incubate the reaction at 4°C overnight (14-24 hours).[14]
-
Removal of Excess UDP-GalNAz: Precipitate the protein to remove unreacted UDP-GalNAz.[14]
-
Click Chemistry and Analysis: Resuspend the protein pellet and proceed with a click chemistry reaction to attach a reporter molecule for downstream analysis.
Visualizations
Caption: Metabolic pathway of Ac4GalNAz in mammalian cells.
Caption: Troubleshooting workflow for metabolic labeling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. P-GalNAz - Synvenio [synvenio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Best practices for dissolving and handling Udp-glcnaz disodium
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and handling UDP-GlcNAz disodium (B8443419) salt. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
1. What is UDP-GlcNAz disodium salt and what are its primary applications?
Uridine diphospho-N-azidoacetylglucosamine (UDP-GlcNAz) disodium salt is an analog of the naturally occurring nucleotide sugar UDP-N-acetylglucosamine (UDP-GlcNAc). It serves as a donor substrate for O-GlcNAc transferase (OGT), an enzyme that attaches a GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins. The key feature of UDP-GlcNAz is the presence of an azide (B81097) (-N3) group, which is a bioorthogonal chemical reporter. This azide group allows for the detection and visualization of O-GlcNAcylated proteins through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] Its primary applications are in the field of chemical biology for the metabolic labeling and identification of O-GlcNAc modified proteins.[2][3]
2. How should I dissolve this compound salt?
This compound salt is soluble in water.[4] For preparation of stock solutions, sterile, nuclease-free water is recommended. To aid dissolution, gentle vortexing or sonication may be necessary.[4] It is also reported to be soluble in DMSO.[5]
3. What is the recommended storage procedure for this compound salt?
-
Solid Form: The lyophilized powder should be stored at -20°C for long-term stability.[5][6][7]
-
Stock Solutions: It is highly recommended to prepare fresh solutions before use, as solutions are unstable.[4][5][6] If storage of a stock solution is necessary, it is best to store it in small aliquots at -80°C for up to six months or at -20°C for up to one month.[1][8] Avoid repeated freeze-thaw cycles.
4. How stable is this compound salt in solution?
Solutions of this compound salt are unstable and should be freshly prepared for optimal performance.[4][5][6] Degradation can occur over time, which may affect experimental results. If using a previously prepared and stored solution, it is advisable to qualify its performance in a small-scale pilot experiment.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no signal in metabolic labeling experiments. | Degraded UDP-GlcNAz: The compound may have degraded due to improper storage or handling of the stock solution. | Always prepare fresh solutions of this compound salt before each experiment.[4][5][6] If using a stored solution, test its efficacy on a positive control. |
| Inefficient cellular uptake or metabolism: The concentration of UDP-GlcNAz or the incubation time may be insufficient for detectable labeling. | Optimize the concentration of UDP-GlcNAz and the labeling time for your specific cell line and experimental conditions. A typical starting point is a 24-48 hour incubation. | |
| Issues with the click chemistry reaction: The click chemistry reagents (e.g., copper catalyst, alkyne probe) may be inactive, or the reaction conditions may be suboptimal. | Ensure all click chemistry reagents are fresh and properly stored. Optimize the reaction conditions, including reagent concentrations, temperature, and reaction time. | |
| High background signal in fluorescence imaging or western blotting. | Non-specific binding of the detection reagent: The fluorescent probe or antibody may be binding non-specifically to other cellular components. | Include appropriate controls, such as cells not treated with UDP-GlcNAz but subjected to the same click chemistry and detection steps. Increase the stringency of washing steps. Use a blocking agent appropriate for your detection method. |
| Reaction of the alkyne probe with endogenous molecules: Some alkyne probes can react non-specifically with cellular components. | Consider using a different alkyne probe or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which does not require a copper catalyst and often results in lower background.[1] | |
| This compound salt powder is difficult to dissolve. | Incomplete dissolution: The compound may not be fully dissolved. | Use sonication to aid dissolution.[4] Ensure the correct solvent (e.g., sterile water) is being used. |
| Poor quality of the reagent: The reagent itself may be of poor quality or has degraded over time. | Purchase reagents from a reputable supplier. Store the lyophilized powder at -20°C as recommended.[5][6] |
Quantitative Data Summary
Table 1: Solubility of UDP-GlcNAz Analog (UDP-GlcNAc Disodium Salt)
| Solvent | Concentration | Notes |
| Water | 125 mg/mL (191.92 mM) | Ultrasonic assistance may be needed.[4] |
| Water | 90 mg/mL | At 25°C.[5] |
| DMSO | 150 mg/mL | At 25°C.[5] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 2 years | Keep container well-closed in a dry and cool place.[7][9] |
| Stock Solution | -80°C | Up to 6 months | Store in small aliquots to avoid freeze-thaw cycles.[1][8] |
| Stock Solution | -20°C | Up to 1 month | Store in small aliquots.[1][8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound Salt
-
Weighing: Accurately weigh out the desired amount of this compound salt powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, you would need to calculate the required mass based on the molecular weight (perform this calculation based on the specific lot's molecular weight).
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to the tube. For 1 mL of solution, add 1 mL of water.
-
Mixing: Vortex the tube gently until the powder is completely dissolved. If necessary, place the tube in a sonicator bath for short intervals until the solution is clear.
-
Sterilization (Optional): If the stock solution is to be used in cell culture, it can be filter-sterilized through a 0.22 µm filter.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage or -20°C for short-term storage.[1][8]
Protocol 2: Metabolic Labeling of O-GlcNAcylated Proteins in Cultured Cells
-
Cell Culture: Plate and culture your cells of interest to the desired confluency.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of a cell-permeable GlcNAz analog, such as N-azidoacetylgalactosamine (GalNAz), which is metabolically converted to UDP-GlcNAz.[3][10] The optimal concentration should be determined empirically for each cell line but can range from 25 to 100 µM.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a period of 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined for your specific experiment.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a lysis buffer compatible with your downstream application (e.g., western blotting, immunoprecipitation, mass spectrometry).
-
Downstream Analysis: The cell lysate containing the azide-labeled proteins is now ready for click chemistry-based detection or enrichment.
Visualizations
Caption: A generalized workflow for the metabolic labeling of O-GlcNAcylated proteins using a UDP-GlcNAz precursor.
Caption: The metabolic pathway for labeling proteins with GlcNAz and subsequent detection via click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. UDP-GlcNAc disodium salt | 91183-98-1 | MU07955 [biosynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mybiosource.com [mybiosource.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: UDP-GlcNAz Disodium vs. Ac4GlcNAz for Metabolic Labeling of O-GlcNAc
For researchers, scientists, and drug development professionals investigating the dynamic post-translational modification O-GlcNAcylation, the choice of metabolic labeling reagent is critical. This guide provides an objective comparison of two key compounds used to introduce an azide-bearing N-acetylglucosamine analog (GlcNAz) into cellular proteins: the direct donor substrate Udp-glcnaz disodium (B8443419) and the cell-permeable precursor Ac4GlcNAz.
This comparison summarizes their mechanisms of action, performance, and potential drawbacks, supported by experimental data from peer-reviewed literature. We also provide detailed experimental protocols and visualizations to aid in experimental design.
Executive Summary
Metabolic labeling of O-GlcNAcylated proteins with azide-modified sugars allows for their subsequent detection and enrichment through bioorthogonal chemistry. Ac4GlcNAz is a widely used cell-permeable precursor that is metabolized intracellularly to the active sugar donor, UDP-GlcNAz. However, its labeling efficiency can be limited by a key enzymatic step. In theory, directly supplying cells with UDP-GlcNAz disodium would bypass this metabolic bottleneck. However, the practical application of this compound for metabolic labeling in living cells is severely hampered by its poor cell membrane permeability.
| Feature | This compound | Ac4GlcNAz |
| Mechanism | Direct donor for O-GlcNAc Transferase (OGT) | Cell-permeable precursor, requires intracellular enzymatic conversion to UDP-GlcNAz |
| Cell Permeability | Very low | High |
| Metabolic Bottleneck | Bypasses intracellular metabolic steps | Inefficient conversion by UDP-GlcNAc pyrophosphorylase can limit labeling efficiency[1] |
| Established Use in Cell Culture | Limited evidence of successful use | Widely used and documented in numerous cell lines |
| Potential for Off-Target Effects | Low (if it enters the cell) | Can be incorporated into other glycan types and may cause artificial S-glycosylation |
| Typical Concentration | Not established for metabolic labeling | 25-100 µM |
| Typical Incubation Time | Not established for metabolic labeling | 16-72 hours |
Mechanism of Action and Metabolic Pathways
The goal of both reagents is to introduce UDP-GlcNAz into the cytoplasm, where it can be utilized by O-GlcNAc Transferase (OGT) to modify nuclear and cytoplasmic proteins.
-
Ac4GlcNAz: This peracetylated, uncharged molecule readily crosses the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups, yielding GlcNAz. GlcNAz then enters the hexosamine salvage pathway to be converted to UDP-GlcNAz. A critical and often rate-limiting step in this pathway is the conversion of GlcNAz-1-phosphate to UDP-GlcNAz by UDP-GlcNAc pyrophosphorylase (AGX1/2)[1].
-
This compound: As the direct donor substrate for OGT, this compound theoretically offers a more direct route for labeling. If it can enter the cell, it bypasses the entire hexosamine salvage pathway, avoiding the metabolic bottleneck associated with Ac4GlcNAz. However, as a charged nucleotide sugar, its ability to cross the intact plasma membrane of living cells is extremely limited.
Performance Comparison: Labeling Efficiency and Off-Target Effects
Ac4GlcNAz Performance:
While widely used, the labeling efficiency of Ac4GlcNAz can be modest. Studies have shown that in some cell lines, Ac4GlcNAz treatment results in weak labeling of O-GlcNAcylated proteins compared to other azido (B1232118) sugars like Ac4GalNAz, which can be more efficiently converted to UDP-GlcNAz via epimerization[1].
| Cell Line | Ac4GlcNAz Concentration | Incubation Time | Observed Labeling Efficiency | Reference |
| CHO | 50 µM | Not specified | Significantly lower than Ac4GalNAz | [2] |
| HeLa | 200 µM | 16 hours | Sufficient for subsequent enrichment and analysis | [3] |
| Jurkat, CHO, various mammalian | 50 µM | 3 days | Effective for labeling | [4] |
Potential for Off-Target Effects with Ac4GlcNAz:
-
Incorporation into other glycans: GlcNAz derived from Ac4GlcNAz can be incorporated into N-linked glycans, potentially leading to false positives in O-GlcNAc-focused studies[5].
-
S-GlcNAcylation: The per-O-acetylated structure of Ac4GlcNAz has been reported to cause an artificial S-glyco modification on cysteine residues[6].
This compound Performance:
The primary obstacle for this compound is its delivery into the cytoplasm. While one commercial supplier notes its incorporation into nuclear proteins in Jurkat cells after a 3-day incubation, no protocol or quantitative data is provided[7]. Without efficient uptake, its performance as a metabolic labeling agent in living cells is expected to be very poor.
Experimental Protocols
Metabolic Labeling of O-GlcNAc with Ac4GlcNAz
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
Materials:
-
Cells of interest cultured to ~80% confluency
-
Complete cell culture medium
-
Ac4GlcNAz stock solution (e.g., 50 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture: Grow cells to approximately 80% confluency in the appropriate culture vessel.
-
Treatment: Replace the culture medium with fresh medium containing the desired final concentration of Ac4GlcNAz (typically 25-100 µM). Prepare a vehicle control with an equivalent amount of DMSO.
-
Incubation: Incubate the cells for 16-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the turnover rate of the proteins of interest.
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture dish by adding an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant. The lysate is now ready for downstream applications such as click chemistry, enrichment, and western blotting.
Detection of Azide-Labeled Proteins via Click Chemistry
Following metabolic labeling, the incorporated azide (B81097) groups can be detected by reaction with an alkyne-containing probe (e.g., a fluorescent dye or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Azide-labeled cell lysate (from the protocol above)
-
Alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution
-
Copper(II) sulfate (B86663) (CuSO4) solution
Procedure:
A general protocol for CuAAC on cell lysates can be found in the literature[3]. It is crucial to freshly prepare the CuAAC reaction cocktail.
Conclusion and Recommendations
For the metabolic labeling of O-GlcNAcylated proteins in living cells, Ac4GlcNAz remains the standard, albeit imperfect, choice over this compound. The primary reason is the poor cell permeability of this compound, which severely restricts its utility for this application.
Researchers should consider the following when choosing a labeling reagent:
-
Ac4GlcNAz is the practical option for metabolic labeling in intact cells. However, it is important to be aware of its potential for lower labeling efficiency and off-target effects. Optimization of concentration and incubation time is crucial.
-
For higher labeling efficiency, consider using Ac4GalNAz. This alternative is often more efficiently converted to UDP-GlcNAz in many cell types. However, this can also lead to the labeling of other glycan types.
-
This compound may be suitable for in vitro applications, such as chemoenzymatic labeling of O-GlcNAcylated proteins in cell lysates where the cell membrane is not a barrier.
Future developments in cell permeabilization techniques or delivery systems for charged molecules may one day make the direct use of this compound a more viable strategy for metabolic labeling. However, based on current evidence, Ac4GlcNAz and its analogs are the go-to reagents for introducing azide-modified GlcNAc into the O-GlcNAc modification pathway of living cells.
References
- 1. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: UDP-GlcNAz vs. UDP-GalNAz for Glycoprotein Labeling Specificity
In the dynamic field of glycobiology, metabolic labeling has emerged as a powerful tool for the visualization and proteomic analysis of glycoproteins. This guide provides a detailed comparison of two widely used azido-sugar reporters, UDP-GlcNAz (Uridine diphosphate (B83284) N-azidoacetylglucosamine) and UDP-GalNAz (Uridine diphosphate N-azidoacetylgalactosamine), focusing on their specificity in glycoprotein (B1211001) labeling. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal reagent for their experimental needs.
Introduction to Metabolic Glycoprotein Labeling
Metabolic labeling of glycoproteins involves the introduction of a bioorthogonal chemical reporter, such as an azide (B81097) group, into the glycan structures of living cells. This is achieved by providing cells with a modified monosaccharide precursor that is metabolized and incorporated into glycoproteins through the cell's own enzymatic machinery. The incorporated azide group can then be selectively reacted with a probe molecule, for example, a fluorescent dye or a biotin (B1667282) tag, via bioorthogonal chemistry, such as the Staudinger ligation or click chemistry. This enables the detection, visualization, and enrichment of specific classes of glycoproteins.
UDP-GlcNAz and UDP-GalNAz are nucleotide sugar analogs that serve as donors for glycosyltransferases, the enzymes that build glycan chains. UDP-GlcNAz is a precursor for N-acetylglucosamine (GlcNAc) containing glycans, most notably the intracellular O-GlcNAc modification, while UDP-GalNAz is a precursor for N-acetylgalactosamine (GalNAc) containing glycans, such as the mucin-type O-linked glycans found on cell surface and secreted proteins.[1][2][3][4]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of these reagents is crucial for their effective use in experiments.
| Property | UDP-GlcNAz disodium | UDP-GalNAz disodium |
| Molecular Formula | C₁₇H₂₄N₆Na₂O₁₇P₂ | C₁₇H₂₄N₆Na₂O₁₇P₂ |
| Molecular Weight | ~692.3 g/mol | ~692.3 g/mol [5] |
| Synonyms | UDP-N-azidoacetylglucosamine | UDP-N-azidoacetylgalactosamine |
| Functional Group | Azide (-N₃) at the 2-position of the hexosamine | Azide (-N₃) at the 2-position of the hexosamine |
| Solubility | Soluble in water and aqueous buffers[6] | Soluble in water and aqueous buffers[6] |
Metabolic Pathways and Interconversion
The specificity of glycoprotein labeling with UDP-GlcNAz and UDP-GalNAz is critically influenced by their metabolic fates within the cell. While they are precursors for distinct glycosylation pathways, the potential for their interconversion can lead to cross-labeling.
The key enzyme responsible for this interconversion is UDP-glucose 4-epimerase (GALE), which can convert UDP-GalNAc to UDP-GlcNAc and vice versa.[2][7] However, experimental evidence suggests that this epimerization is not equally efficient in both directions.
Labeling Specificity: A Comparative Analysis
The central issue in choosing between UDP-GlcNAz and UDP-GalNAz is the desired labeling specificity. While UDP-GalNAz is intended for mucin-type O-glycans, its epimerization to UDP-GlcNAz can result in the labeling of nuclear and cytoplasmic O-GlcNAcylated proteins.[2][9][10] Conversely, the conversion of UDP-GlcNAz to UDP-GalNAz is significantly less efficient, leading to poor labeling of cell-surface mucins when using GlcNAz analogs.[1]
| Feature | UDP-GlcNAz Labeling | UDP-GalNAz Labeling |
| Primary Target | O-GlcNAcylated proteins | Mucin-type O-glycoproteins |
| Subcellular Location | Nucleus and Cytoplasm | Golgi, Secretory Pathway, Cell Surface |
| Epimerization | UDP-GlcNAz to UDP-GalNAz is inefficient. | UDP-GalNAz is readily epimerized to UDP-GlcNAz by GALE.[1][2][7][10] |
| Off-Target Labeling | Minimal labeling of mucin-type O-glycans. | Significant labeling of O-GlcNAcylated proteins can occur.[2][9][10] |
| Labeling Efficiency | Can be limited by the rate of the UDP-GlcNAc pyrophosphorylase step.[9] | Generally robust for mucin-type O-glycans and, due to epimerization, can also efficiently label O-GlcNAcylated proteins.[9] |
Experimental Data on Labeling Specificity
Several studies have provided quantitative and qualitative data on the differential labeling of glycoproteins by these two probes.
Flow Cytometry Analysis of Cell Surface Azides: Experiments in CHO cells have shown that incubation with Ac4GalNAz results in a significantly higher level of cell surface azides compared to cells treated with Ac4GlcNAz.[1] This indicates that the conversion of UDP-GlcNAz to UDP-GalNAz is not substantial enough for efficient labeling of cell surface glycoproteins.[1]
Western Blot Analysis of Labeled Glycoproteins: Western blot analysis of cell lysates confirms the differential incorporation of GlcNAz and GalNAz into cellular glycoproteins.[1] Furthermore, studies have demonstrated that Ac4GalNAz treatment leads to the labeling of nucleocytoplasmic proteins in a GALE-dependent manner, confirming the metabolic cross-talk.[9]
Competition Assays: To confirm that azido-sugars are metabolized through their intended pathways, competition experiments are performed. In these assays, the labeling by Ac4GalNAz can be inhibited by the natural sugar GalNAc, and partially by GlcNAc, due to the metabolic flux and epimerization.[1]
Experimental Protocols
To aid researchers in designing their experiments, here are detailed methodologies for key experiments cited in the literature.
Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells (e.g., CHO, HeLa, Jurkat) in appropriate growth medium and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Preparation of Azido-Sugar Stock Solution: Prepare a stock solution of peracetylated azido-sugar (Ac4GlcNAz or Ac4GalNAz) in DMSO. A typical stock concentration is 50 mM.
-
Metabolic Labeling: Add the azido-sugar stock solution to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell line and experimental goals.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Detection of Labeled Glycoproteins by Click Chemistry and Western Blot
-
Click Chemistry Reaction: To 50 µg of protein lysate, add a click chemistry reaction cocktail containing a fluorescent alkyne probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a copper-free reagent like DBCO-alkyne), and a ligand (e.g., TBTA).
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Protein Precipitation: Precipitate the protein by adding methanol, chloroform, and water. Centrifuge to pellet the protein.
-
SDS-PAGE and Western Blotting: Resuspend the protein pellet in SDS-PAGE sample buffer, run on a polyacrylamide gel, and transfer to a PVDF membrane.
-
Fluorescence Imaging: Scan the membrane using a fluorescence scanner to detect the labeled glycoproteins.
-
Loading Control: The membrane can be subsequently stained with Coomassie Brilliant Blue or immunoblotted for a loading control protein (e.g., GAPDH or β-actin).
Conclusion and Recommendations
The choice between UDP-GlcNAz and UDP-GalNAz for glycoprotein labeling hinges on the specific biological question being addressed.
-
For specific labeling of mucin-type O-glycoproteins with minimal off-target labeling of O-GlcNAcylated proteins, the use of UDP-GalNAz in GALE-deficient cell lines (e.g., ldlD CHO cells) is a robust strategy.[1] Alternatively, recently developed epimerase-resistant analogs of UDP-GalNAz, such as UDP-GalNAzMe, offer a more direct approach to achieve high specificity in wild-type cells.[8][11]
-
For the study of O-GlcNAcylated proteins, direct labeling with Ac4GlcNAz can be employed, although the labeling efficiency might be lower.[9] An alternative and often more efficient method is to use Ac4GalNAz, taking advantage of its conversion to UDP-GlcNAz, while being mindful that mucin-type glycoproteins will also be labeled.[9][10]
Researchers should carefully consider the metabolic context of their experimental system and, where possible, employ control experiments, such as the use of GALE-deficient cells or competition assays, to validate the specificity of their labeling results. This will ensure the accurate interpretation of data and contribute to a deeper understanding of the complex world of glycoproteins.
References
- 1. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. Uridine diphosphate N-acetylgalactosamine - Wikipedia [en.wikipedia.org]
- 4. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 5. UDP-GalNAz (disodium) | C17H24N6Na2O17P2 | CID 163322334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UDP-GalNAz, Azide-containing Monosaccharides - Jena Bioscience [jenabioscience.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the O-GlcNAc Landscape: A Head-to-Head Comparison of Udp-glcnaz Disodium and Antibody-Based Detection
A comprehensive guide for researchers navigating the complexities of O-GlcNAcylation analysis, this document provides an objective comparison of chemoenzymatic labeling using Udp-glcnaz disodium (B8443419) versus traditional antibody-based detection methods. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.
The study of O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic and ubiquitous post-translational modification, is crucial for understanding a vast array of cellular processes, from signal transduction to gene expression. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, the accurate and sensitive detection of O-GlcNAcylated proteins is paramount for advancing our understanding of these conditions and for the development of novel therapeutics.
This guide directly compares two prominent methods for O-GlcNAc detection: the chemoenzymatic approach utilizing Udp-glcnaz disodium and the conventional antibody-based Western blot analysis. We will delve into the core principles of each technique, present a quantitative comparison of their performance, and provide detailed experimental protocols to facilitate their implementation in your laboratory.
At a Glance: this compound vs. Antibody-Based Detection
The chemoenzymatic method, which employs a mutant galactosyltransferase (Y289L GalT) to transfer an azide-modified galactose analog (from this compound) onto O-GlcNAc residues, offers significant advantages in terms of sensitivity, specificity, and the breadth of proteins detected.[1] In contrast, antibody-based methods, while widely used, can suffer from limitations such as lower sensitivity, cross-reactivity, and inconsistent results between different antibody clones.[1]
| Feature | This compound (Chemoenzymatic) | Antibody-Based Detection |
| Principle | Enzymatic transfer of an azide-modified sugar to O-GlcNAc, followed by covalent ligation to a reporter probe (e.g., biotin, fluorophore) via click chemistry. | Direct recognition of the O-GlcNAc moiety by a primary antibody, followed by detection with a labeled secondary antibody. |
| Sensitivity | High. Can detect low-abundance O-GlcNAcylated proteins and offers a significant enhancement in detection sensitivity (over 380-fold relative to traditional tritium (B154650) labeling).[1] | Moderate to low. Often not sensitive enough for proteins with low levels of O-GlcNAcylation.[1] |
| Specificity | High. The enzymatic reaction is highly specific for terminal GlcNAc residues. | Variable. Some antibodies, like CTD110.6, have been shown to cross-react with other glycans, leading to potential misinterpretation of results.[1] |
| Protein Coverage | Broad. Enables the detection of a much larger and more diverse pool of O-GlcNAcylated proteins compared to antibody-based methods.[1] | Limited. The recognition of O-GlcNAc by antibodies can be influenced by the surrounding peptide sequence, leading to a biased detection of certain proteins. |
| Quantitative Analysis | Amenable to robust quantification through various methods, including quantitative Western blotting and mass spectrometry-based approaches.[1] | Semi-quantitative at best for Western blotting, with accuracy being a significant challenge.[2] |
| Versatility | Highly versatile. The azide (B81097) handle can be conjugated to a wide range of probes for various downstream applications, including Western blotting, mass spectrometry, and fluorescence imaging. | Primarily used for Western blotting, immunoprecipitation, and immunohistochemistry. |
| Workflow Complexity | Multi-step process involving enzymatic reaction and click chemistry ligation. | Relatively straightforward, following standard Western blot protocols. |
Visualizing the Difference: Experimental Workflow
The following diagrams illustrate the conceptual workflows for both the chemoenzymatic and antibody-based detection of O-GlcNAcylation.
Caption: Chemoenzymatic detection workflow for O-GlcNAcylated proteins.
Caption: Antibody-based Western blot workflow for O-GlcNAcylation detection.
O-GlcNAcylation in Cellular Signaling: The Insulin (B600854) Pathway
O-GlcNAcylation plays a critical regulatory role in a multitude of signaling pathways. A well-characterized example is its impact on insulin signaling. Increased flux through the hexosamine biosynthetic pathway (HBP) leads to elevated levels of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT). OGT, in turn, modifies key components of the insulin signaling cascade, often leading to an attenuation of the signal and contributing to insulin resistance.[3][4][5]
Caption: O-GlcNAcylation negatively regulates the insulin signaling pathway.
Experimental Protocols
Here, we provide detailed protocols for the detection of O-GlcNAcylated proteins using both the this compound-based chemoenzymatic method and a standard antibody-based Western blot.
Protocol 1: Chemoenzymatic Detection of O-GlcNAcylation using this compound
This protocol is adapted from established chemoenzymatic labeling procedures.
Materials:
-
Cell or tissue lysate
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Y289L GalT enzyme
-
This compound
-
10X GalT Reaction Buffer (e.g., 500 mM HEPES, pH 7.5, 250 mM NaCl, 100 mM MnCl₂)
-
Alkyne-biotin probe
-
Click chemistry reaction buffer (e.g., TBTA, CuSO₄, TCEP)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Lysis and Quantification:
-
Lyse cells or tissues in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Chemoenzymatic Labeling:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate, 1X GalT Reaction Buffer, Y289L GalT enzyme, and this compound.
-
Incubate the reaction at 4°C for 2-4 hours with gentle agitation.
-
-
Click Chemistry Reaction:
-
To the labeling reaction, add the alkyne-biotin probe, TBTA, CuSO₄, and TCEP.
-
Incubate at room temperature for 1 hour with gentle agitation, protected from light.
-
-
Sample Preparation for SDS-PAGE:
-
Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.
-
Resuspend the protein pellet in 1X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an appropriate imaging system.
-
Protocol 2: Antibody-Based Detection of O-GlcNAcylation by Western Blot
This protocol is a standard Western blotting procedure for detecting O-GlcNAcylated proteins.
Materials:
-
Cell or tissue lysate
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., anti-O-GlcNAc [RL2] or [CTD110.6])
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6 or anti-mouse IgG for RL2)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Lysis and Quantification:
-
Lyse cells or tissues in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an ECL substrate and an appropriate imaging system.
-
Conclusion
The choice between this compound-based chemoenzymatic labeling and antibody-based methods for O-GlcNAcylation detection will depend on the specific research question and available resources. For researchers seeking high sensitivity, specificity, and the ability to perform unbiased, global profiling of O-GlcNAcylated proteins, the chemoenzymatic approach is demonstrably superior. While the workflow is more involved, the quality and breadth of the resulting data can provide deeper insights into the complex roles of O-GlcNAcylation in health and disease. Antibody-based detection remains a viable option for routine, semi-quantitative analysis of highly abundant O-GlcNAcylated proteins, but researchers should be mindful of the potential for cross-reactivity and the limitations in sensitivity and protein coverage. By understanding the advantages and disadvantages of each method, researchers can select the most appropriate tool to advance their investigations into this critical post-translational modification.
References
- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. O-GlcNAc Modification and Its Role in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Udp-glcnaz Disodium and Lectin Staining for O-GlcNAcylation Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of post-translational modifications, the accurate detection and quantification of O-GlcNAcylation is paramount. This guide provides a comprehensive cross-validation of two prominent methods: the chemoenzymatic labeling approach using Udp-glcnaz disodium (B8443419) and the classical lectin staining technique. We present a detailed comparison of their performance, supported by experimental data, to empower informed decisions in your research.
The dynamic addition and removal of a single N-acetylglucosamine (O-GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins, known as O-GlcNAcylation, plays a critical role in a myriad of cellular processes. Its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, robust and reliable methods for studying this modification are in high demand.
This guide delves into a comparative analysis of two widely used techniques: a chemoenzymatic labeling method utilizing Udp-glcnaz disodium and the traditional lectin-based staining. While both aim to detect O-GlcNAcylated proteins, they differ significantly in their underlying principles, specificity, and quantitative capabilities.
Quantitative Performance: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the key performance metrics of this compound-based chemoenzymatic labeling versus lectin staining, specifically using succinylated wheat germ agglutinin (sWGA). The data presented is a synthesis of findings reported in the scientific literature.
| Feature | This compound (Chemoenzymatic Labeling) | Lectin Staining (sWGA) |
| Specificity for O-GlcNAc | High. The enzymatic transfer of the azide-modified sugar is highly specific to O-GlcNAc sites. | Moderate. sWGA binds to terminal GlcNAc residues, which can also be present on N-linked glycans, potentially leading to off-target binding.[1] |
| Sensitivity | High. The ability to introduce a bioorthogonal handle for subsequent signal amplification allows for the detection of low-abundance O-GlcNAcylated proteins.[2] | Moderate to Low. The direct detection of lectin binding may not be sensitive enough for proteins with low levels of O-GlcNAcylation.[3] |
| Quantitative Accuracy | High. Can be coupled with quantitative proteomics techniques like SILAC or QUIC-tag for precise relative and absolute quantification of O-GlcNAcylation levels.[4][5] | Semi-Quantitative. Provides an estimation of O-GlcNAcylation levels based on signal intensity, but is less precise and has a narrower dynamic range. |
| Versatility | High. The incorporated azide (B81097) handle can be conjugated with various reporter tags (e.g., biotin, fluorophores) for diverse downstream applications, including western blotting, microscopy, and mass spectrometry.[3] | Moderate. Primarily used for western blotting and microscopy. |
| Potential for Artifacts | Low. The enzymatic labeling is highly specific. However, metabolic labeling approaches with sugar analogs can sometimes lead to incorporation into other glycan types.[1] | Moderate. Non-specific binding of lectins can lead to false-positive signals. The binding can also be influenced by the surrounding protein context. |
Visualizing the Methodologies
To better understand the workflows and underlying principles, the following diagrams illustrate the O-GlcNAcylation signaling pathway and the experimental procedures for both this compound labeling and lectin staining.
Detailed Experimental Protocols
This compound Chemoenzymatic Labeling Protocol
This protocol is adapted from established chemoenzymatic labeling methods.[3]
-
Cell Lysate Preparation:
-
Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and O-GlcNAcase inhibitors (e.g., PUGNAc or Thiamet-G).
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
-
Enzymatic Labeling Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of cell lysate with a reaction buffer containing a mutant β-1,4-galactosyltransferase (Y289L GalT1) and this compound.
-
Incubate the reaction mixture at 4°C for 12-16 hours with gentle agitation.
-
-
Click Chemistry Reaction:
-
To the reaction mixture, add the alkyne-functionalized reporter of choice (e.g., biotin-alkyne, fluorescent alkyne).
-
Add the click chemistry reaction cocktail (containing copper(I) sulfate, a copper ligand like TBTA, and a reducing agent like sodium ascorbate).
-
Incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
-
-
Sample Preparation for Downstream Analysis:
-
For western blotting, add SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and proceed with electrophoresis.
-
For mass spectrometry, proceed with protein precipitation, digestion, and enrichment of biotin-tagged peptides using streptavidin beads.
-
Succinylated Wheat Germ Agglutinin (sWGA) Staining Protocol
This protocol is a standard procedure for lectin blotting.[1]
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of cell lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST). Note: Do not use milk as a blocking agent as it contains glycoproteins that can react with the lectin.[1]
-
-
Lectin Incubation:
-
Incubate the membrane with biotinylated sWGA (typically at a concentration of 0.1-1 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.
-
As a negative control, pre-incubate the biotinylated sWGA with 0.5 M N-acetylglucosamine for 30 minutes before adding it to a parallel membrane to confirm the specificity of the binding.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound lectin.
-
-
Secondary Incubation and Detection:
-
Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using a chemiluminescent HRP substrate and an appropriate imaging system.
-
Alternative Methods for O-GlcNAcylation Detection
While this guide focuses on this compound and lectin staining, several other methods are available for studying O-GlcNAcylation:
-
O-GlcNAc-Specific Antibodies: Monoclonal antibodies such as RL2 and CTD110.6 are commonly used for western blotting and immunoprecipitation. However, they are known to have context-dependent binding and may not recognize all O-GlcNAcylated proteins.[3]
-
Metabolic Labeling with Unnatural Sugars: Cells can be cultured with peracetylated sugar analogs containing bioorthogonal handles (e.g., Ac4GalNAz).[6] These are metabolized and incorporated into O-GlcNAcylated proteins, allowing for subsequent detection. This approach is powerful for studying O-GlcNAc dynamics in living cells.
-
Mass Spectrometry: Advanced mass spectrometry techniques, often coupled with enrichment strategies, allow for the direct identification and site-mapping of O-GlcNAcylation.[7]
Conclusion
The cross-validation of this compound-based chemoenzymatic labeling and lectin staining reveals distinct advantages and limitations for each method. Chemoenzymatic labeling with this compound offers superior specificity, sensitivity, and quantitative power, making it the preferred method for in-depth and accurate analysis of O-GlcNAcylation.[2] Lectin staining, while being a more traditional and readily accessible technique, provides valuable semi-quantitative information but is more susceptible to off-target effects and has lower sensitivity.[1] The choice of method will ultimately depend on the specific research question, the required level of quantitative rigor, and the available resources. For researchers aiming for precise and comprehensive O-GlcNAcylation profiling, particularly in the context of drug development and biomarker discovery, the chemoenzymatic approach represents the current state-of-the-art.
References
- 1. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wheat Germ Agglutinin (WGA)-SDS-PAGE: A Novel Method for the Detection of O-GlcNAc-modified Proteins by Lectin Affinity Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Arsenal for the Study of O-GlcNAc [mdpi.com]
- 5. Chemical Arsenal for the Study of O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
A Head-to-Head Battle of Bioorthogonal Reporters for Glycan Analysis: Udp-glcnaz Disodium vs. The Field
For researchers in glycobiology, drug development, and related fields, the precise tracking and analysis of glycans are paramount. Bioorthogonal chemical reporters have emerged as indispensable tools for this purpose, enabling the visualization and characterization of these complex biomolecules in their native environment. This guide provides a detailed comparison of Udp-glcnaz disodium (B8443419) with other prominent bioorthogonal chemical reporters for glycans, supported by experimental data and protocols to aid in the selection of the optimal tool for your research needs.
At the forefront of metabolic glycan labeling is Uridine diphosphate-N-azidoacetylglucosamine (Udp-glcnaz) disodium, a nucleotide sugar analog that introduces an azide (B81097) group into glycan structures. This bioorthogonal handle serves as a versatile platform for subsequent detection and analysis via "click" chemistry. However, the landscape of glycan reporters is diverse, with each molecule possessing unique characteristics in terms of metabolic incorporation, specificity, and potential cellular perturbations. This comparison will delve into the performance of Udp-glcnaz disodium alongside its widely used cell-permeable precursors, Ac4GlcNAz and Ac4GalNAz, as well as alkyne- and ketone-modified analogs.
Performance Comparison of Bioorthogonal Glycan Reporters
The choice of a bioorthogonal reporter hinges on several key performance metrics. These include the efficiency of metabolic labeling, the specificity for the target glycan pathway, potential cytotoxicity, and the kinetics of the subsequent bioorthogonal reaction. The following tables summarize the available quantitative data for a selection of commonly used reporters.
| Reporter | Cell Line(s) | Concentration | Labeling Efficiency (% of total sialic acids) | Reference |
| Ac4ManNAl | Jurkat, HEK 293T, CHO, LNCaP, DU145, PC3 | 50 µM | 38-78% | [1] |
| Ac4ManNAz | Jurkat, HEK 293T, CHO, LNCaP, DU145, PC3 | 50 µM | 20-56% | [1] |
| Reporter | Cell Line | Concentration | Mean Fluorescence Intensity (MFI) | Reference |
| Ac4GalNAz | CHO | 50 µM | ~1500 | [2] |
| Ac4GlcNAz | CHO | 50 µM | ~100 | [2] |
| Reporter | Bioorthogonal Reaction Partner | Reaction Type | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| 1-azido-1-deoxy-β-D-glucopyranoside (model for azido (B1232118) sugars) | sulfo-DBCO | SPAAC | 0.55 - 1.22 (in HEPES buffer, pH 7) | Search results[3][4] provide a range of rate constants for a model azido sugar with sulfo-DBCO in HEPES buffer at pH 7, which can be considered representative for the reaction of azide-modified sugars. |
| Reporter | Cell Line(s) | Concentration | Observed Effects | Reference |
| Ac4ManNAz | Various | 50 µM | Reduction in cellular functions including energy generation and infiltration ability. | [4][5][6] |
| Ac4ManNAz | hUCB-EPCs | >20 µM | Negative effects on cell properties, adhesion, and signaling pathways. | [7] |
| Ac4ManNAz | Various | 10 µM | Least effect on cellular systems with sufficient labeling efficiency. | [4][5][6][7] |
| Ac4ManNLev | Various | Not specified | Can exhibit strong toxicity by inhibiting the sialic acid pathway. | Search results indicate Ac4ManNLev can be toxic, but a specific IC50 value was not found in the provided results. |
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azide- and Alkyne-Bearing Metabolic Chemical Reporters of Glycosylation Show Structure-Dependent Feedback Inhibition of the Hexosamine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Click Chemistry: Evaluating Reagent Efficiency with UDP-GlcNAz Disodium
For researchers, scientists, and drug development professionals, the ability to efficiently and specifically label biomolecules is paramount. Uridine diphosphate (B83284) N-azidoacetylglucosamine (UDP-GlcNAz) disodium (B8443419) salt has emerged as a powerful tool for studying glycosylation, a critical post-translational modification. This guide provides an objective comparison of the efficiency of various click chemistry reagents with UDP-GlcNAz, supported by experimental data, to facilitate the selection of the optimal reagents for your research needs.
Click chemistry provides a robust platform for attaching probes to biomolecules with high specificity and efficiency. UDP-GlcNAz, an analog of the natural sugar donor UDP-GlcNAc, is metabolically incorporated into glycoproteins by O-GlcNAc transferase (OGT). The azide (B81097) group on UDP-GlcNAz serves as a bioorthogonal handle for subsequent ligation with a variety of click chemistry reagents. The two primary strategies for this ligation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Performance Comparison of Click Chemistry Reagents
The choice between CuAAC and SPAAC, and the specific reagent within each class, depends on a trade-off between reaction kinetics, biocompatibility, and the specific experimental context. While direct kinetic data for the reaction of UDP-GlcNAz with every available reagent is not extensively published, we can draw valuable insights from studies on azide-modified glycoproteins.
Quantitative Data Summary
The following table summarizes key performance indicators for common click chemistry reagents used with azide-modified biomolecules, providing a basis for comparison when working with UDP-GlcNAz.
| Reagent Type | Reaction | Reagent Example | Typical Concentration | Reaction Time | Key Advantages | Potential Disadvantages |
| CuAAC | Copper-Catalyzed Azide-Alkyne Cycloaddition | Terminal Alkynes (e.g., Alkyne-Biotin) | 10-100 µM | < 1 hour | Fast kinetics, high efficiency, small alkyne tag | Requires copper catalyst (potential cytotoxicity), requires reducing agent |
| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition | DBCO (Dibenzocyclooctyne) | 100-1000 µM | 1-4 hours | Copper-free (high biocompatibility), highly specific | Slower kinetics than CuAAC, bulkier tag, potential for off-target reactions with thiols |
| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition | BCN (Bicyclo[6.1.0]nonyne) | 100-1000 µM | 2-8 hours | Copper-free, smaller and more hydrophilic than DBCO | Generally slower kinetics than DBCO |
Note: The optimal concentrations and reaction times can vary depending on the specific substrates, buffer conditions, and temperature.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the metabolic labeling of glycoproteins using an azide-modified sugar precursor to UDP-GlcNAz, followed by either CuAAC or SPAAC ligation.
Protocol 1: Metabolic Labeling of Glycoproteins with Ac₄GlcNAz
This protocol describes the metabolic incorporation of an azide handle into cellular glycoproteins using tetraacetylated N-azidoacetylglucosamine (Ac₄GlcNAz), a cell-permeable precursor to UDP-GlcNAz.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Ac₄GlcNAz (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the desired concentration of Ac₄GlcNAz (typically 25-50 µM). Culture the cells for 24-72 hours to allow for metabolic incorporation.
-
Cell Harvest: Aspirate the medium and wash the cells twice with cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry ligation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Labeled Glycoproteins
Materials:
-
Azide-labeled protein lysate (from Protocol 1)
-
Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
Urea or SDS buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein lysate (e.g., 50 µg of protein) with the alkyne-probe to the desired final concentration (e.g., 100 µM).
-
Catalyst Preparation: In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Initiation of Click Reaction: Add the CuSO₄/THPTA mixture to the protein/alkyne solution to a final copper concentration of 100-200 µM.
-
Reduction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Incubate the reaction at room temperature for 1 hour with gentle shaking.
-
Quenching (Optional): The reaction can be stopped by adding a chelating agent like EDTA.
-
Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, western blotting, or mass spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Labeled Glycoproteins
Materials:
-
Azide-labeled protein lysate (from Protocol 1)
-
Strained alkyne-probe (e.g., DBCO-biotin, BCN-fluorophore)
-
Urea or SDS buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein lysate (e.g., 50 µg of protein) with the strained alkyne-probe to the desired final concentration. For DBCO reagents, concentrations up to 1 mM may be required for efficient labeling.[1]
-
Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 16 hours, depending on the specific strained alkyne and the desired level of labeling. For DBCO, a 1-hour incubation is often sufficient.[2]
-
Analysis: The labeled proteins are now ready for downstream analysis without the need for removal of a copper catalyst.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the UDP-GlcNAc biosynthetic pathway and the experimental workflows for click chemistry labeling.
Caption: UDP-GlcNAc Biosynthetic Pathway and incorporation of UDP-GlcNAz.
Caption: General experimental workflow for click chemistry-based labeling.
Conclusion
The choice between CuAAC and SPAAC for labeling UDP-GlcNAz-incorporated glycoproteins is application-dependent. CuAAC offers faster kinetics and may be preferable for in vitro applications where speed is critical and potential cytotoxicity from the copper catalyst can be managed. For live-cell imaging and in vivo studies, the biocompatibility of SPAAC makes it the superior choice. Among the SPAAC reagents, DBCO generally exhibits faster kinetics than BCN, though BCN's smaller size and increased hydrophilicity may be advantageous in certain contexts. By carefully considering the experimental goals and the properties of each reagent, researchers can effectively utilize UDP-GlcNAz and click chemistry to unravel the complexities of glycosylation.
References
- 1. Optimization of Chemoenzymatic Mass Tagging by Strain-Promoted Cycloaddition (SPAAC) for the Determination of O‑GlcNAc Stoichiometry by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Udp-glcnaz disodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Udp-glcnaz disodium (B8443419) in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for Udp-glcnaz disodium, a conservative approach to safety is advised, assuming potential irritant properties based on the closely related compound, UDP-GlcNAc disodium salt.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety practices is crucial. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Wear standard laboratory nitrile gloves. If direct contact occurs, change gloves immediately and wash hands. |
| Eye Protection | Safety glasses with side shields | Must be worn at all times in the laboratory to protect from potential splashes. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If weighing or handling the powder form creates dust, use a fume hood. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling Protocol:
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including appropriate waste containers, readily accessible.
-
Weighing : When weighing the solid form of this compound, perform this task in a fume hood or a designated area with local exhaust ventilation to avoid inhalation of any fine particles.
-
Dissolving : To prepare a solution, add the solid to the solvent slowly. If using water, sterile, deionized water is recommended. For cell culture applications, consider sterile filtration of the final solution.
-
Spills : In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage Protocol:
This compound is a hygroscopic and temperature-sensitive compound. Adherence to proper storage conditions is vital for its stability.
| Storage Condition | Temperature | Duration | Notes |
| Stock Solution | -80°C | Up to 6 months | Store in sealed containers, protected from moisture and light.[1] |
| Stock Solution | -20°C | Up to 1 month | Store in sealed containers, protected from moisture and light.[1] |
| Solid Form | -20°C | Refer to manufacturer's specifications | Keep in a dry, moisture-free environment.[2] |
Disposal Plan
While this compound is not currently classified as a hazardous substance by all suppliers, it is prudent to follow established protocols for chemical waste disposal.[3] Always comply with local, state, and federal regulations.
-
Solid Waste : Unused or expired solid this compound should be placed in a clearly labeled, sealed container and disposed of through your institution's chemical waste program.
-
Liquid Waste : Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your local wastewater disposal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Contaminated Materials : Any materials, such as pipette tips, tubes, and gloves, that have come into contact with this compound should be disposed of in the appropriate laboratory waste stream.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow involving this compound, highlighting key safety checkpoints.
Caption: A flowchart outlining the key steps and safety considerations for working with this compound.
Hazard Assessment and Mitigation
This diagram illustrates the logical relationship between potential hazards and the corresponding mitigation strategies.
Caption: A diagram showing the relationship between potential hazards of this compound and the recommended safety measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
